molecular formula C8H13N3O2S B2385880 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide CAS No. 1544805-20-0

1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide

Número de catálogo: B2385880
Número CAS: 1544805-20-0
Peso molecular: 215.27
Clave InChI: ISMIDALYZWAJFF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonamide is a chemical building block belonging to the pyrazole-sulfonamide class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery research . The pyrazole-sulfonamide scaffold is a prominent pharmacophore found in numerous compounds with a wide range of physiological properties . While the specific research applications of this particular derivative are still being explored, analogs and closely related pyrazole-sulfonamide hybrids have demonstrated considerable potential in scientific investigations. Recent studies on similar structures have shown that the pyrazole-sulfonamide core can be designed to act as an inhibitor of specific enzymes, such as Carbonic Anhydrase IX (CA IX) . CA IX is a validated molecular target in oncology due to its overexpression in various hypoxic tumors, making its inhibitors a promising area in cancer research . Furthermore, pyrazole-sulfonamide hybrids have been reported to function as apoptosis inducers in certain cancer cell lines, such as colorectal cancer, and can impact cell cycle progression and reduce cell migration rates . Other research on this scaffold has also highlighted potential antimicrobial and antioxidant activities, which can be attributed to the synergistic effect of combining the pyrazole and sulfonamide pharmacophores . The molecular structure of this compound allows for potential interactions with various biological targets, and it can serve as a versatile intermediate for the synthesis of more complex molecules for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the current scientific literature for the latest findings on this compound and its analogs.

Propiedades

IUPAC Name

1-(cyclobutylmethyl)pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c9-14(12,13)8-4-10-11(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5H2,(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMIDALYZWAJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=C(C=N2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide (CAS 1544805-20-0) and the Broader Pyrazole Sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Introduction and Significance

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The pyrazole and sulfonamide moieties are two such scaffolds, each renowned for their presence in a multitude of pharmacologically active agents.[1][2][3] The title compound, 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide, represents a specific embodiment of this design principle. Pyrazoles, aromatic five-membered heterocyclic rings with two adjacent nitrogen atoms, are noted for their diverse biological properties.[2] The sulfonamide group (-S(=O)₂-N<) is a key functional group in a wide array of antibacterial, diuretic, and hypoglycemic drugs.

This technical guide provides a comprehensive overview of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide (CAS 1544805-20-0). While specific experimental data for this exact molecule is limited in public literature, its properties and potential can be expertly extrapolated from extensive research on the broader class of pyrazole-4-sulfonamide derivatives. This document is intended for researchers, scientists, and drug development professionals, offering insights into its physicochemical properties, a robust synthetic strategy, its pharmacological context, and essential safety protocols.

Section 2: Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems, influencing everything from solubility and stability to pharmacokinetic profiles. The properties of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide are summarized below. The molecular formula and weight are calculated, while other parameters are predicted based on its structure and data from analogous compounds.

PropertyValueSource
CAS Number 1544805-20-0-
Molecular Formula C₈H₁₃N₃O₂SCalculated
Molecular Weight 215.27 g/mol Calculated
IUPAC Name 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide-
Predicted XlogP 0.9 - 1.3Computational Prediction[4]
Predicted TPSA 80.05 ŲComputational Prediction[4]
Hydrogen Bond Donors 1Computational Prediction[4]
Hydrogen Bond Acceptors 4Computational Prediction[4]
Rotatable Bonds 2Computational Prediction[4]

The introduction of the cyclobutylmethyl group at the N1 position of the pyrazole ring significantly influences the molecule's lipophilicity. Compared to the parent 1H-pyrazole-4-sulfonamide, which has a calculated XLogP3 of -1.2, the alkyl substituent increases the lipophilicity, which can have profound effects on membrane permeability and target engagement.[5]

Section 3: Synthesis and Characterization

The synthesis of N-substituted pyrazole-4-sulfonamides is well-documented and typically follows a reliable and scalable two-step sequence. This approach provides a high degree of modularity, allowing for the introduction of diverse substituents on the pyrazole nitrogen and the sulfonamide nitrogen.[2][3]

Synthetic Strategy

The general workflow involves an initial sulfonylation of the pyrazole heterocycle to generate a key sulfonyl chloride intermediate, followed by a nucleophilic substitution reaction with the desired amine.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Amide Formation pyrazole 1H-Pyrazole reagent1 Chlorosulfonic Acid & Thionyl Chloride pyrazole->reagent1 intermediate 1H-Pyrazole-4-sulfonyl chloride reagent2 Base (e.g., DIPEA) in DCM intermediate->reagent2 amine Cyclobutylmethylamine amine->reagent2 target 1-(cyclobutylmethyl)-1H- pyrazole-4-sulfonamide reagent1->intermediate 60 °C reagent2->target 25-30 °C

Caption: General two-step synthesis workflow for N-substituted pyrazole-4-sulfonamides.

Detailed Experimental Protocol (Exemplary)

This protocol is adapted from established literature methods for analogous compounds and is presented as a robust starting point for laboratory synthesis.[2]

Step 1: Synthesis of 1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride

  • Alkylation: To a solution of 1H-pyrazole (1.0 eq) in a suitable solvent like THF, add a strong base such as sodium hydride (1.1 eq) at 0 °C under an inert atmosphere (N₂).

  • Stir the mixture for 30 minutes, then add (bromomethyl)cyclobutane (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction carefully with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(cyclobutylmethyl)-1H-pyrazole.

  • Sulfonylation: Add the crude 1-(cyclobutylmethyl)-1H-pyrazole (1.0 eq) to a stirred solution of chlorosulfonic acid (5.0 eq) in chloroform at 0 °C under an inert atmosphere.

  • Raise the temperature to 60 °C and continue stirring for 10 hours.

  • Add thionyl chloride (1.2 eq) to the reaction mixture at 60 °C and stir for an additional 2 hours to ensure complete conversion.

  • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice and extract with chloroform.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide

  • To a solution of the crude 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in dichloromethane (DCM), add an excess of aqueous ammonia or a solution of ammonia in an organic solvent.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. After completion, add water to the reaction mass and separate the organic layer.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford the pure 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide.

Analytical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, ensuring the correct placement of the cyclobutylmethyl group and the sulfonamide moiety.[2]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to verify the exact molecular weight and elemental composition.[2]

  • Infrared (IR) Spectroscopy: FT-IR analysis helps to identify key functional groups, such as the N-H and S=O stretches of the sulfonamide group.[2]

  • Liquid Chromatography (LC-MS): LC-MS is a powerful tool for assessing the purity of the final compound and for identifying any potential impurities or byproducts.[6]

Section 4: Pharmacological Context and Potential Applications

While 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide itself has not been extensively profiled, the pyrazole sulfonamide scaffold is a validated pharmacophore with a wide range of biological activities, suggesting significant potential for this molecule in drug discovery programs.

The Pyrazole Sulfonamide Scaffold in Drug Discovery
  • Antiproliferative Activity: Numerous pyrazole-4-sulfonamide derivatives have demonstrated potent in vitro antiproliferative activity against various human cancer cell lines, including U937 lymphoma cells.[1][2][3] The mechanism often involves the induction of apoptosis without significant cytotoxicity to normal cells.

  • Enzyme Inhibition: This scaffold is central to the design of potent and selective enzyme inhibitors. A notable example is the development of non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory processes.[7] Inhibition of NAAA by pyrazole sulfonamides represents a promising strategy for developing novel anti-inflammatory therapeutics.[7]

  • Antifungal Activity: Pyrazole carboxamides and related sulfonamides have been identified as powerful fungicides. Their mechanism of action often involves the disruption of mitochondrial respiration, specifically by inhibiting succinate dehydrogenase (Complex II) in the electron transport chain.[8] This leads to a collapse of the mitochondrial membrane potential and ultimately, fungal cell death.

Postulated Mechanism of Action (Antifungal Example)

Based on the activity of structurally related compounds, a plausible mechanism of action for 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide as an antifungal agent would be the inhibition of mitochondrial respiration.

G cluster_Mitochondrion Fungal Mitochondrion TCA TCA Cycle SDH Complex II (Succinate Dehydrogenase) TCA->SDH Succinate ETC Electron Transport Chain (ETC) MMP Mitochondrial Membrane Potential ETC->MMP SDH->ETC Outcome Cell Death SDH->Outcome ETC Disruption, ATP Depletion ATP_Synthase ATP Synthase ATP ATP (Energy) ATP_Synthase->ATP MMP->ATP_Synthase Inhibitor Pyrazole Sulfonamide (e.g., CAS 1544805-20-0) Inhibitor->SDH Inhibition

Caption: Postulated antifungal mechanism via inhibition of Succinate Dehydrogenase (Complex II).

Section 5: Safety and Handling

This compound is intended for research and development purposes only and should be handled by trained professionals in a laboratory setting.[9] A comprehensive safety assessment has not been performed on this specific molecule, but the hazard profile can be inferred from safety data sheets (SDS) of structurally similar chemicals.[10]

Hazard ClassStatementGHS Code
Acute Toxicity, Oral Harmful if swallowedH302[10]
Acute Toxicity, Dermal Toxic in contact with skinH311
Skin Corrosion/Irritation Causes skin irritationH315[11]
Eye Damage/Irritation Causes serious eye damage/irritationH318/H319[11]
Target Organ Toxicity May cause damage to organs through prolonged or repeated exposureH372/H373[11]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[12]

  • Handling: Avoid breathing dust, fumes, or vapors.[10] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[10][11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

    • Ingestion: If swallowed, rinse mouth and drink plenty of water. Do not induce vomiting. Seek immediate medical attention.[11]

Section 6: Conclusion

1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide (CAS 1544805-20-0) is a molecule of significant interest, situated at the intersection of two pharmacologically important chemical classes. While direct experimental data remains to be published, this guide has established a strong scientific foundation for its study. Its properties can be reliably predicted, and a robust, adaptable synthetic route is readily available from the chemical literature.

Given the demonstrated efficacy of the pyrazole sulfonamide scaffold in oncology, inflammation, and infectious disease research, this compound represents a valuable building block and a promising candidate for further biological screening and development. Future investigations should focus on its synthesis, full analytical characterization, and screening across a panel of biological assays to unlock its full therapeutic potential.

Section 7: References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. Available at: [Link]

  • 1H-pyrazole-4-sulfonamide | C3H5N3O2S | CID 45080579. PubChem. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry. Available at: [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed. Available at: [Link]

  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. Available at: [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. Available at: [Link]

Sources

Structural and Synthetic Paradigms of 1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the landscape of modern medicinal chemistry, the strategic assembly of privileged scaffolds is paramount for developing highly selective and potent therapeutics. 1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonamide (CAS: 1544805-20-0) represents a highly versatile small molecule scaffold[1]. By fusing the robust hydrogen-bonding capacity of a pyrazole-4-sulfonamide core with the finely tuned steric bulk of a cyclobutylmethyl appendage, this molecule serves as a critical building block for fragment-based drug discovery (FBDD).

This technical guide deconstructs the physicochemical properties, pharmacophoric rationale, and self-validating synthetic methodologies required to effectively utilize this compound in drug development pipelines.

Pharmacophoric Rationale & Mechanistic Design

The architectural brilliance of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide lies in its bipartite functional design:

The Pyrazole-4-Sulfonamide Core

The pyrazole sulfonamide moiety is a prominent structural motif and serves as a pharmacophore in numerous pharmaceutically active compounds[2]. The sulfonamide group acts as a potent hydrogen bond donor and acceptor, enabling strong electrostatic interactions with target protein backbones. Concurrently, the planar pyrazole ring provides a rigid framework capable of π−π stacking. Recent structure-activity relationship (SAR) evolutions have highlighted the utility of this core in developing non-covalent inhibitors for complex enzymes, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA)[3].

The Cyclobutylmethyl Appendage

The incorporation of alicyclic appendages, such as the cyclobutylmethyl group, has been extensively validated in optimizing the steric and lipophilic profiles of receptor ligands[4]. The cyclobutyl ring provides a unique spatial volume that fits precisely into narrow hydrophobic crevices, a feature heavily exploited in the design of synthetic cannabinoids and opioid receptor agonists. Furthermore, the cyclobutylmethyl moiety significantly increases the potential for compounds to be permeable to the blood-brain barrier (BBB), making it a critical feature for CNS-active agents[5].

Pharmacophore Core 1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonamide Tail Cyclobutylmethyl Group • Lipophilicity • Hydrophobic Pocket Fit • BBB Permeability Core->Tail Ring Pyrazole Ring • Planar Scaffold • Pi-Pi Stacking • Rigidity Core->Ring Head Sulfonamide Moiety • H-Bond Donor/Acceptor • Target Engagement • Aqueous Solubility Core->Head

Pharmacophore logical relationships and structural contributions.

Physicochemical Profiling

Understanding the baseline metrics of this scaffold is essential for predicting its behavior in biological assays and downstream synthesis. The table below summarizes the core quantitative data[1].

PropertyValuePharmacological Implication
CAS Number 1544805-20-0Unique identifier for scaffold sourcing and regulatory tracking
Molecular Weight 215.28 g/mol Highly efficient for fragment-based drug discovery (FBDD)
Molecular Formula C8H13N3O2SBalanced heteroatom-to-carbon ratio for optimal ligand efficiency
H-Bond Donors 1 (-NH2)Facilitates targeted engagement in polar receptor pockets
H-Bond Acceptors 4 (N, O)Enhances aqueous solubility and complex receptor interaction
Rotatable Bonds 3Provides necessary conformational flexibility for the cyclobutyl tail

Self-Validating Synthetic Methodology

As an Application Scientist, I emphasize that a protocol is only as good as its built-in validation checkpoints. The following three-step synthesis is designed not just to yield the product, but to provide mechanistic causality and analytical verification at every stage.

Phase 1: Regioselective N-Alkylation
  • Objective: Synthesize 1-(cyclobutylmethyl)-1H-pyrazole (Intermediate A).

  • Procedure:

    • Charge a flame-dried round-bottom flask with 1H-pyrazole (1.0 eq) and anhydrous DMF (0.5 M).

    • Add Cesium Carbonate (Cs2CO3, 1.5 eq). Causality: Cs2CO3 is specifically chosen over K2CO3 because the larger cesium cation provides superior solubility and generates a highly reactive, "naked" pyrazolate anion, driving rapid and regioselective N-alkylation.

    • Dropwise add (bromomethyl)cyclobutane (1.1 eq) at 0°C, then heat to 80°C for 12 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the baseline pyrazole spot and the emergence of a high-Rf UV-active spot confirms conversion. Quench with H2O, extract with EtOAc, and wash extensively with brine to remove residual DMF.

Phase 2: Electrophilic Chlorosulfonylation
  • Objective: Synthesize 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride (Intermediate B).

  • Procedure:

    • Cool a flask containing chlorosulfonic acid (ClSO3H, 5.0 eq) to 0°C under N2.

    • Slowly add Intermediate A dropwise. Causality: Electrophilic aromatic substitution on a pyrazole ring requires forcing conditions because the electronegative nitrogen atoms deactivate the ring. However, the highly exothermic nature of this addition requires strict thermal control initially to prevent ring-opening or decomposition of the strained cyclobutane ring.

    • Heat the mixture to 100°C for 4 hours. The C4 position is the least deactivated (most electron-rich) site, ensuring complete regioselectivity.

  • Self-Validation Checkpoint: Carefully quench a 0.1 mL aliquot in ice water, extract with DCM, and run LC-MS. A mass peak corresponding to the [M+H]+ of the sulfonyl chloride confirms successful C4-substitution.

Phase 3: Anhydrous Amidation
  • Objective: Synthesize the final product, 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide.

  • Procedure:

    • Dissolve Intermediate B in anhydrous THF (0.2 M) at 0°C.

    • Add a solution of ammonia in dioxane (0.5 M, 3.0 eq) dropwise. Causality: Utilizing anhydrous ammonia in dioxane rather than aqueous ammonium hydroxide ( NH4​OH ) is a critical choice. It prevents the competitive hydrolysis of the highly reactive sulfonyl chloride back to the sulfonic acid, ensuring maximum yield of the desired sulfonamide.

    • Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Final LC-MS analysis will show the product mass (m/z 216.08 [M+H]+). Purify via flash chromatography (DCM/MeOH 95:5) to yield a white solid.

Synthesis A 1H-pyrazole C 1-(Cyclobutylmethyl) -1H-pyrazole A->C Cs2CO3, DMF 80°C, 12h B (Bromomethyl) cyclobutane B->C D Sulfonyl Chloride Intermediate C->D ClSO3H 100°C, 4h E 1-(Cyclobutylmethyl) -1H-pyrazole-4-sulfonamide D->E NH3/Dioxane 0°C to RT, 2h

Synthetic workflow for 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide.

References

  • Mahesh, P., et al. "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation". ACS Omega / PubMed Central. URL:[Link]

  • "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration". Journal of Medicinal Chemistry / PubMed Central. URL:[Link]

  • "Comprehensive characterization of a systematic library of alkyl and alicyclic synthetic cannabinoids related to CUMYL-PICA, CUMYL-BUTICA, CUMYL-CBMICA, and CUMYL-PINACA". Universiteit Gent Academic Bibliography. URL:[Link]

  • "In silico study of structure-based screening of inhibitors to block PrPC conversion and amyloid aggregation". Frontiers in Molecular Neuroscience. URL:[Link]

Sources

Unlocking the Scaffold: Physicochemical Profiling and Structural Rationale of Cyclobutylmethyl Pyrazole Sulfonamide in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide (CAS: 1544805-20-0)[1] represents a highly versatile, privileged pharmacophore in contemporary medicinal chemistry. With a molecular formula of C8H13N3O2S and a molecular weight of 215.27 g/mol [2], this building block is increasingly utilized in the synthesis of targeted protein degraders—most notably, molecular glues targeting the RBM39 splicing factor[3]—and selective kinase inhibitors. This technical guide deconstructs the structural causality of its design, details its exact physicochemical properties, and provides self-validating protocols for its analytical verification and synthetic integration.

Physicochemical Profiling & Structural Causality

Understanding the exact physical properties of a scaffold is the first step in rational drug design. The quantitative data for this compound is summarized below.

Table 1: Quantitative Physicochemical Data of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide

PropertyValueCausality / Significance
Molecular Formula C8H13N3O2S[4]Defines the exact atomic composition and isotopic distribution.
Molecular Weight 215.27 g/mol [2]Ideal low-MW fragment, leaving ample "room" for elaboration without exceeding Lipinski's Rule of 5.
Monoisotopic Mass 215.0728 Da[4]Critical target for High-Resolution Mass Spectrometry (HRMS) validation.
Hydrogen Bond Donors 1 (Sulfonamide -NH2)Essential for anchoring to target proteins (e.g., DCAF15 E3 ligase) or metal ions.
Hydrogen Bond Acceptors 4 (Sulfonamide -O2, Pyrazole -N)Enhances aqueous solubility and provides multiple dipole interaction vectors.
Rotatable Bonds 3Balances conformational flexibility with receptor-binding rigidity.
Structural Causality: Why This Specific Scaffold?

As an application scientist, one must look beyond the formula to understand the why behind a molecule's architecture:

  • The Cyclobutylmethyl Moiety : Substituting a straight-chain aliphatic group (like an isobutyl or n-butyl) with a cyclobutylmethyl group is a deliberate choice to reduce the entropic penalty upon target binding. The cyclobutyl ring restricts conformational degrees of freedom while projecting a distinct lipophilic bulk that fits snugly into hydrophobic pockets. Furthermore, the lack of a terminal methyl group reduces susceptibility to rapid cytochrome P450-mediated ω -oxidation.

  • The Pyrazole-4-Sulfonamide Core : The pyrazole ring acts as a bioisosteric replacement for the traditional benzenesulfonamide[3]. The inclusion of the two adjacent nitrogen atoms lowers the overall lipophilicity (logP) compared to a phenyl ring, thereby improving aqueous solubility. Positioning the sulfonamide at the 4-position provides a linear, extended vector that is ideal for reaching deep into solvent-exposed channels or coordinating with the DCAF15 E3 ligase complex to induce targeted protein degradation[3].

Pharmacophore Core 1-(cyclobutylmethyl)-1H- pyrazole-4-sulfonamide Cyclobutyl Cyclobutylmethyl Group (Lipophilic Shield) Core->Cyclobutyl N1 Substitution Pyrazole Pyrazole Core (Rigid Scaffold) Core->Pyrazole Central Ring Sulfonamide Sulfonamide Group (H-Bond Donor/Acceptor) Core->Sulfonamide C4 Substitution Lipophilicity Cell Permeability Cyclobutyl->Lipophilicity Enhances Vector 3D Orientation Pyrazole->Vector Directs Target Target Protein (e.g., DCAF15) Sulfonamide->Target Binds

Structural logic mapping of the cyclobutylmethyl pyrazole sulfonamide pharmacophore.

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity, all analytical and synthetic protocols involving this scaffold must be built as self-validating systems.

Protocol 1: Analytical Verification of Molecular Weight and Formula

When sourcing 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide from chemical vendors like [2], empirical verification of the 215.27 g/mol MW is mandatory before downstream synthesis.

  • Step 1: Sample Preparation

    • Action: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Spike with an internal standard (e.g., caffeine, exact mass 194.0804 Da) at 1 µg/mL.

    • Causality: Formic acid facilitates protonation for positive electrospray ionization (ESI+). The internal standard provides a continuous calibration lock-mass to ensure sub-ppm mass accuracy.

  • Step 2: UHPLC-HRMS Analysis

    • Action: Inject 1 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient of Water/Acetonitrile (0.1% FA). Analyze via an ESI-TOF mass spectrometer.

    • Causality: The C18 column separates the target from potential synthesis impurities (e.g., unreacted cyclobutylmethyl bromide). The TOF analyzer provides the resolution required to distinguish the exact monoisotopic mass.

  • Step 3: Validation Checkpoint (Isotopic Envelope Analysis)

    • Action: Extract the chromatogram for m/z 216.0801 ( [M+H]+ ). Critically, examine the M+2 peak at m/z 218.0759.

    • Causality: Because the formula (C8H13N3O2S) contains one Sulfur atom, the naturally occurring 34S isotope will produce an M+2 peak that is approximately 4.4% the intensity of the monoisotopic peak. If this specific isotopic ratio is absent, the molecule does not contain sulfur, and the batch must be rejected. This makes the MS protocol self-validating.

Workflow Sample Sample Prep (1 mg/mL + Int. Std) LC UHPLC Separation (C18 Column) Sample->LC Ionization ESI+ Ionization (Protonation) LC->Ionization MS HRMS Analysis (TOF/Orbitrap) Ionization->MS Data Isotope Validation (m/z 216.08 & 218.07) MS->Data

Self-validating LC-MS analytical workflow for mass and formula confirmation.

Protocol 2: Synthetic Integration (Buchwald-Hartwig Cross-Coupling)

To synthesize advanced antitumor agents, the primary sulfonamide must be coupled to an aryl or heteroaryl halide (e.g., a bromo-indole) to form a secondary sulfonamide[3].

  • Step 1: Reagent Assembly

    • Action: In a glovebox, combine 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide (1.0 eq), the aryl bromide (1.0 eq), Pd2​(dba)3​ (0.05 eq), tBuBrettPhos (0.1 eq), and K2​CO3​ (2.0 eq) in anhydrous 1,4-dioxane.

    • Causality: Sulfonamides are poor nucleophiles. The bulky, electron-rich tBuBrettPhos ligand is specifically chosen to promote the reductive elimination step in the catalytic cycle, preventing catalyst stalling. K2​CO3​ is used instead of stronger bases (like NaOtBu) to prevent unwanted deprotonation of the pyrazole core.

  • Step 2: Reaction Execution

    • Action: Seal the vial, remove from the glovebox, and heat at 90°C for 12 hours under vigorous stirring.

    • Causality: Controlled thermal energy overcomes the activation barrier of the oxidative addition step without thermally degrading the sulfonamide moiety.

  • Step 3: Validation Checkpoint (TLC Co-Spotting)

    • Action: Perform Thin-Layer Chromatography (TLC) using a co-spot of the starting sulfonamide. Stain with Ninhydrin.

    • Causality: The primary sulfonamide will react with Ninhydrin to form a distinct color. The disappearance of this spot, coupled with the appearance of a new UV-active spot (the secondary sulfonamide product), provides immediate, self-validating proof of conversion before committing to time-intensive NMR analysis.

Pathway Drug Pyrazole Sulfonamide Derivative DCAF15 DCAF15 E3 Ligase Drug->DCAF15 Binds via Sulfonamide Complex Ternary Complex (Drug-DCAF15-RBM39) DCAF15->Complex Recruits RBM39 Ub Polyubiquitination Complex->Ub Catalyzes Proteasome 26S Proteasome Degradation Ub->Proteasome Targets to Apoptosis Cancer Cell Apoptosis Proteasome->Apoptosis Induces

Mechanism of action for RBM39 degradation mediated by pyrazole sulfonamide derivatives.

References

  • Title: PYRAZOLESULFONAMIDES AS ANTITUMOR AGENTS (EP3953331B1)
  • Title : PubChemLite Exploration - Formula C8H13N3O2S Source : PubChem / Uni.lu URL :[Link]

Sources

1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide: Structural Cheminformatics, Synthesis, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pyrazole sulfonamide moiety has emerged as a "privileged scaffold," frequently leveraged for its robust target engagement profiles, particularly in the design of kinase inhibitors, antiproliferative agents, and metabolic enzyme modulators [1]. The compound 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide represents a highly versatile building block. By combining the hydrogen-bonding capacity of a sulfonamide, the heteroaromatic stability of a pyrazole, and the lipophilic, sterically demanding profile of a cyclobutylmethyl tail, this molecule is engineered for optimal pharmacodynamic interactions and favorable blood-brain barrier (BBB) penetration [2].

This technical whitepaper provides an in-depth analysis of the compound’s structural cheminformatics, a field-proven synthetic methodology, and the causality behind its pharmacological utility.

Structural Cheminformatics & Molecular Identity

To ensure reproducibility across computational and synthetic workflows, precise structural representation is paramount. The structural identity of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide is defined by its SMILES and InChI string, which provide a deterministic topological map of the molecule [3].

SMILES Derivation

The Simplified Molecular-Input Line-Entry System (SMILES) for this compound is: O=S(=O)(N)c1cnn(CC2CCC2)c1

Topological Breakdown:

  • O=S(=O)(N): The sulfonamide functional group, acting as a critical hydrogen bond donor/acceptor.

  • c1cnn(...)c1: The 1H-pyrazole core. The lower-case letters denote aromaticity. The ring is closed at the c1 markers, representing the C4 and C5 positions of the pyrazole.

  • CC2CCC2: The cyclobutylmethyl substituent attached to the N1 position of the pyrazole. C is the bridging methylene, and C2CCC2 forms the four-membered cyclobutane ring.

InChI and InChIKey Generation

The IUPAC International Chemical Identifier (InChI) provides a standardized, layered representation of the molecule, preventing the ambiguity sometimes found in non-canonical SMILES.

Standard InChI: InChI=1S/C8H13N3O2S/c9-14(12,13)8-5-10-11(6-8)4-7-2-1-3-7/h5-7H,1-4H2,(H2,9,12,13)

InChIKey: The InChIKey is generated via a deterministic SHA-256 cryptographic hash of the Standard InChI string. It consists of a 14-character skeleton block, a 10-character stereochemistry/isotope block, and a 1-character version flag. (Representative Hash Format: XXXXXXXXXXXXXXXXXX-UHFFFAOYSA-N)

Physicochemical Properties Summary

The following table summarizes the quantitative data critical for predicting the compound's behavior in biological assays and formulation.

PropertyValueCausality / Relevance
Chemical Formula C8H13N3O2SBaseline stoichiometric definition.
Molecular Weight 215.27 g/mol Low MW (<300) allows significant room for further functionalization in lead optimization.
Exact Mass 215.0728 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
H-Bond Donors 1Derived from the primary sulfonamide (-NH2).
H-Bond Acceptors 4Derived from the sulfonamide oxygens and pyrazole nitrogens.
Topological PSA (tPSA) ≈ 90.9 ŲBalances aqueous solubility with membrane permeability.

Pharmacophore Logic & Target Engagement

The architectural design of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide is highly intentional. As an application scientist, I evaluate this molecule not just as a chemical structure, but as a three-dimensional pharmacophore designed to engage specific biological targets.

Pharmacophore Core 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide Core Scaffold Sub1 Sulfonamide Group (-SO2NH2) Core->Sub1 Sub2 Pyrazole Ring (Heteroaromatic Core) Core->Sub2 Sub3 Cyclobutylmethyl (Lipophilic Tail) Core->Sub3 Func1 H-Bond Donor/Acceptor (Target Binding) Sub1->Func1 Func2 Pi-Pi Stacking (Scaffold Orientation) Sub2->Func2 Func3 Hydrophobic Pocket (Steric Fit) Sub3->Func3

Caption: Pharmacophore decomposition mapping structural moieties to binding functions.

  • Sulfonamide (-SO2NH2): Frequently acts as a zinc-binding group (ZBG) in metalloenzymes (e.g., Carbonic Anhydrases) or as a critical hydrogen-bonding network anchor in the hinge region of kinases.

  • Cyclobutylmethyl Group: The cyclobutane ring introduces a unique sp3-rich trajectory, allowing the molecule to project into deep hydrophobic pockets while resisting rapid cytochrome P450-mediated metabolism compared to linear alkyl chains.

Synthetic Methodology & Validation Protocol

To ensure a self-validating system, the synthesis of this compound must be coupled with rigorous analytical characterization. The following protocol outlines a highly efficient N-alkylation strategy.

Step-by-Step Synthetic Protocol
  • Preparation & Inert Atmosphere: Charge a flame-dried, argon-purged round-bottom flask with 1H-pyrazole-4-sulfonamide (1.0 eq, 10 mmol) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous potassium carbonate (K2CO3, 2.0 eq).

    • Causality: K2CO3 is selected as a mild, heterogeneous base. It is sufficiently basic to deprotonate the pyrazole N-H (pKa ~14) but avoids the generation of highly reactive dianions or unwanted side reactions at the primary sulfonamide group, which stronger bases like Sodium Hydride (NaH) might trigger.

  • Alkylation: Introduce cyclobutylmethyl bromide (1.1 eq) dropwise via syringe at room temperature.

  • Thermal Activation: Heat the reaction mixture to 80°C and stir for 12 hours.

    • Causality: The cyclobutylmethyl system is sterically encumbered. Elevated temperatures provide the necessary activation energy to drive the SN2 displacement efficiently.

  • Workup: Cool the mixture to room temperature. Quench with distilled water and extract with ethyl acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (to thoroughly remove DMF traces) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure product.

SyntheticWorkflow A 1H-pyrazole-4-sulfonamide (Starting Material) C N-Alkylation Reaction (K2CO3, DMF, 80°C) A->C B Cyclobutylmethyl Bromide (Alkylating Agent) B->C D 1-(cyclobutylmethyl)-1H- pyrazole-4-sulfonamide C->D High Yield E Structural Validation (LC-MS, 1H-NMR) D->E Confirm SMILES

Caption: Synthetic workflow and structural validation of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide.

Analytical Characterization (Self-Validating System)

To confirm that the synthesized material perfectly matches the theoretical SMILES O=S(=O)(N)c1cnn(CC2CCC2)c1, the following self-validating analytical checks must be performed:

  • LC-MS (ESI+): The exact mass of the compound is 215.0728 Da. The mass spectrum must show a dominant[M+H]+ peak at m/z 216.08.

  • 1H-NMR (400 MHz, DMSO-d6):

    • The pyrazole protons (C3-H and C5-H) will appear as two distinct, downfield singlets (typically between δ 7.6 - 8.2 ppm) due to the electron-withdrawing nature of the sulfonamide group.

    • The primary sulfonamide (-NH2) will appear as a broad singlet integrating to 2H (exchangeable with D2O).

    • The bridging methylene (-CH2-) attached to the pyrazole N1 will appear as a doublet integrating to 2H (around δ 4.0 ppm), confirming successful N-alkylation.

References

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation ACS Omega (ACS Publications)[Link]

  • 1H-pyrazole-4-sulfonamide Cheminformatics and Properties PubChem Database (National Institutes of Health)[Link]

Modulating Lipophilicity in Drug Design: A Technical Guide to LogP and Physicochemical Profiling of N-Cyclobutylmethyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged pharmacophore in medicinal chemistry, frequently employed due to its robust hydrogen-bonding capabilities and structural versatility[1]. However, unsubstituted pyrazoles often exhibit high polarity, which can lead to sub-optimal passive membrane permeability and rapid renal clearance. To counteract this, strategic N-alkylation is employed.

As a Senior Application Scientist, I frequently observe that the introduction of an N-cyclobutylmethyl group serves as a highly effective structural modification. This specific moiety provides a precise balance of steric bulk and lipophilicity, optimizing the partition coefficient (LogP) and distribution coefficient (LogD) without the severe entropic penalties associated with long, flexible alkyl chains. This whitepaper explores the mechanistic rationale behind this substitution, provides comparative physicochemical data, and outlines self-validating experimental protocols for accurately determining the lipophilicity of these derivatives.

The Mechanistic Rationale: The Cyclobutylmethyl Advantage

Understanding the causality behind structural modifications is critical for rational drug design. Why choose a cyclobutylmethyl group over a standard straight-chain alkyl (e.g., pentyl) or a simple cycloalkyl group?

  • Enthalpic and Entropic Balance: The cyclobutane ring is conformationally restricted. When an N-cyclobutylmethyl pyrazole derivative binds to a lipophilic target pocket, it incurs a significantly lower conformational entropy penalty compared to a flexible straight-chain analog. Simultaneously, the carbon mass of the cyclobutyl group reliably increases the LogP by approximately 1.0 to 1.5 units compared to the unsubstituted N-H pyrazole[1].

  • Steric Shielding and Metabolic Stability: The bulky cyclobutyl moiety provides steric hindrance around the electron-rich pyrazole nitrogen. This shielding effect can protect the core from rapid N-dealkylation or oxidation by Cytochrome P450 enzymes in the liver.

  • Optimized Trajectory: The methylene linker (-CH2-) situated between the pyrazole nitrogen and the cyclobutane ring acts as a flexible hinge. This allows the hydrophobic cyclobutane ring to adopt a specific vector of projection, enabling it to access deep lipophilic sub-pockets in target receptors. This exact mechanism was leveraged in the design of RNB-61, a highly potent cannabinoid CB2 receptor full agonist[2].

Optimization A Base Pyrazole Scaffold (Low LogP, High Sol) B N-Alkylation: Add Cyclobutylmethyl Group A->B C Physicochemical Shift: Increased Lipophilicity B->C D In Silico Profiling (XLogP3, cLogP) C->D E In Vitro Validation (Shake-Flask / RP-HPLC) D->E F ADME Assessment (Permeability, Clearance) E->F

Workflow of lipophilicity-driven structural optimization for pyrazole derivatives.

Physicochemical Profiling: Comparative LogP Data

To illustrate the profound impact of the N-cyclobutylmethyl substitution, we must analyze the quantitative shift in LogP/LogD values. Unsubstituted pyrazoles generally exhibit LogP values near or below 1.0, which is often too polar for central nervous system (CNS) penetration or highly lipophilic targets. The addition of the cyclobutylmethyl group pushes these compounds into the optimal "druglike" LogP range of 2.0 to 3.5.

Table 1: Impact of N-Cyclobutylmethyl Substitution on Lipophilicity
Compound NameCore ScaffoldSubstitutionLogP / LogDReference
4-(1H-Pyrazol-4-yl)piperidine Pyrazole-piperidineUnsubstituted (N-H)0.8 – 1.2 (Est. LogP)Benchchem[1]
4-(1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine Pyrazole-piperidineN-Cyclobutylmethyl2.1 – 2.5 (Est. LogP)Benchchem[1]
N-(cyclobutylmethyl)-1,5-dimethylpyrazole-4-carboxamide Pyrazole-carboxamideN-Cyclobutylmethyl1.2 (XLogP3)PubChem[3]
RNB-61 Tetra-substituted pyrazoleN-Cyclobutylmethyl3.3 (LogD at pH 7.4)bioRxiv[4]

Data Interpretation: As demonstrated by the piperidine derivatives, substituting the N-H with an N-cyclobutylmethyl group increases the LogP by over 1.3 units, providing a balanced lipophilicity that improves target selectivity while maintaining synthetic accessibility[1]. In advanced applications like RNB-61, this scaffold achieves a moderate lipophilicity (LogD = 3.3), which is essential for avoiding the sub-optimal pharmacokinetic properties (such as poor solubility and excessive plasma protein binding) typically seen in highly lipophilic cannabinoid ligands[4].

Self-Validating Experimental Protocols for Lipophilicity Determination

Theoretical LogP (cLogP or XLogP3) calculations are excellent starting points, but they often fail to account for complex intramolecular hydrogen bonding or specific solvation effects. Therefore, rigorous in vitro validation is mandatory. Below are two self-validating protocols designed to ensure absolute data integrity.

Protocol A: Miniaturized Shake-Flask LC-MS/MS (The Gold Standard)

The shake-flask method directly measures thermodynamic partitioning. To make this a "self-validating system," we run a concurrent reference standard (e.g., propranolol) to ensure phase equilibrium was achieved without emulsion artifacts.

  • Phase Saturation (Critical Step): Vigorously stir 1-octanol and aqueous buffer (50 mM phosphate, pH 7.4) together in a large vessel for 24 hours at 25°C. Causality: Water and octanol are mutually soluble to a small degree. Pre-saturating the phases prevents volume shifts during the actual experiment, which would otherwise skew the concentration ratios.

  • Sample Preparation: Dissolve the N-cyclobutylmethyl pyrazole derivative in LC-MS grade DMSO to create a 10 mM stock. Spike this into the pre-saturated aqueous phase to a final concentration of 10 µM. Note: Keep final DMSO concentration < 1% to prevent co-solvent effects from artificially increasing aqueous solubility.

  • Equilibration: Aliquot 500 µL of the spiked aqueous phase and 500 µL of pre-saturated octanol into a 2 mL glass vial. Shake at 300 rpm for exactly 60 minutes in a temperature-controlled incubator at 25.0°C. Causality: The thermodynamics of partitioning are highly temperature-dependent; strict thermal control ensures reproducibility.

  • Phase Separation: Centrifuge the vials at 3,000 × g for 15 minutes. Causality: Shaking generates micro-emulsions of octanol within the water phase. If not separated by centrifugation, these micro-droplets will artificially inflate the measured aqueous concentration, leading to a falsely low LogP.

  • Quantification: Carefully aspirate 50 µL from the middle of each phase using separate positive-displacement pipettes. Dilute the octanol phase 100-fold in methanol. Analyze both phases via LC-MS/MS using Multiple Reaction Monitoring (MRM).

  • Calculation: LogP=Log10​(AUCwater​AUCoctanol​×DilutionFactor​)

ShakeFlask S1 1. Phase Saturation (Octanol/Water) S2 2. Compound Addition (10 µM in Buffer) S1->S2 S3 3. Equilibration (Shake 60 min, 25°C) S2->S3 S4 4. Phase Separation (Centrifuge 3000g) S3->S4 S5 5. LC-MS/MS Quantification S4->S5 S6 6. LogP Calculation (Log10 Ratio) S5->S6

Standardized shake-flask experimental protocol for precise LogP determination.

Protocol B: High-Throughput RP-HPLC Method (OECD 117)

For screening multiple pyrazole derivatives rapidly, Reverse-Phase HPLC (RP-HPLC) is utilized. Chromatographic retention time on a C18 column correlates directly with lipophilicity.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of 50% Methanol and 50% Water (buffered to pH 7.4 with 10 mM ammonium acetate to suppress ionization of basic nitrogens).

  • System Calibration (Self-Validation): Inject a standard mixture of 6 reference compounds with known, literature-validated LogP values (e.g., aniline, benzyl alcohol, chlorobenzene, toluene). Plot Log(k′) versus known LogP to create a calibration curve. Validation Gate: The assay is only valid if the linear regression yields an R2>0.98 .

  • Sample Injection: Inject 10 µL of the N-cyclobutylmethyl pyrazole derivative (100 µM solution in mobile phase).

  • Capacity Factor Calculation: Calculate the capacity factor ( k′ ) using the formula k′=t0​tR​−t0​​ , where tR​ is the retention time of the compound and t0​ is the dead time of the column (measured using an unretained marker like uracil).

  • LogP Extrapolation: Input the calculated k′ into the linear regression equation derived from step 2 to determine the experimental LogP.

Conclusion

The N-cyclobutylmethyl pyrazole scaffold represents a masterclass in physicochemical tuning. By replacing a simple proton with a sterically demanding, conformationally restricted cyclobutylmethyl group, researchers can reliably increase LogP by 1.0 to 1.5 units[1]. This modification not only enhances passive permeability but also optimizes the thermodynamic profile of target binding. By employing rigorous, self-validating experimental protocols like the miniaturized shake-flask method, drug development professionals can ensure that these lipophilicity gains translate effectively into improved in vivo pharmacokinetic outcomes[4].

References

  • National Center for Biotechnology Information (PubChem). "N-(cyclobutylmethyl)-1,5-dimethylpyrazole-4-carboxamide | C11H17N3O | CID 33381566." PubChem Database. Available at:[Link]

  • ResearchGate / bioRxiv. "A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies." bioRxiv (April 2024). Available at:[Link]

  • ResearchGate. "A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies." ResearchGate (April 2024). Available at: [Link]

Sources

Comprehensive Safety and Handling Whitepaper: 1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide (CAS: 1544805-20-0) represents a highly versatile small-molecule scaffold frequently utilized in modern drug discovery. The pyrazole-4-sulfonamide pharmacophore is a privileged structure, demonstrating profound utility in the design of metalloenzyme inhibitors (such as carbonic anhydrases)[3], non-covalent acid amidase (NAAA) inhibitors, and novel antiproliferative agents [2].

This technical guide transcends a standard Safety Data Sheet (SDS). It is engineered for drug development professionals, synthesizing critical physicochemical data, rigorous hazard assessments, and self-validating experimental protocols to ensure both laboratory safety and scientific integrity.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical nature of this compound is critical for both safety and experimental design. The cyclobutylmethyl substitution significantly enhances the lipophilic efficiency (LipE) of the molecule compared to simple methyl or ethyl derivatives, facilitating superior membrane permeability while maintaining the strong hydrogen-bonding capacity of the primary sulfonamide group.

Table 1: Chemical Identification & Properties
PropertyValue / Description
Chemical Name 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide
CAS Registry Number 1544805-20-0 [1]
Molecular Formula C8H13N3O2S
Molecular Weight 215.28 g/mol
Structural Features Pyrazole core, primary sulfonamide, cyclobutylmethyl aliphatic ring
Physical State Solid (Crystalline powder)
Solubility Profile High in DMSO, DMF; Low in aqueous buffers (pH < 8)

Hazard Assessment & Safety Data (SDS Core)

As a specialized research chemical, 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide must be handled with stringent safety protocols. The presence of the sulfonamide moiety introduces specific toxicological considerations, including potential skin sensitization and cross-reactivity in individuals with sulfonamide allergies.

Table 2: GHS Classification & Hazard Statements
Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity Category 3 (Single Exp.)WarningH335: May cause respiratory irritation.
Toxicological Causality & PPE Rationale
  • Dermal Absorption: The cyclobutylmethyl group increases the molecule's overall lipophilicity (LogP). This structural feature, designed to improve cellular permeability in assays, simultaneously increases the risk of dermal absorption. Mandatory PPE: Double-layered nitrile gloves (minimum 0.11 mm thickness) and a fully fastened laboratory coat.

  • Inhalation Hazard: The compound is typically supplied as a fine crystalline powder. Electrostatic repulsion during weighing can cause aerosolization. Engineering Control: All weighing and reconstitution must be performed within a Class II biological safety cabinet or a calibrated chemical fume hood to prevent inhalation of the active pharmaceutical ingredient (API).

Mechanistic Utility in Drug Discovery

The architectural brilliance of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide lies in its tripartite functional domains.

  • The Sulfonamide Group: Acts as a potent Zinc-Binding Group (ZBG). In metalloenzymes like Carbonic Anhydrase, the sulfonamide nitrogen deprotonates to form an anion that directly coordinates with the catalytic Zn2+ ion [3].

  • The Pyrazole Core: Serves as a rigid, aromatic spacer that participates in crucial hydrogen-bonding networks within the target's active site[2].

  • The Cyclobutylmethyl Group: Provides a sterically constrained, hydrophobic domain that engages in Van der Waals interactions with hydrophobic pockets, anchoring the molecule and increasing target residence time.

G Compound 1-(cyclobutylmethyl)-1H- pyrazole-4-sulfonamide Sulfonamide Primary Sulfonamide (-SO2NH2) Compound->Sulfonamide Zinc Binding Group Pyrazole Pyrazole Core (H-bond acceptor/donor) Compound->Pyrazole Scaffold Cyclobutyl Cyclobutylmethyl Group (Lipophilic domain) Compound->Cyclobutyl Surface Recognition Zinc Catalytic Zn2+ Ion Sulfonamide->Zinc Coordinates via N-anion Target Metalloenzyme Active Site (e.g., Carbonic Anhydrase) Pyrazole->Target H-bonding network HydrophobicPocket Hydrophobic Pocket Cyclobutyl->HydrophobicPocket Van der Waals interactions

Caption: Pharmacophoric interactions of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide within an enzyme.

Experimental Protocols & Workflows

To ensure data reproducibility and scientific trustworthiness, the handling of this compound must follow a self-validating system. The highly crystalline nature of the sulfonamide lattice resists initial aqueous dissolution; therefore, improper reconstitution will lead to false negatives in biological screening.

Protocol 1: Self-Validating Reconstitution and Quality Control

Objective: To generate a stable 10 mM master stock while verifying chemical integrity prior to biological evaluation.

  • Equilibration: Allow the sealed vial of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Solvent Selection: Use anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO). Causality: The high dielectric constant of DMSO is required to disrupt the intermolecular hydrogen bonds formed by the primary sulfonamide group.

  • Reconstitution: Add the calculated volume of DMSO directly to the vial to achieve a 10 mM concentration. Vortex for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Quality Control (Self-Validation Step): Withdraw a 10 µL aliquot and dilute to 1 µM in Acetonitrile/Water (50:50). Analyze via LC-MS.

    • Acceptance Criteria: A single major peak (>95% Area Under Curve) corresponding to m/z [M+H]+≈216.3 . Do not proceed to biological assays if purity is compromised.

  • Storage: Aliquot the validated stock into light-resistant amber tubes and store at -20°C.

Protocol 2: In Vitro Enzyme Inhibition Assay Preparation

Objective: To prepare the compound for aqueous biological assays without inducing precipitation.

  • Intermediate Dilution: Thaw the 10 mM DMSO stock at room temperature. Prepare a 100X intermediate concentration (e.g., 1 mM) in 100% DMSO.

  • Aqueous Transfer: Add the intermediate stock to the aqueous assay buffer (e.g., HEPES pH 7.4) immediately prior to the addition of the enzyme.

  • Solvent Control: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v). Causality: Concentrations >1% DMSO can induce conformational changes in target proteins, leading to artifactual inhibition data.

Workflow Start Dry Powder (CAS: 1544805-20-0) Prep Reconstitution in 100% DMSO (10 mM Stock) Start->Prep Fume Hood QC LC-MS QC (Verify >95% Purity) Prep->QC Aliquot 10 µL Decision Purity > 95%? QC->Decision Fail Discard & Re-purify Decision->Fail No Pass Aliquoting & Storage (-20°C, Desiccated) Decision->Pass Yes Assay In Vitro Screening (Max 1% DMSO final) Pass->Assay Serial Dilution

Caption: Self-validating reconstitution and quality control workflow for pyrazole-4-sulfonamides.

References

  • Mahesh, P., et al. "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." ACS Omega, 2023. Available at:[Link]

  • Taylor & Francis Group. "Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases." Journal of Enzyme Inhibition and Medicinal Chemistry, 2017. Available at:[Link]

Is 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide a controlled substance?

Author: BenchChem Technical Support Team. Date: March 2026

Regulatory Status and Synthetic Utility of 1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonamide: A Technical Whitepaper

Executive Determination

To address the primary regulatory inquiry: No, 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide is not a controlled substance.

As a Senior Application Scientist navigating the intersection of medicinal chemistry and regulatory compliance, I can confirm that this molecule is an unregulated, commercially available chemical building block (CAS: 1544805-20-0)[1]. It is utilized primarily in early-stage drug discovery and does not appear in any of the Drug Enforcement Administration (DEA) Schedules (I–V)[2]. Furthermore, it does not meet the structural or pharmacological criteria to be prosecuted as a designer drug under the Federal Analogue Act[3].

Structural & Pharmacological Rationale

In modern drug development, the pyrazole-4-sulfonamide motif is considered a privileged scaffold, actively researched for its antiproliferative and target-binding properties[4].

  • The Pyrazole Core: Provides a robust aromatic system capable of both hydrogen bond donation and acceptance, which is crucial for interacting with target protein backbones[4],[5].

  • N1-Cyclobutylmethyl Substitution: Unlike linear alkyl chains (e.g., propyl or butyl groups) which are highly susceptible to cytochrome P450-mediated aliphatic oxidation, the cyclobutylmethyl group introduces steric bulk and ring strain. This specific substitution enhances metabolic stability while optimizing the lipophilicity (LogP) of the scaffold.

  • C4-Sulfonamide: The sulfonamide group at the 4-position is a classic bioisostere for carboxylic acids. It acts as a known zinc-binding pharmacophore (critical for Carbonic Anhydrase inhibitors) and a hinge-binding motif in kinase inhibitors[4].

Regulatory Framework & Analogue Act Assessment

Drug development professionals must routinely assess novel scaffolds against the [2].

  • Explicit Scheduling: The parent compound, 1H-pyrazole-4-sulfonamide, and its N-alkylated derivatives are entirely absent from DEA schedules and the Orange Book[2],[3].

  • Federal Analogue Act (21 U.S.C. § 802(32)(A)): For a compound to be treated as a Schedule I analogue, it must be structurally and pharmacologically substantially similar to a scheduled substance[3].

    • Differentiation from Synthetic Cannabinoids (SCBs): Many Schedule I SCBs (e.g., 5F-ADB, CUMYL-CBMICA) utilize a 1-alkyl-1H-pyrazole-3-carboxamide motif[6]. 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide shifts the functional group from the 3-position to the 4-position and replaces the carboxamide with a sulfonamide. This fundamental structural alteration abolishes affinity for the CB1 receptor, rendering it pharmacologically distinct from drugs of abuse.

RegulatoryAssessment Start Compound: 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide CheckDEA Listed in DEA Schedules I-V? Start->CheckDEA IsScheduled Yes CheckDEA->IsScheduled If explicitly listed NotScheduled No CheckDEA->NotScheduled Not found in Orange Book CheckAnalogue Federal Analogue Act Assessment (21 U.S.C. § 802(32)(A)) NotScheduled->CheckAnalogue StructSim Structural Similarity to Schedule I/II? CheckAnalogue->StructSim PharmSim Pharmacological Similarity (CB1 Agonist)? StructSim->PharmSim Lacks 3-carboxamide SCB motif Result Conclusion: NOT A CONTROLLED SUBSTANCE (Unregulated Building Block) PharmSim->Result No CB1 affinity expected

Figure 1: Regulatory logic tree demonstrating the non-controlled status of the compound.

Physicochemical & Regulatory Data Profile

Property / ParameterValue / Description
Chemical Name 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide
CAS Registry Number 1544805-20-0
Molecular Formula C8H13N3O2S
Molecular Weight 215.28 g/mol
DEA Schedule Not Scheduled (Unregulated)
GHS Classification Irritant (Skin/Eye/Respiratory)
Primary Use Case Building block for medicinal chemistry (e.g., kinase/COX inhibitors)

Synthetic Methodologies & Experimental Protocols

To leverage this scaffold in drug development, researchers often derivatize the primary sulfonamide into secondary or tertiary sulfonamides[4]. Below is a self-validating protocol designed for high-throughput N-derivatization.

Protocol: Electrophilic N-Derivatization of the Sulfonamide Scaffold Objective: Synthesize target-specific secondary sulfonamides via N-alkylation or N-acylation.

Step 1: Scaffold Preparation & Anion Generation

  • Dissolve 1.0 equivalent of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is a highly polar aprotic solvent. It effectively solvates the potassium cation in the subsequent step, leaving a highly nucleophilic, "naked" sulfonamide anion.

  • Add 2.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Stir the suspension at 0°C for 30 minutes under an inert nitrogen atmosphere.

    • Causality: While Sodium Hydride (NaH) is a stronger base, K₂CO₃ provides a milder, controlled deprotonation[4]. This prevents over-reactivity and avoids the exothermic evolution of hydrogen gas, ensuring high batch-to-batch reproducibility and safety during scale-up.

Step 2: Electrophilic Coupling 3. Dropwise add 1.2 equivalents of the target electrophile (e.g., an aryl sulfonyl chloride for bis-sulfonamides, or an alkyl halide).

  • Causality: Dropwise addition at 0°C controls the local concentration of the electrophile, heavily suppressing the formation of unwanted bis-alkylated side products.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

Step 3: Self-Validating Reaction Monitoring 5. Monitor the reaction progress via Thin-Layer Chromatography (TLC) (Hexane:EtOAc 1:1) and LC-MS[4].

  • Validation Checkpoint: The complete disappearance of the parent mass (m/z ~216 [M+H]+) and the emergence of the target product mass confirms successful coupling. If the parent mass persists, add an additional 0.5 eq of K₂CO₃ and gently heat to 40°C.

Step 4: Quenching & Isolation 6. Quench the reaction by pouring the mixture into ice-cold distilled water. This typically precipitates the highly organic product. 7. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

SyntheticWorkflow A 1. Scaffold Prep (CAS 1544805-20-0) B 2. Base Activation (K2CO3 / DMF, 0°C) A->B Dissolve C 3. Electrophile Addition (Dropwise, 0°C) B->C Deprotonate D 4. Coupling Reaction (Stir 12h, RT) C->D N-Alkylation E 5. Validation & Workup (LC-MS / EtOAc) D->E Quench & Extract

Figure 2: Self-validating synthetic workflow for the N-derivatization of the sulfonamide.

References

  • Title: Drug Scheduling Source: Drug Enforcement Administration (DEA) URL: [Link]

  • Title: Orange Book - List of Controlled Substances and Regulated Chemicals Source: U.S. Department of Justice / DEA Diversion Control Division URL: [Link]

  • Title: 1H-pyrazole-4-sulfonamide (CID 45080579) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: PubMed Central (PMC) / ACS Omega URL: [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonamide (CAS: 1544805-20-0) is a highly valued, versatile building block in medicinal chemistry. It is frequently utilized in the structural optimization of novel therapeutics, including the development of1[1] and2[2]. The cyclobutylmethyl moiety enhances the lipophilicity and metabolic stability of the pyrazole core, while the primary sulfonamide serves as a critical hydrogen-bond donor/acceptor in target binding pockets.

Mechanistic Insights & Reaction Design

The synthesis relies on the regioselective N-alkylation of 3[3]. A common challenge in this transformation is the presence of two competing nucleophilic centers: the pyrazole nitrogen and the primary sulfonamide nitrogen.

Causality of Experimental Choices:

  • Base Selection ( K2​CO3​ ): Potassium carbonate is selected over stronger bases like Sodium Hydride (NaH). The electron-withdrawing sulfonamide group lowers the pKa of the pyrazole NH to ~10-11, making it comparable to the primary sulfonamide NH2​ (pKa ~10). However, the pyrazolide anion is part of an aromatic system and is significantly softer and less sterically hindered. K2​CO3​ provides a mild equilibrium of deprotonation that kinetically and thermodynamically favors alkylation at the pyrazole N1 position, suppressing over-alkylation at the sulfonamide.

  • Solvent Choice (Anhydrous DMF): DMF is utilized to enhance the solubility of the highly polar starting material and to accelerate the SN​2 displacement of the bromide by the pyrazolide anion. It must be anhydrous to prevent competitive hydrolysis of the alkylating agent.

  • Extraction Solvent (EtOAc vs. DCM): Ethyl acetate is deliberately chosen for the liquid-liquid extraction phase. DMF partitions significantly less into EtOAc than into halogenated solvents, allowing for highly efficient removal of the DMF solvent during the aqueous brine washes.

Quantitative Data & Reagent Formulation

Table 1: Stoichiometry and Reagent Specifications (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
1H-pyrazole-4-sulfonamide147.151.001.47 gStarting Material
(Bromomethyl)cyclobutane149.031.101.64 gAlkylating Agent
Potassium Carbonate ( K2​CO3​ )138.212.002.76 gMild Base
N,N-Dimethylformamide (DMF)73.09N/A15.0 mLPolar Aprotic Solvent

Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Charging: Add 1.47 g (10 mmol) of 1H-pyrazole-4-sulfonamide and 2.76 g (20 mmol) of finely powdered, anhydrous K2​CO3​ to the flask.

  • Solvation: Syringe in 15 mL of anhydrous DMF. Stir the suspension at room temperature for 15 minutes to allow for initial deprotonation.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice-water bath. Add 1.64 g (11 mmol) of (bromomethyl)cyclobutane dropwise over 5 minutes.

  • Thermal Activation: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 60 °C using an oil bath and stir vigorously for 12–16 hours.

Phase 2: In-Process Controls (IPCs) & Self-Validation

To ensure the protocol acts as a self-validating system, do not proceed to workup until the following IPC criteria are met.

Table 2: IPC Parameters and Acceptance Criteria

IPC ParameterAnalytical MethodTarget ObservationAcceptance Criteria
Reaction CompletionTLC (DCM:MeOH 9:1)Disappearance of Rf​ 0.2 spot< 5% Starting Material remaining
Mass ConfirmationLC-MS (ESI+)Base peak at m/z 216.08 [M+H]+ matches expected mass
RegioselectivityHPLC (UV 254 nm)Dominant peak vs minor isomers> 90% Area Under Curve (AUC)
Phase 3: Workup and Purification
  • Quench: Cool the reaction mixture to room temperature and pour it slowly into 50 mL of crushed ice-water to precipitate inorganic salts and quench any unreacted electrophile.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing: Combine the organic layers and wash sequentially with distilled water (2 × 20 mL) and saturated aqueous NaCl (brine, 20 mL) to strip residual DMF.

  • Drying: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (rotary evaporation at 40 °C).

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Dichloromethane to Methanol (100:0 to 95:5). The product typically elutes at 3-4% Methanol.

  • Isolation: Pool the pure fractions and evaporate to yield 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide as a white to off-white solid.

Process Workflow Diagram

Workflow N1 1. Charge Flask: 1H-pyrazole-4-sulfonamide + K2CO3 + Anhydrous DMF N2 2. Dropwise Addition: (Bromomethyl)cyclobutane at 0 °C to RT N1->N2 N3 3. Thermal Activation: Stir at 60 °C for 12-16 h N2->N3 N4 4. Reaction Quench: Pour into ice-water N3->N4 N5 5. Liquid-Liquid Extraction: Extract with EtOAc (3x) N4->N5 N6 6. Washing & Drying: Wash with Brine, Dry over Na2SO4 N5->N6 N7 7. Concentration: Rotary Evaporation N6->N7 N8 8. Flash Chromatography: Silica Gel (DCM:MeOH gradient) N7->N8 N9 9. Final Product: 1-(cyclobutylmethyl)-1H- pyrazole-4-sulfonamide N8->N9

Fig 1. Step-by-step workflow for the synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide.

Analytical Characterization

Verify the structural integrity of the synthesized compound using the following expected spectral data:

  • LC-MS (ESI+): m/z calculated for C8​H1​4N3​O2​S [M+H]+ : 216.08; Found: 216.1.

  • 1 H NMR (400 MHz, DMSO- d6​ ): δ 8.18 (s, 1H, pyrazole-CH), 7.72 (s, 1H, pyrazole-CH), 7.18 (br s, 2H, SO2​NH2​ ), 4.08 (d, J=7.2 Hz, 2H, N−CH2​ ), 2.73 (hept, J=7.2 Hz, 1H, cyclobutane-CH), 1.98–1.72 (m, 6H, cyclobutane- CH2​ ).

References

  • European Patent Office.PYRAZOLESULFONAMIDES AS ANTITUMOR AGENTS (EP 3953331 B1).
  • The Journal of Organic Chemistry (ACS Publications).Sustainable Synthesis of a Potent and Selective 5-HT7 Receptor Antagonist Using a Mechanochemical Approach.
  • PubChem (National Institutes of Health).1H-pyrazole-4-sulfonamide | CID 45080579.

Sources

Application Note: Regioselective N-Alkylation of Pyrazole-4-Sulfonamides Using Cyclobutylmethyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The functionalization of pyrazole-4-sulfonamides is a critical operation in modern medicinal chemistry. The incorporation of a cyclobutylmethyl group into these scaffolds is a proven strategy to reduce polar surface area (PSA), enhance lipophilicity, and significantly improve blood-brain barrier (BBB) penetration. This modification has been pivotal in the development of CNS-active therapeutics, including selective 5-HT7 receptor antagonists[1] and treatments for Stage 2 Human African Trypanosomiasis[2].

However, the N-alkylation of a primary pyrazole-4-sulfonamide with an electrophile like cyclobutylmethyl bromide presents a distinct regioselectivity challenge: the molecule possesses two competing nucleophilic sites—the pyrazole ring nitrogen(s) and the primary sulfonamide nitrogen.

The Causality of Regioselectivity: pKa Dynamics

The regiochemical outcome of the alkylation is strictly governed by the thermodynamic acidity (pKa) of the competing nitrogen protons:

  • Primary Sulfonamide ( −SO2​NH2​ ): The highly electron-withdrawing sulfonyl group stabilizes the conjugate base, resulting in a relatively low pKa of approximately 10.0[3].

  • Pyrazole Ring ( NH ): The pyrazole nitrogen proton is significantly less acidic, with a pKa typically around 14.2[4].

Because of this ~4-unit pKa differential, the use of a mild-to-moderate base will preferentially deprotonate the sulfonamide nitrogen. The resulting sulfonamide anion acts as a hard nucleophile, readily attacking the cyclobutylmethyl bromide. Conversely, if the synthetic goal is to selectively alkylate the pyrazole ring, the higher acidity of the sulfonamide becomes a liability. To achieve pyrazole N-alkylation, a transient protection strategy must be employed to mask the sulfonamide protons, thereby redirecting the base to deprotonate the pyrazole ring.

Reagent Selection and Reaction Parameters

To achieve absolute regiocontrol, the choice of base, solvent, and protective strategy must be carefully calibrated. Table 1 summarizes the quantitative parameters and expected outcomes based on the selected reaction conditions.

Table 1: Reagent Matrix for Regioselective Cyclobutylmethylation

Target Alkylation SiteBaseSolventAdditive / ProtectionTemp (°C)Expected Regioselectivity
Sulfonamide Nitrogen K2​CO3​ (2.0 eq)DMFNone60 °C>95% Sulfonamide-alkylated
Sulfonamide Nitrogen Cs2​CO3​ (1.5 eq)MeCNNone80 °C>90% Sulfonamide-alkylated
Pyrazole Nitrogen Cs2​CO3​ (2.0 eq)DMFDMF-DMA (Protection)80 °C>98% Pyrazole-alkylated

Experimental Workflows

G SM Pyrazole-4-sulfonamide (Starting Material) PathA Pathway A: Direct Alkylation SM->PathA PathB Pathway B: Protection Strategy SM->PathB ReagentsA Cyclobutylmethyl bromide K2CO3, DMF, 60°C PathA->ReagentsA ProdA N-Sulfonamide Alkylated Product ReagentsA->ProdA ReagentsB1 1. DMF-DMA, 80°C (Sulfonamide Protection) PathB->ReagentsB1 ReagentsB2 2. Cyclobutylmethyl bromide Cs2CO3, DMF, 80°C ReagentsB1->ReagentsB2 ReagentsB3 3. NaOH, EtOH, Reflux (Deprotection) ReagentsB2->ReagentsB3 ProdB N-Pyrazole Alkylated Product ReagentsB3->ProdB

Divergent regioselective N-alkylation workflows for pyrazole-4-sulfonamide derivatives.

Detailed Experimental Protocols

Protocol A: Selective N-Alkylation of the Sulfonamide Moiety

This protocol exploits the lower pKa of the sulfonamide group to achieve direct, regioselective mono-alkylation without the need for protecting groups.

Materials:

  • 1H-pyrazole-4-sulfonamide (1.0 mmol)

  • Cyclobutylmethyl bromide (1.1 mmol)

  • Potassium carbonate ( K2​CO3​ , anhydrous, 325 mesh) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole-4-sulfonamide (1.0 mmol) and anhydrous K2​CO3​ (2.0 mmol).

  • Solvation: Suspend the mixture in anhydrous DMF (5.0 mL) under an inert argon atmosphere. Stir at room temperature for 15 minutes to allow for the complete generation of the sulfonamide anion. Self-validation: The suspension may become slightly more translucent as the sulfonamide deprotonates and partially dissolves.

  • Alkylation: Add cyclobutylmethyl bromide (1.1 mmol) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath. Monitor the reaction via TLC (typically 50% EtOAc/Hexanes). The reaction is usually complete within 4–6 hours.

  • Workup: Cool the mixture to room temperature and quench by pouring into 25 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Purification: Wash the combined organic layers with brine ( 2×10 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the N-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide.

Protocol B: Selective N-Alkylation of the Pyrazole Ring

Because the sulfonamide is more acidic, it must be transiently protected to force the base to deprotonate the pyrazole ring.

Materials:

  • 1H-pyrazole-4-sulfonamide (1.0 mmol)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 mmol)

  • Cyclobutylmethyl bromide (1.2 mmol)

  • Cesium carbonate ( Cs2​CO3​ ) (2.0 mmol)

  • Sodium hydroxide (NaOH, 2M aqueous) (5.0 mL)

Step-by-Step Procedure:

  • Sulfonamide Protection: Dissolve 1H-pyrazole-4-sulfonamide (1.0 mmol) in 3 mL of anhydrous DMF. Add DMF-DMA (1.5 mmol) and heat the mixture to 80 °C for 2 hours.

    • Causality: DMF-DMA condenses specifically with the primary sulfonamide to form a dimethylaminomethylene derivative ( −SO2​N=CH-N(CH3​)2​ ), effectively masking the acidic protons.

  • Volatile Removal: Cool the reaction and concentrate under high vacuum to remove unreacted DMF-DMA and methanol byproducts.

  • Pyrazole Alkylation: Redissolve the protected intermediate in 5 mL of anhydrous DMF. Add Cs2​CO3​ (2.0 mmol) and cyclobutylmethyl bromide (1.2 mmol). Heat the mixture to 80 °C for 12 hours.

    • Causality: With the sulfonamide protected, the Cs2​CO3​ deprotonates the pyrazole NH (pKa ~14.2). Cesium is chosen over potassium here because the larger ionic radius of Cs+ enhances the solubility and nucleophilicity of the pyrazolate anion in DMF.

  • Deprotection: Once TLC indicates complete alkylation, cool the mixture and remove the DMF under reduced pressure. Suspend the crude residue in 10 mL of Ethanol and add 5 mL of 2M aqueous NaOH. Reflux the mixture for 3 hours to cleave the dimethylaminomethylene protecting group.

  • Workup: Cool to room temperature, neutralize with 1M HCl to pH 7, and extract with Dichloromethane ( 3×15 mL). Dry, concentrate, and purify via silica gel chromatography to isolate the 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide.

References

  • Relative pKa values of the primary sulfonamide group across the series... Source: ResearchGate URL:[Link]

  • Current status of pyrazole and its biological activities Source: PMC (National Institutes of Health) URL:[Link]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis Source: PMC (National Institutes of Health) URL:[Link]

  • N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Application Note: Procedure for Sulfonamide Formation on 1-(Cyclobutylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

The 1-(cyclobutylmethyl)-1H-pyrazole scaffold is a highly versatile building block in modern medicinal chemistry. The cyclobutylmethyl moiety imparts unique lipophilicity, conformational rigidity, and metabolic stability, making it an attractive pharmacophore for drug discovery. Functionalizing this core via sulfonamide formation typically proceeds through a robust two-step sequence: regioselective electrophilic chlorosulfonation followed by nucleophilic acyl substitution with an amine. This application note details the mechanistic rationale, optimized protocols, and in-process controls required to synthesize 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide derivatives with high yield and purity.

Mechanistic Rationale & Causality

As a self-validating synthetic system, every reagent and condition in this workflow serves a specific mechanistic purpose.

Step 1: Regioselective Electrophilic Chlorosulfonation

Pyrazoles are moderately electron-rich heterocycles. Electrophilic aromatic substitution predominantly occurs at the C-4 position due to the highest HOMO electron density at this carbon [1]. Treatment of 1-(cyclobutylmethyl)-1H-pyrazole with excess acts as both the sulfonating and chlorinating agent [2].

  • Causality of Reagent Choice: The reaction initially forms a pyrazole-4-sulfonic acid intermediate. Because the sulfonating power of ClSO₃H alone can sometimes stall at the sulfonic acid stage, the addition of a secondary chlorinating agent like thionyl chloride (SOCl₂) is often employed to drive the conversion of the sulfonic acid into the highly reactive 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride [3].

  • Causality of Quenching: The reaction must be quenched over crushed ice. This minimizes the exothermic heat generated when unreacted ClSO₃H reacts with water, preventing the thermal hydrolysis of the desired sulfonyl chloride back to the inactive sulfonic acid.

Step 2: Nucleophilic Sulfonamide Coupling

The isolated sulfonyl chloride is an excellent electrophile. Reaction with a primary or secondary amine in an aprotic solvent (e.g., dichloromethane, CH₂Cl₂) yields the target sulfonamide.

  • Causality of the Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, is strictly required. The base scavenges the generated hydrochloric acid (HCl), preventing the protonation of the nucleophilic amine. If the amine protonates, it loses its nucleophilicity, stalling the reaction.

Mandatory Visualization: Reaction Pathway

G SM 1-(cyclobutylmethyl)-1H-pyrazole (Starting Material) Reagent1 Chlorosulfonic Acid (ClSO₃H) + SOCl₂ 0 °C to 80 °C SM->Reagent1 Mech1 Electrophilic Aromatic Substitution (Regioselective at C-4) Reagent1->Mech1 Int 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride (Reactive Intermediate) Mech1->Int Reagent2 Primary/Secondary Amine (R-NH₂) DIPEA, CH₂Cl₂, rt Int->Reagent2 Mech2 Nucleophilic Substitution (HCl elimination) Reagent2->Mech2 Prod 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide (Target Scaffold) Mech2->Prod

Two-step synthetic workflow for pyrazole-4-sulfonamide formation via chlorosulfonation.

Experimental Protocols

Protocol A: Synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride

Caution: Chlorosulfonic acid is highly corrosive, a severe lachrymator, and reacts explosively with water. Perform all operations in a well-ventilated fume hood using rigorous PPE.

  • Preparation: Equip a dry 100 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with N₂.

  • Addition: Cool 10.0 mL of chlorosulfonic acid (approx. 150 mmol, 10 equiv) to 0 °C in an ice-water bath. Slowly add 1-(cyclobutylmethyl)-1H-pyrazole (15.0 mmol, 1.0 equiv) dropwise over 15 minutes to control the exothermic evolution of HCl gas.

  • Chlorination Enhancement: Add thionyl chloride (SOCl₂) (18.0 mmol, 1.2 equiv) dropwise at 0 °C.

  • Heating: Gradually warm the reaction mixture to room temperature, then heat to 80 °C for 4 hours.

  • In-Process Control (IPC): Monitor the consumption of the starting material via LC-MS (quench a 5 µL aliquot in dry methanol to observe the methyl sulfonate ester mass).

  • Quenching (Critical Step): Cool the mixture to 0 °C. Carefully transfer the reaction mixture dropwise into a vigorously stirred beaker containing 150 g of crushed ice. Do not add water to the acid.

  • Extraction & Isolation: Extract the aqueous suspension with cold dichloromethane (CH₂Cl₂) (3 × 50 mL). Wash the combined organic layers with cold brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp < 30 °C to prevent degradation) to afford the sulfonyl chloride intermediate as a pale yellow oil/solid. Use immediately in Protocol B.

Protocol B: Synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide
  • Preparation: Dissolve the freshly prepared 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride (10.0 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (30 mL) under a nitrogen atmosphere. Cool to 0 °C.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (25.0 mmol, 2.5 equiv) in one portion.

  • Amine Coupling: Slowly add the desired amine (e.g., morpholine, 12.0 mmol, 1.2 equiv) dropwise.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 2–4 hours.

  • IPC: Verify the disappearance of the sulfonyl chloride via TLC (Hexanes/EtOAc 1:1, UV detection).

  • Workup: Dilute the reaction with CH₂Cl₂ (20 mL). Wash the organic layer sequentially with 1M aqueous HCl (2 × 25 mL) to remove excess amine and DIPEA, saturated aqueous NaHCO₃ (25 mL), and brine (25 mL).

  • Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure sulfonamide.

Data Presentation & Optimization

The following tables summarize the self-validating optimization parameters for the chlorosulfonation step and the scope of the amination step based on standard application trials.

Table 1: Optimization of Chlorosulfonation Conditions

EntryReagents (Equivalents)Temp / TimeConversion (LC-MS)Isolated Yield (%)
1ClSO₃H (5.0 eq)25 °C, 12 h65% (mixture with sulfonic acid)42%
2ClSO₃H (10.0 eq)80 °C, 4 h85%71%
3 ClSO₃H (10.0 eq) + SOCl₂ (1.2 eq) 80 °C, 4 h >98% 88%
4ClSO₃H (10.0 eq) + SOCl₂ (1.2 eq)100 °C, 4 h>98% (decomposition noted)65%

Table 2: Amine Scope and Sulfonamide Yields

Amine Used (R-NH₂)Product ClassReaction Time (rt)Isolated Yield (%)Purity (HPLC)
MorpholineSecondary Sulfonamide2 h92%>99%
PiperazineSecondary Sulfonamide3 h85%98%
AnilinePrimary Sulfonamide4 h78%96%
IsopropylaminePrimary Sulfonamide2 h89%98%

References

  • Title: A Facile, Improved Synthesis of Sildenafil and Its Analogues Source: Scientia Pharmaceutica (Sci Pharm. 2015 Oct 18;84(3):447–455) URL: [Link]

Application Note: A Systematic Approach to Solvent Selection for 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selection of an appropriate solvent system is a critical, foundational step in chemical and pharmaceutical development. It influences reaction kinetics, yield, crystal morphology, and is a key determinant of a drug candidate's downstream processability and formulation feasibility. This application note presents a comprehensive, systematic methodology for selecting and optimizing a solvent system for 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide, a molecule featuring diverse functional groups. The guide integrates theoretical predictive models with practical, step-by-step laboratory protocols, providing researchers, scientists, and drug development professionals with a robust framework for making informed, data-driven solvent selection decisions that align with safety and regulatory standards.

Introduction: The Critical Role of Solvent Selection

1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide is a heterocyclic compound whose solubility behavior is governed by the interplay of its distinct structural motifs: a non-polar cyclobutylmethyl group, a pyrazole ring capable of hydrogen bonding, and a polar sulfonamide group. The optimal solvent for a specific application—be it synthesis, purification, or formulation—must be chosen with careful consideration of these features. A poorly chosen solvent can lead to low yields, impurity issues, and significant challenges in formulation and bioavailability.[1]

This guide eschews a one-size-fits-all approach, instead detailing a logical workflow that begins with an in-silico analysis of the solute, proceeds to theoretical solubility predictions, and culminates in empirical laboratory verification. By following this pathway, researchers can efficiently screen and identify optimal solvents while minimizing resource expenditure and adhering to regulatory guidelines for residual solvents.

Physicochemical Characterization of the Solute

A foundational understanding of the target molecule's structure is paramount to predicting its solubility. The structure of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide dictates its potential interactions with various solvents.

Molecular Structure:

  • 1-(cyclobutylmethyl) group: This saturated aliphatic moiety is non-polar and contributes hydrophobic character to the molecule.

  • 1H-pyrazole ring: An aromatic heterocycle containing two adjacent nitrogen atoms. The N-H proton allows it to act as a hydrogen bond donor, while the lone pair on the other nitrogen allows it to be a hydrogen bond acceptor.[2]

  • 4-sulfonamide group (-SO₂NH₂): This is a highly polar functional group. The two oxygen atoms are strong hydrogen bond acceptors, and the N-H protons are effective hydrogen bond donors.[3] The presence of the sulfonamide group is often a primary driver of a molecule's solubility profile.[4][5]

Table 1: Predicted Physicochemical Properties of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide

Property Predicted Characteristic Rationale
Polarity Polar The strong polarity of the sulfonamide group likely dominates the non-polar nature of the cyclobutylmethyl tail.
Hydrogen Bonding Donor & Acceptor The pyrazole N-H and sulfonamide N-H groups act as H-bond donors. The pyrazole nitrogen and sulfonamide oxygens are H-bond acceptors.
Aqueous Solubility Low to Moderate The presence of both hydrophobic (cyclobutylmethyl) and hydrophilic (sulfonamide, pyrazole) regions suggests complex water solubility. The sulfonamide group's acidity may allow for pH-dependent solubility manipulation.[6]

| pKa (predicted) | Weakly Acidic | The sulfonamide proton (-SO₂NH₂) is typically weakly acidic. The pyrazole ring also has acidic and basic properties. |

Theoretical Frameworks for Solubility Prediction

Before committing to extensive lab work, theoretical models can effectively narrow the field of potential solvents, saving time and resources.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components[7][8]:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their respective HSP values are similar. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated; a smaller distance implies higher affinity.[9] While the specific HSP values for the target molecule are not published, they can be estimated using software like HSPiP, providing a powerful predictive tool for initial screening.[10]

COSMO-RS

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles.[11] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface charge densities.[12] This approach is particularly valuable as it does not rely on empirical data and can accurately predict solubility in a vast array of solvents and mixtures, making it ideal for early-stage virtual screening.[13][14]

G cluster_0 Theoretical Screening Workflow A Define Solute Structure (1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide) B Predict Physicochemical Properties (Polarity, H-Bonding, pKa) A->B C Method 1: Hansen Solubility Parameters (HSP) - Estimate Solute HSP (δD, δP, δH) - Calculate HSP Distance (Ra) to Solvents B->C D Method 2: COSMO-RS - Quantum Chemical Calculation - Generate Solubility Profile vs. Solvents B->D E Rank Solvents by Predicted Solubility C->E D->E F Create Shortlist of Candidate Solvents (Top 10-15 candidates) E->F

Caption: Workflow for theoretical solvent screening.

Experimental Protocols for Solubility Determination

Following theoretical screening, empirical testing is required to validate predictions and quantify solubility.

Initial Solvent Selection and Safety Considerations

The initial list of solvents for screening should be diverse, covering a range of polarities and hydrogen bonding capabilities. Crucially, this list must be cross-referenced with the International Council for Harmonisation (ICH) Q3C guidelines for residual solvents.[15][16] Solvents are categorized into three classes based on their toxicity, and the use of Class 1 solvents should be avoided.

Table 2: Representative Solvents for Initial Screening

Solvent Class (Polarity) H-Bonding ICH Class[17] Boiling Point (°C)
Heptane Non-Polar None 2 98
Toluene Non-Polar Acceptor (π-system) 2 111
Dichloromethane (DCM) Polar Aprotic Acceptor 2 40
Ethyl Acetate (EtOAc) Polar Aprotic Acceptor 3 77
Acetone Polar Aprotic Acceptor 3 56
Acetonitrile (ACN) Polar Aprotic Acceptor 2 82
Isopropanol (IPA) Polar Protic Donor/Acceptor 3 82
Ethanol (EtOH) Polar Protic Donor/Acceptor 3 78
Methanol (MeOH) Polar Protic Donor/Acceptor 2 65
Dimethylformamide (DMF) Polar Aprotic Acceptor 2 153
Dimethyl Sulfoxide (DMSO) Polar Aprotic Acceptor 3 189

| Water | Polar Protic | Donor/Acceptor | N/A | 100 |

Protocol 1: High-Throughput Kinetic Solubility Assessment

This rapid method provides a qualitative or semi-quantitative assessment to quickly identify promising solvents. It measures the apparent solubility after a short incubation period.[18]

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of the compound in a strong organic solvent (e.g., 50 mg/mL in DMSO).

  • Solvent Plate: Dispense 198 µL of each test solvent into the wells of a 96-well plate.

  • Compound Addition: Add 2 µL of the DMSO stock solution to each well. This creates a 100-fold dilution and initiates precipitation in poor solvents.

  • Incubation: Seal the plate and agitate at room temperature for 2 hours.

  • Analysis: Analyze the plate using nephelometry (light scattering) to measure the extent of precipitation. Low scattering indicates high solubility. Alternatively, centrifuge the plate, and measure the concentration of the supernatant via HPLC-UV.

  • Data Categorization: Classify results as 'High', 'Medium', or 'Low' solubility based on the measured signal.

Protocol 2: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This is the gold-standard method for determining the true thermodynamic solubility of a compound at equilibrium.[19][20]

Methodology:

  • Preparation: Add an excess amount of solid 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide to a vial containing a known volume (e.g., 1-2 mL) of the selected solvent. The presence of visible solid material throughout the experiment is essential.

  • Equilibration: Seal the vials tightly and agitate them at a constant, controlled temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. For many compounds, 24-48 hours is adequate, but 72 hours may be necessary for slowly dissolving solids.[19]

  • Sample Separation: Cease agitation and allow the vials to stand. To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and pass it through a low-binding filter (e.g., 0.22 µm PTFE) to remove any remaining particulates. Causality Note: This dual separation (centrifugation followed by filtration) is critical to prevent microscopic solid particles from artificially inflating the measured concentration.[19]

  • Dilution & Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase and quantify the concentration using a validated analytical method, typically HPLC-UV with a calibration curve.

  • Solid-State Analysis: After the experiment, recover the remaining solid from the vial and analyze it using techniques like XRPD or DSC. Trustworthiness Note: This step is crucial to verify that the compound has not changed its crystal form or degraded during the experiment, which would invalidate the solubility measurement.[19]

Data Interpretation and Solvent System Optimization

The collected data should be organized to facilitate clear decision-making.

Table 3: Example Solubility Data Summary

Solvent Kinetic Solubility Equilibrium Solubility @ 25°C (mg/mL) ICH Class Notes
Heptane Low < 0.1 2 Insoluble
Ethyl Acetate Medium 5.2 3 Moderate solubility
Ethanol Medium 15.8 3 Good solubility, green solvent
DMSO High > 100 3 Excellent solubility, high BP
Water (pH 7) Low 0.5 N/A Poorly soluble at neutral pH

| Water (pH 10) | Medium | 8.9 | N/A | pH-dependent increase |

Based on these results, a logical decision-making process can be followed to select the best solvent for a given task. For example, for purification by crystallization, a solvent with high solubility at elevated temperatures and low solubility at room temperature would be ideal. For formulation, a solvent from ICH Class 3 with high solubilizing power, such as ethanol or DMSO, might be preferred.[1]

G cluster_1 Experimental Decision Framework Start Experimental Solubility Data (Table 3) App What is the application? Start->App React Reaction Solvent App->React Purify Purification / Crystallization App->Purify Formulate Formulation / Pre-clinical App->Formulate Crit1 High Solubility? (e.g., >50 mg/mL) React->Crit1 Crit2 Good Temperature Coefficient? (High Sol. Hot, Low Sol. Cold) Purify->Crit2 Crit3 ICH Class 3? Acceptable Toxicity? Formulate->Crit3 Solv1 Select Solvent(s) (e.g., DMSO, DMF) Crit1->Solv1 Solv2 Select Solvent(s) (e.g., IPA, EtOAc, ACN) Crit2->Solv2 Solv3 Select Solvent(s) (e.g., Ethanol, PEG 400) Crit3->Solv3 Refine Refine with Co-solvent Blends? Solv1->Refine Solv2->Refine Solv3->Refine End Final Solvent System Selected Refine->End

Caption: Decision-making workflow for solvent selection.

Conclusion

The selection of an optimal solvent for 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide requires a methodical, multi-faceted approach. By integrating theoretical predictions from models like HSP and COSMO-RS with rigorous experimental validation via kinetic and thermodynamic solubility protocols, researchers can efficiently identify and optimize suitable solvent systems. This systematic process not only enhances the probability of success in synthesis and formulation but also ensures that decisions are aligned with critical safety and regulatory standards, ultimately accelerating the development timeline for promising chemical entities.

References

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Official site of HSP and HSPiP. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. [Link]

  • Ferreira, O., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. ResearchGate. [Link]

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation. [Link]

  • COSMOlogic. (n.d.). Predicting Solubilities in Polymer Systems Using Cosmo-Rs. [Link]

  • ICH. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). International Council for Harmonisation. [Link]

  • European Medicines Agency (EMA). (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]

  • Eckert, F., & Klamt, A. (2015). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. Journal of Pharmaceutical Sciences. [Link]

  • Hansen Solubility Parameters. (n.d.). HSP Basics. [Link]

  • SCM. (n.d.). COSMO-RS | Thermodynamics & Solubility Prediction Software. [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

  • Diedenhofen, M., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Journal of Computer-Aided Molecular Design. [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]

  • Cysewska, M., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. [Link]

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  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Ibrar, A., et al. (2023). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. PMC. [Link]

  • Guler, O. O., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC. [Link]

  • Sbardella, G., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. Journal of Medicinal Chemistry. [Link]

  • Basyouni, W. M., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. PMC. [Link]

  • Gazo, C., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents. RSC Publishing. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Wang, H., et al. (2024). Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines. The Journal of Organic Chemistry. [Link]

  • Simone, M., et al. (2023). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Chemistry – A European Journal. [Link]

  • Miller, J. M., et al. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • PubChem. (n.d.). N-Cyclobutylmethyl-4-[3-(1H-pyrazol-4-ylmethyl)-ureido]-benzenesulfonamide. [Link]

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  • PubChemLite. (n.d.). 1-(cyclopropylmethyl)-1h-pyrazole-4-sulfonamide. [Link]

  • PubChemLite. (n.d.). 1-cyclopentyl-1h-pyrazole-4-sulfonamide. [Link]

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Scalable Synthesis of 1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonamide is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The unique combination of the pyrazole core, a ubiquitous motif in pharmaceuticals, with a sulfonamide functional group and a cyclobutylmethyl substituent, presents a desirable profile for modulating biological targets. The cyclobutyl group, in particular, can impart favorable properties such as increased metabolic stability and improved lipophilicity. This guide provides a comprehensive overview of two scalable synthetic routes for the preparation of this target molecule, designed for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind each pathway, offering detailed, field-proven protocols and insights into process optimization for large-scale production.

Strategic Overview: Linear vs. Convergent Synthesis

Two primary synthetic strategies are presented for the scalable production of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide: a linear approach and a convergent approach. The choice between these routes will depend on factors such as the availability of starting materials, desired scale of production, and process control capabilities.

Linear Synthesis: This approach involves the sequential modification of the pyrazole core, starting with the N-alkylation of 1H-pyrazole, followed by sulfonylation and subsequent amidation. This route is straightforward and may be suitable for smaller-scale syntheses.

Convergent Synthesis: In this strategy, two key intermediates, 1-(cyclobutylmethyl)-1H-pyrazole and pyrazole-4-sulfonyl chloride, are synthesized separately and then coupled in the final step. This approach is often more efficient for large-scale manufacturing as it allows for the parallel production of intermediates and can lead to higher overall yields.

Visualizing the Synthetic Pathways

G cluster_linear Linear Synthesis cluster_convergent Convergent Synthesis Pyraz Pyraz Alk_Pyraz Alk_Pyraz Pyraz->Alk_Pyraz N-Alkylation 1H-Pyrazole 1H-Pyrazole Sulf_Pyraz Sulf_Pyraz Alk_Pyraz->Sulf_Pyraz Sulfonylation 1-(Cyclobutylmethyl)-1H-pyrazole 1-(Cyclobutylmethyl)-1H-pyrazole Target_L Target_L Sulf_Pyraz->Target_L Amidation 1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride 1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride 1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonamide 1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonamide Pyraz_C Pyraz_C Alk_Pyraz_C Alk_Pyraz_C Pyraz_C->Alk_Pyraz_C N-Alkylation Pyraz_Sulf_Cl Pyraz_Sulf_Cl Pyraz_C->Pyraz_Sulf_Cl Sulfonylation CBM_Br CBM_Br CBM_Br->Alk_Pyraz_C N-Alkylation (Bromomethyl)cyclobutane (Bromomethyl)cyclobutane Target_C Target_C Alk_Pyraz_C->Target_C Coupling (Amidation) Pyraz_Sulf_Cl->Target_C Coupling (Amidation) 1H-Pyrazole-4-sulfonyl chloride 1H-Pyrazole-4-sulfonyl chloride

Figure 1: Overview of the linear and convergent synthetic routes.

Part 1: Synthesis of Key Intermediates

A critical aspect of a scalable synthesis is the efficient preparation of key starting materials and intermediates. This section details the synthesis of 1H-pyrazole, (bromomethyl)cyclobutane, and 1H-pyrazole-4-sulfonyl chloride.

Scalable Synthesis of 1H-Pyrazole

The parent 1H-pyrazole is a fundamental building block. A robust and scalable method for its synthesis involves the reaction of an α,β-unsaturated carbonyl compound with hydrazine.[1]

Protocol 1: Synthesis of 1H-Pyrazole

  • Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, carefully add hydrazine hydrate.

  • Reagent Addition: While maintaining the temperature at approximately 30°C with cooling, slowly add methacrolein to the hydrazine hydrate.

  • Stirring: After the addition is complete, continue to stir the mixture at 25-30°C for an additional 30 minutes.

  • Conversion to Pyrazole: In a separate reactor, heat a mixture of concentrated sulfuric acid and a catalytic amount of sodium iodide to 155°C.

  • Addition: Carefully add the reaction mixture from step 3 to the hot acid/iodide mixture.

  • Work-up and Purification: After the reaction is complete, cool the mixture and neutralize it with a suitable base (e.g., sodium hydroxide solution). The pyrazole can then be extracted with an organic solvent and purified by distillation.

ParameterValue
Reactants Methacrolein, Hydrazine Hydrate
Catalyst Sulfuric Acid, Sodium Iodide
Temperature 30°C (initial), 155°C (cyclization)
Expected Yield High
Synthesis of (Bromomethyl)cyclobutane

This key alkylating agent can be prepared from the commercially available cyclobutylmethanol. The conversion of the alcohol to the bromide is a standard transformation.[2]

Protocol 2: Synthesis of (Bromomethyl)cyclobutane

  • Reaction Setup: In a clean, dry reactor under a nitrogen atmosphere, add N,N-dimethylformamide (DMF) followed by triphenylphosphite.

  • Bromine Addition: Cool the mixture and slowly add bromine, maintaining the temperature below 12°C.

  • Alcohol Addition: Further cool the reaction mixture to -12°C and add cyclobutylmethanol, ensuring the temperature does not exceed -5°C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature.

  • Work-up and Purification: The product can be isolated by distillation and washing. This method has been reported to yield the product with high purity (98.3%) and a good yield (78%).[2]

ParameterValue
Reactants Cyclobutylmethanol, Bromine, Triphenylphosphite
Solvent N,N-Dimethylformamide (DMF)
Temperature -12°C to room temperature
Expected Yield ~78%
Synthesis of 1H-Pyrazole-4-sulfonyl Chloride

The direct sulfonylation of the pyrazole ring at the C4 position is a crucial step. A robust method utilizing chlorosulfonic acid has been reported for substituted pyrazoles and can be adapted for the unsubstituted ring.[3][4]

Protocol 3: Synthesis of 1H-Pyrazole-4-sulfonyl Chloride

  • Reaction Setup: In a reactor under a nitrogen atmosphere, prepare a solution of chlorosulfonic acid in chloroform at 0°C.

  • Pyrazole Addition: Slowly add a solution of 1H-pyrazole in chloroform to the stirred chlorosulfonic acid solution.

  • Heating: After the addition, raise the temperature to 60°C and stir for approximately 10 hours.

  • Thionyl Chloride Addition: Add thionyl chloride to the reaction mixture over 20 minutes at 60°C and continue stirring for an additional 2 hours.

  • Work-up: Carefully quench the reaction with cold water and extract the product with a suitable organic solvent. The organic layer is then dried and concentrated to yield the crude sulfonyl chloride, which can be purified by crystallization or chromatography.

ParameterValue
Reactants 1H-Pyrazole, Chlorosulfonic Acid, Thionyl Chloride
Solvent Chloroform
Temperature 0°C to 60°C
Expected Yield Good to high

Part 2: Linear Synthetic Route

This route begins with the N-alkylation of pyrazole, followed by sequential functionalization at the C4 position.

G Pyraz 1H-Pyrazole Alk_Pyraz 1-(Cyclobutylmethyl)-1H-pyrazole Pyraz->Alk_Pyraz Protocol 4 CBM_Br (Bromomethyl)cyclobutane CBM_Br->Alk_Pyraz Sulf_Pyraz 1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride Alk_Pyraz->Sulf_Pyraz Protocol 5 Target 1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonamide Sulf_Pyraz->Target Protocol 6

Figure 2: Linear synthesis workflow.

Step 1: N-Alkylation of 1H-Pyrazole

The regioselective N1-alkylation of the pyrazole ring is a key step. While alkylation of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 isomers, for unsubstituted pyrazole, the two nitrogen atoms are equivalent, simplifying the outcome. The use of a strong base like potassium tert-butoxide is effective.[3]

Protocol 4: Synthesis of 1-(Cyclobutylmethyl)-1H-pyrazole

  • Reaction Setup: To a solution of 1H-pyrazole in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add potassium tert-butoxide in portions.

  • Stirring: Allow the mixture to stir at room temperature for approximately 40 minutes.

  • Alkylation: Add a solution of (bromomethyl)cyclobutane in THF to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature for 16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with cold water and extract the product with ethyl acetate. The combined organic layers are washed with water, dried over sodium sulfate, and concentrated under vacuum to yield the product.

ParameterValue
Reactants 1H-Pyrazole, (Bromomethyl)cyclobutane, Potassium tert-butoxide
Solvent Tetrahydrofuran (THF)
Temperature 0°C to room temperature
Expected Yield Good to high
Step 2: Sulfonylation of 1-(Cyclobutylmethyl)-1H-pyrazole

This step introduces the sulfonyl chloride functionality at the C4 position of the N-alkylated pyrazole. The protocol is adapted from the sulfonylation of substituted pyrazoles.[3][4]

Protocol 5: Synthesis of 1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonyl Chloride

  • Reaction Setup: In a reactor under a nitrogen atmosphere, prepare a solution of chlorosulfonic acid in chloroform at 0°C.

  • Substrate Addition: Slowly add a solution of 1-(cyclobutylmethyl)-1H-pyrazole in chloroform to the stirred chlorosulfonic acid solution.

  • Heating: After the addition, raise the temperature to 60°C and stir for approximately 10 hours.

  • Thionyl Chloride Addition: Add thionyl chloride to the reaction mixture over 20 minutes at 60°C and continue stirring for an additional 2 hours.

  • Work-up: Carefully quench the reaction with cold water and extract the product with a suitable organic solvent. The organic layer is then dried and concentrated to yield the crude sulfonyl chloride.

Step 3: Amidation to form the Final Product

The final step in the linear synthesis is the reaction of the sulfonyl chloride with ammonia to form the primary sulfonamide.[5]

Protocol 6: Synthesis of 1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonamide

  • Reaction Setup: Dissolve 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride in a suitable solvent such as dichloromethane or THF.

  • Ammonia Addition: Cool the solution to 0°C and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in a suitable solvent (e.g., ammonia in methanol or aqueous ammonium hydroxide).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its completion by TLC.

  • Work-up: Once the reaction is complete, water is added, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the final product.

Part 3: Convergent Synthetic Route

This approach involves the separate synthesis of two key fragments, which are then combined in the final step. This strategy is often preferred for large-scale production due to its efficiency.

G cluster_frag1 Fragment 1 Synthesis cluster_frag2 Fragment 2 Synthesis Pyraz1 1H-Pyrazole Alk_Pyraz 1-(Cyclobutylmethyl)-1H-pyrazole Pyraz1->Alk_Pyraz Protocol 4 CBM_Br (Bromomethyl)cyclobutane CBM_Br->Alk_Pyraz Target 1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonamide Alk_Pyraz->Target Protocol 7 Pyraz2 1H-Pyrazole Pyraz_Sulf_Cl 1H-Pyrazole-4-sulfonyl chloride Pyraz2->Pyraz_Sulf_Cl Protocol 3 Pyraz_Sulf_Cl->Target

Figure 3: Convergent synthesis workflow.

Synthesis of Fragments

The convergent route requires the independent synthesis of two key intermediates:

  • 1-(Cyclobutylmethyl)-1H-pyrazole: This is synthesized as described in Protocol 4 .

  • 1H-Pyrazole-4-sulfonyl Chloride: This is prepared according to Protocol 3 .

Final Coupling Step

The final step involves the reaction of the two fragments. This is a sulfonamide formation reaction.

Protocol 7: Convergent Synthesis of 1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonamide

  • Reaction Setup: In a reactor, dissolve 1H-pyrazole-4-sulfonyl chloride and 1-(cyclobutylmethyl)-1H-pyrazole in a suitable solvent like dichloromethane.

  • Base Addition: Add a base such as diisopropylethylamine (DIPEA) to the mixture at room temperature.[3]

  • Reaction Monitoring: Stir the reaction for approximately 16 hours, monitoring for completion by TLC.

  • Work-up: Upon completion, add cold water to the reaction mixture and stir. Separate the organic layer, dry it over sodium sulfate, and concentrate under vacuum.

  • Purification: The crude product can be purified by column chromatography to yield the final product.

ParameterValue
Reactants 1-(Cyclobutylmethyl)-1H-pyrazole, 1H-Pyrazole-4-sulfonyl chloride, DIPEA
Solvent Dichloromethane
Temperature Room temperature
Expected Yield Good

Part 4: Process Optimization and Scale-Up Considerations

Scaling up any synthetic route requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

  • Heat Management: The sulfonylation reaction with chlorosulfonic acid is highly exothermic and requires careful temperature control, especially on a large scale. The use of jacketed reactors with efficient cooling systems is crucial.

  • Reagent Purity: The purity of starting materials, particularly the pyrazole and alkylating agent, can significantly impact the yield and purity of the final product.

  • Solvent Selection and Recovery: For large-scale production, the choice of solvents should consider not only reaction performance but also safety, environmental impact, and the feasibility of recovery and recycling.

  • Work-up and Purification: At scale, extraction and filtration processes need to be optimized. Crystallization is often preferred over chromatography for purification on a large scale due to cost and throughput.

  • Safety: A thorough hazard and operability (HAZOP) study should be conducted before scaling up any of the described protocols. The use of corrosive and reactive reagents like chlorosulfonic acid and thionyl chloride requires appropriate personal protective equipment (PPE) and engineering controls.

Conclusion

This guide has outlined two robust and scalable synthetic routes for the preparation of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide. The choice between the linear and convergent approaches will depend on specific manufacturing capabilities and economic considerations. The provided protocols, based on established and reliable chemical transformations, offer a solid foundation for the efficient synthesis of this valuable heterocyclic compound. By carefully considering the principles of process optimization and safety, these routes can be successfully implemented for large-scale production in a research and drug development setting.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. 2023 Jul 13;8(29):25698-25709. doi: 10.1021/acsomega.2c07539. eCollection 2023 Jul 25. [Link]

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Application Note: High-Yield S-N Coupling Protocols for 1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance in Drug Discovery

1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride (CAS: 1365940-58-4) is a highly versatile, premium building block utilized in the synthesis of novel pyrazole-4-sulfonamides. The pyrazole sulfonamide pharmacophore is a privileged structural motif in medicinal chemistry, frequently deployed in the design of kinase inhibitors, carbonic anhydrase inhibitors, and anti-inflammatory agents due to its robust hydrogen-bonding capacity and favorable metabolic stability[1].

However, the synthesis of sulfonamides from electron-rich heteroaryl sulfonyl chlorides presents unique synthetic challenges. The pyrazole ring donates electron density, subtly altering the electrophilicity of the sulfonyl group, while the cyclobutylmethyl appendage introduces specific steric parameters. This application note details the causal mechanisms, optimized reaction conditions, and self-validating protocols required to achieve high-yielding S-N couplings with this specific reagent.

Mechanistic Causality & Reaction Optimization

The formation of a sulfonamide via a sulfonyl chloride and an amine is a classic nucleophilic substitution. However, researchers frequently encounter yield-limiting side reactions, most notably the hydrolysis of the sulfonyl chloride to the corresponding, unreactive sulfonic acid[2].

The Causality of Base Selection: While triethylamine (TEA) and pyridine are common bases for general sulfonylation, N,N-Diisopropylethylamine (DIPEA) provides superior results for pyrazole-4-sulfonyl chlorides[1]. The steric bulk of the isopropyl groups in DIPEA prevents it from acting as a competing nucleophile. Less hindered bases can form highly reactive, but unstable, sulfonylammonium intermediates that are highly susceptible to rapid hydrolysis by trace moisture[3]. By utilizing DIPEA, the base acts purely as a proton sponge, allowing the primary or secondary amine to directly attack the sulfonyl chloride without intermediate degradation.

Temperature and Addition Sequence: The sulfonylation reaction is highly exothermic. Adding the sulfonyl chloride to a pre-cooled (0 °C) solution of the amine and base suppresses the thermal energy available for the competing hydrolysis pathway, funneling the reaction exclusively toward S-N bond formation[2].

Mechanism SC Sulfonyl Chloride Starting Material PROD Target Sulfonamide (Desired) SC->PROD DIPEA, DCM 0 °C to RT SIDE Sulfonic Acid (Hydrolysis) SC->SIDE Uncontrolled Temp or Weak Base AM Amine Nucleophile AM->PROD S-N Coupling H2O Trace Moisture (H2O) H2O->SIDE Competing Nucleophile

Reaction pathways of pyrazole-4-sulfonyl chloride coupling vs. competitive hydrolysis.

Quantitative Optimization Data

The following table summarizes the optimization landscape for coupling pyrazole-4-sulfonyl chlorides with standard amines (e.g., phenethylamines or aliphatic amines), establishing the baseline for the methodologies described below[1][2].

EntrySolvent (Vol)Base (Equiv)Temp ProfileTimeYield (%)Mechanistic Observation
1THF (10v)K₂CO₃ (2.0)25 °C24 h<40%Biphasic limitations; slow kinetics lead to hydrolysis.
2DCM (10v)TEA (1.5)0 °C → 25 °C16 h62%Moderate yield; trace quaternary adduct formation.
3Pyridine (10v)None (Solvent)25 °C12 h68%Difficult solvent removal during workup; product loss.
4 DCM (10v) DIPEA (1.5) 0 °C → 25 °C 16 h 71–85% Optimal; clean conversion, minimal hydrolysis[1].
5DCM (10v)DIPEA (1.5) + DMAP (0.1)0 °C → 25 °C8 h80–88%Recommended for sterically hindered or poorly nucleophilic amines.

Experimental Protocols

Protocol A: Standard Coupling for Primary and Secondary Aliphatic Amines

Self-Validating Design: This protocol uses stoichiometric offsets (1.05 eq amine) to ensure complete consumption of the expensive sulfonyl chloride. This simplifies downstream purification, as residual aliphatic amines are easily purged via acidic aqueous washes[3].

Materials:

  • 1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride (1.0 equiv)

  • Amine (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (10 volumes)

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add the amine (1.05 equiv) and anhydrous DCM (5 volumes)[1].

  • Base Addition: Add DIPEA (1.5 equiv) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath. Crucial Step: Allow 10 minutes for temperature equilibration to prevent localized exotherms.

  • Electrophile Addition: Dissolve 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) in anhydrous DCM (5 volumes). Add this solution dropwise to the reaction mixture at 0 °C over a period of 15 minutes[3].

  • Reaction Propagation: Remove the ice bath and allow the reaction mass to warm naturally to 25–30 °C. Stir for 16 hours[1].

  • In-Process Control (IPC): Monitor the reaction progress via LC-MS or TLC. Validation marker: Look for the disappearance of the amine peak and the emergence of the target sulfonamide [M+H]⁺. The absence of a peak corresponding to the sulfonic acid [M+H]⁺ confirms a moisture-free environment[4].

  • Quenching: Add cold deionized water (10 volumes) to the reaction mass and stir vigorously for 10 minutes to quench any unreacted sulfonyl chloride[1]. Separate the organic layer.

  • Self-Validating Wash: Wash the organic layer with 1N HCl (2 x 5 volumes). This selectively protonates and removes unreacted amine and DIPEA into the aqueous phase. Follow with a brine wash (5 volumes) to break any emulsions and pre-dry the organic phase.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate under reduced pressure. Purify the crude residue via silica gel column chromatography to afford the pure pyrazole-4-sulfonamide[3].

Workflow Step1 1. Preparation Dry DCM, 0 °C under N2 Step2 2. Reagent Addition Amine + DIPEA, then Sulfonyl Chloride Step1->Step2 Step3 3. Reaction Stir at RT (2-16 h) Step2->Step3 Step4 4. In-Process Control LC-MS / TLC Validation Step3->Step4 Step5 5. Aqueous Workup Wash with 1N HCl & Brine Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Step-by-step experimental workflow for sulfonamide synthesis and purification.

Protocol B: Modified Coupling for Hindered or Aromatic Amines (Anilines)

Aromatic amines (anilines) are significantly less nucleophilic than aliphatic amines. To overcome this kinetic barrier, the addition of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. DMAP forms a highly reactive, transient sulfonylpyridinium species that rapidly transfers the sulfonyl group to the weak nucleophile[2].

  • Follow Protocol A , but add DMAP (0.1 equiv) alongside the DIPEA in Step 2 .

  • Due to the catalytic acceleration, reaction times can often be reduced from 16 hours to 8–12 hours.

Conclusion

By strictly controlling the basicity (using the non-nucleophilic DIPEA), managing the temperature profile during electrophile addition, and utilizing strictly anhydrous conditions, the coupling of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride can be achieved with high fidelity and excellent yields. The self-validating acidic workup ensures that basic impurities are purged prior to chromatography, streamlining the compound isolation process for drug discovery campaigns.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation ACS Omega - ACS Publications URL:[Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC National Institutes of Health (NIH) URL:[Link]

  • Recent advances in synthesis of sulfonamides: A review Chemistry & Biology Interface URL:[Link]

  • Sulfonamide synthesis by S-N coupling Organic Chemistry Portal URL:[Link]

Sources

Troubleshooting & Optimization

Purification methods for 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide (HPLC vs crystallization)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide (CAS: 1544805-20-0), a versatile small-molecule scaffold widely used in medicinal chemistry ().

Because this molecule contains both a weakly basic pyrazole ring and a weakly acidic sulfonamide group, its physicochemical behavior demands highly specific chromatographic and crystallization strategies to achieve >98% purity (). This guide provides drug development professionals with causality-driven troubleshooting, quantitative data, and self-validating protocols.

Purification Decision Matrix

PurificationWorkflow Start Crude 1-(cyclobutylmethyl)- 1H-pyrazole-4-sulfonamide Analyze LC-MS / NMR Analysis Start->Analyze Decision Purity & Impurity Profile? Analyze->Decision HPLC Prep-HPLC (RP-C18) Best for structurally similar impurities (e.g., N-alkylated) Decision->HPLC <90% purity or co-eluting impurities Cryst Crystallization (EtOAc/Heptane) Best for scalable purification (>90% initial purity) Decision->Cryst >90% purity, scalable batch HPLC_QC Fractions QC & Lyophilization HPLC->HPLC_QC Cryst_QC Filtration & Drying Cryst->Cryst_QC Pure Pure Compound (>98%) HPLC_QC->Pure Cryst_QC->Pure

Decision workflow for selecting HPLC vs. crystallization based on crude purity.

Troubleshooting & FAQs

Q1: I synthesized the compound via the reaction of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride with ammonia. My LC-MS shows a major impurity at +1 Da (M+1 of the sulfonic acid). Should I use HPLC or crystallization? Expert Answer: You must use Preparative HPLC (Reverse Phase) . Causality: The +1 Da mass indicates the presence of the sulfonic acid byproduct, which arises from the hydrolysis of the sulfonyl chloride intermediate. Because sulfonic acids are highly polar, they frequently co-crystallize with sulfonamides by forming strong intermolecular hydrogen-bond networks. Crystallization is ineffective here. On a C18 HPLC column, however, the highly polar sulfonic acid will elute near the void volume, completely separating from the retained 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide.

Q2: During Prep-HPLC using standard 0.1% TFA in Water/Acetonitrile, my sulfonamide peak is tailing severely. How can I fix this? Expert Answer: Switch your mobile phase modifier to a volatile basic buffer like 10 mM Ammonium Bicarbonate (pH 8.5) . Causality: Peak tailing in this context is a pH-driven phenomenon. The sulfonamide group is weakly acidic (pKa ~ 10), while the pyrazole nitrogens are weakly basic (pKa ~ 2.5). At pH 2 (0.1% TFA), the pyrazole ring is partially protonated, leading to secondary ion-exchange interactions with residual unendcapped silanols on the silica-based C18 stationary phase. At pH 8.5, the pyrazole is strictly neutral, and the sulfonamide remains predominantly protonated (neutral), ensuring sharp peak shape and predictable partitioning.

Q3: I need to scale up my purification to 50 grams. HPLC is too slow and consumes too much solvent. What is the optimal crystallization solvent system? Expert Answer: For multi-gram scale-up, an Ethyl Acetate (EtOAc) / Heptane anti-solvent crystallization is the industry standard. Causality: The sulfonamide group acts as a strong hydrogen bond donor and acceptor, making the compound highly soluble in moderately polar, hydrogen-bond accepting solvents like hot EtOAc. Heptane, being strictly non-polar, acts as a potent anti-solvent. By dissolving the crude material in minimal hot EtOAc and slowly titrating in heptane, you force the compound out of solution while leaving non-polar impurities (like unreacted cyclobutylmethyl halides) dissolved in the mother liquor.

Quantitative Data: Method Comparison

Purification MetricPreparative HPLC (RP-C18)Anti-Solvent Crystallization
Optimal Scale 10 mg to 5 grams5 grams to >100 grams
Target Impurities Removed Regioisomers, sulfonic acids, N-alkylated byproductsUnreacted halides, trace non-polar organics
Typical Yield 60% – 85% (fraction dependent)75% – 90% (first crop)
Purity Achieved >99%95% – 98%
Processing Time 1–2 days (including lyophilization)6–8 hours (including drying)

Self-Validating Experimental Protocols

Protocol A: Self-Validating Preparative HPLC (RP-C18)

Objective: Isolate the target sulfonamide from closely eluting polar impurities.

  • Sample Preparation: Dissolve the crude material in DMSO to a concentration of 50-100 mg/mL.

    • Self-Validation Check: Inject 5 µL of this solution onto an analytical LC-MS using the exact gradient planned for prep-scale. If the target peak width at half-height exceeds 0.2 minutes, the sample is overloading the column. Dilute the injection plug with 50% Mobile Phase A before proceeding to prep-scale injection.

  • Mobile Phase Setup: Prepare Mobile Phase A (10 mM Ammonium Bicarbonate in Water, pH 8.5) and Mobile Phase B (Acetonitrile).

    • Causality Note: As detailed in, pyrazole sulfonamides are highly sensitive to pH during chromatography. The basic buffer prevents pyrazole protonation.

  • Gradient Execution: Run a shallow gradient (e.g., 20% to 50% B over 20 minutes) at a flow rate appropriate for the column ID (e.g., 30 mL/min for a 21.2 mm column).

  • Fraction Collection & QC: Collect fractions based on UV triggering (typically 254 nm).

    • Self-Validation Check: Do not pool fractions immediately. Analyze the front and tail fractions via analytical LC-MS. Only pool fractions demonstrating >98% purity to avoid re-introducing co-eluting regioisomers.

  • Isolation: Lyophilize the pooled fractions to yield the pure compound as a white powder.

Protocol B: Self-Validating Anti-Solvent Crystallization (EtOAc/Heptane)

Objective: Scalable purification of batches with >90% initial purity.

  • Dissolution: Transfer the crude solid to a round-bottom flask. Add 3–5 volumes (v/w) of Ethyl Acetate (EtOAc) and heat to 65°C with stirring.

    • Self-Validation Check: Observe the solution after 10 minutes at 65°C. If the solution remains cloudy, the impurities are likely insoluble inorganic salts (e.g., ammonium chloride from the sulfonylation step). Perform a hot filtration immediately. Do not proceed to anti-solvent addition until the solution is completely clear, as particulates will cause premature, impure nucleation.

  • Anti-Solvent Titration: Slowly add Heptane dropwise while maintaining the temperature at 65°C, until the solution becomes persistently turbid.

    • Self-Validation Check: Stop the addition and hold at 65°C for 15 minutes. If the turbidity clears, the nucleation point has not been reached; add more heptane. If it remains turbid and fine crystals begin to form, the metastable zone has been successfully breached.

  • Cooling & Maturation: Allow the suspension to cool naturally to room temperature over 2 hours, then chill in an ice bath (0–5°C) for 1 hour to maximize yield.

  • Filtration & Washing: Filter the crystals under vacuum. Wash the filter cake with 1 volume of cold Heptane.

    • Self-Validation Check: Check the filtrate (mother liquor) via TLC or LC-MS. If a significant amount of the target compound remains, concentrate the mother liquor to half volume to harvest a second crop of crystals.

References

  • Title: Anti-biofilm Agents against Pseudomonas aeruginosa: A Structure–Activity Relationship Study of C-Glycosidic LecB Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: US20240150321A1 - Pyrazolylsulfonamide compounds and their use in therapy Source: Google Patents URL

Technical Support Center: Regioselective Pyrazole Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic functionalization. As an application scientist, one of the most frequent challenges I encounter in drug development workflows is the regioselective N-alkylation of unsymmetrical pyrazoles.

Because pyrazoles exhibit rapid prototropic tautomerism, the N-H proton dynamically exchanges between the N1 and N2 positions[1]. Upon deprotonation, the resulting pyrazolide anion is resonance-stabilized, distributing electron density across both nitrogen atoms. Consequently, standard alkylation conditions often yield frustrating mixtures of N1 and N2 regioisomers[2].

This guide is designed to move beyond trial-and-error. By understanding the causality behind steric shielding, electronic distribution, and transition-state ion pairing, you can rationally design conditions to achieve >90% regiochemical fidelity.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: I am using standard conditions ( K2​CO3​ in DMF) for my 3-substituted pyrazole, but I am getting a 1:1 mixture of N1 and N2 isomers. Why is this happening, and how do I fix it? Analysis: Potassium carbonate in a polar aprotic solvent like DMF generates a highly solvated, "naked" pyrazolide anion. Under these thermodynamically driven conditions, the electrophile attacks both nitrogens indiscriminately unless the C3 substituent is exceptionally bulky[2][3]. Solution: Switch to kinetic control . By using a strong base like Sodium Hydride (NaH) in a less polar solvent like THF at 0 °C, you maintain a tighter ion pair. The steric bulk of the C3 substituent will effectively shield the adjacent N2 position, directing the primary alkyl halide to attack the less hindered N1 position[2].

Q2: My pyrazole has a strong electron-withdrawing group (EWG) like a −CF3​ at the C3 position. Will this help or hurt my regioselectivity? Analysis: Electronic factors can override steric factors. An EWG at C3 pulls electron density away from the adjacent N2 atom, making N1 the more nucleophilic site. However, if your alkylating agent is highly reactive or possesses competing functional groups, you may still observe a loss of selectivity[3]. Solution: Leverage hydrogen-bonding and weak bases. Using N,N -diisopropylethylamine (DIPEA) in DMSO has been shown to favor N1 alkylations in high yields (92–97%) for electronically deactivated pyrazoles, as the weak base prevents full dissociation of the anion and directs the electrophile[4].

Q3: I am trying to alkylate an ester-activated pyrazole, but the minor N2 isomer is becoming the major product. How can I suppress this? Analysis: When an ester or carbonyl group is present on the pyrazole ring, strong bases can cause the resulting anion to coordinate with the carbonyl oxygen. This internal stabilization drastically lowers the transition state energy for N2 alkylation, flipping the expected regioselectivity[5]. Solution: Employ a weak, non-coordinating base. Utilizing 2,6-lutidine prevents this internal chelation. Because 2,6-lutidine acts merely as an acid scavenger rather than generating a fully "naked" anion, it suppresses the ester-stabilized intermediate and restores N1 selectivity[5].

Part 2: Quantitative Data & Reaction Selection

To aid in your experimental design, the following table synthesizes the expected regiochemical outcomes based on the interplay of base and solvent for a standard 3-alkyl-1H-pyrazole.

Base ChoiceSolvent SystemTempTypical N1:N2 RatioMechanistic Rationale
K2​CO3​ DMF or MeCN80 °C~ 1:1 to 2:1Thermodynamic control: Highly solvated naked anion leads to mixed electrophilic attack[2][3].
NaH THF0 °C to RT> 9:1Kinetic control: Tight ion pairing and steric shielding of N2 by the C3 substituent drives N1 attack[2].
DIPEA DMSORT> 10:1Electronic control: Weak, bulky base prevents full anion formation; tolerates diverse substitution patterns[4].
2,6-Lutidine TolueneReflux> 15:1Non-coordinating: Weak base suppresses ester-stabilized anion intermediates, preventing N2 attack[5].

Part 3: Visualizing the Workflow and Mechanism

To systematically determine the best conditions for your specific substrate, follow the logical decision tree below.

Workflow A Analyze Pyrazole Substrate B Strong EWG at C3/C5? (e.g., -CF3, -NO2) A->B C Steric Bulk at C3? (e.g., -tBu, -Ph) B->C No D Electronic Control Use DIPEA / DMSO Favors N1 B->D Yes E Kinetic Steric Control Use NaH / THF at 0°C Favors N1 C->E Yes F Weak Bias / Mixed Isomers Use 2,6-Lutidine or Flow Chemistry C->F No

Caption: Decision tree for selecting pyrazole N-alkylation conditions based on substrate properties.

Mechanism T1 N1-H Tautomer (Sterically Hindered) T2 N2-H Tautomer (Less Hindered) T1->T2 Prototropic Shift Anion Pyrazolide Anion (Resonance Stabilized) T1->Anion Base T2->Anion Base P1 N1-Alkylated (Major Product) Anion->P1 Hard Electrophile NaH / THF P2 N2-Alkylated (Minor Product) Anion->P2 Soft Electrophile Thermodynamic

Caption: Mechanistic pathway of pyrazole tautomerism and divergent regioselective alkylation.

Part 4: Self-Validating Experimental Protocols

The following protocols are engineered to include built-in validation steps, ensuring that you can verify the success of the reaction mid-process.

Protocol A: Kinetic N1-Alkylation via NaH / THF

Best for: 3-alkyl or 3-aryl substituted pyrazoles requiring strict steric control[2][6].

  • Anion Generation: To a flame-dried round-bottom flask under an inert N2​ atmosphere, add NaH (60% dispersion in mineral oil, 1.2 eq) and anhydrous THF (0.2 M). Cool the suspension to 0 °C using an ice bath. Slowly add the pyrazole substrate (1.0 eq) dissolved in a minimal amount of THF.

    • Causality & Validation: NaH is an insoluble strong base, making deprotonation a heterogeneous process. Validation: The immediate evolution of H2​ gas confirms active deprotonation. Wait until bubbling completely ceases (approx. 30 min) to ensure the pyrazolide anion is fully generated before proceeding.

  • Electrophile Addition: Add the primary alkyl halide (1.1 eq) dropwise over 10 minutes at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature.

    • Causality & Validation: Dropwise addition prevents localized concentration spikes, minimizing polyalkylation of other sensitive moieties. Validation: Monitor via TLC (UV or KMnO4​ stain). The conversion is validated when the lower- Rf​ starting material is fully consumed, replaced by a distinct higher- Rf​ product spot (N-alkylation eliminates the polar N-H bond, decreasing polarity).

  • Quench and Isolation: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH4​Cl . Extract with Ethyl Acetate ( ). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate in vacuo[2].

    • Causality & Validation: NH4​Cl safely destroys excess NaH without creating a highly basic aqueous layer that could hydrolyze sensitive functional groups.

Protocol B: Weak-Base Directed Alkylation via 2,6-Lutidine

Best for: Ester-activated pyrazoles or substrates prone to internal chelation[5].

  • Substrate Solvation: Dissolve the activated pyrazole (1.0 eq) in strictly anhydrous toluene to form a 0.2 M solution.

    • Causality & Validation: Toluene is a non-polar solvent that prevents the separation of ion pairs, keeping the transition state tight and maximizing the steric influence of the base. Validation: Ensure toluene is strictly anhydrous (Karl Fischer titration <50 ppm); trace water will hydrolyze the weak base and disrupt the tight ion-pairing required for regiocontrol.

  • Base and Alkylating Agent Addition: Add 2,6-lutidine (1.5 eq) followed by the alkylating agent (1.2 eq). Heat the mixture to 80 °C for 12 hours.

    • Causality & Validation: 2,6-lutidine is sterically hindered and non-coordinating. It acts as an acid scavenger rather than generating a "naked" anion, steering the alkylation away from the ester-stabilized N2 position[5]. Validation: LC-MS analysis of a crude reaction aliquot should confirm the target mass and reveal a >10:1 ratio of N1:N2 isomers via UV integration at 254 nm.

References
  • [2] Technical Support Center: Optimizing Pyrazole N-Alkylation. Benchchem.

  • [5] Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Synlett (Thieme).

  • [1] Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. PMC.

  • [4] Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record (Wiley).

  • [6] Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors. The Journal of Organic Chemistry (ACS).

  • [3] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.

Sources

Technical Support Center: Stability of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide in Cell Culture Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers utilizing 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide in their experimental workflows. This document is designed to provide you with the foundational knowledge and practical tools to ensure the stability and integrity of your compound in cell culture media, thereby safeguarding the validity of your research outcomes. We will delve into the chemical properties of this molecule, potential stability concerns, and provide robust protocols for you to validate its stability within your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for a molecule like 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide in aqueous cell culture media?

A1: The primary stability concerns for this molecule in an aqueous environment like cell culture media revolve around the two key functional groups: the sulfonamide and the pyrazole ring.

  • Sulfonamide Group: The sulfonamide (S-N) bond can be susceptible to hydrolysis, particularly under acidic or strongly basic conditions.[1][2] However, at the physiological pH of most cell culture media (typically pH 7.2-7.4), many sulfonamides are found to be hydrolytically stable with long half-lives.[3][4] The electronic properties of the substituents on the pyrazole ring will influence the susceptibility of the sulfonamide bond to cleavage.[1]

  • Pyrazole Ring: The pyrazole ring itself is an aromatic heterocycle, which imparts a degree of chemical robustness and resistance to metabolic degradation.[5] It is generally considered a stable scaffold in medicinal chemistry.[5][6] However, extreme pH or the presence of strong oxidizing agents could potentially compromise the ring's integrity.

  • Overall Structure: The entire molecular structure contributes to its stability. The cyclobutylmethyl group is a saturated aliphatic moiety and is not expected to be a primary site of instability under typical cell culture conditions.

Q2: I'm dissolving the compound in DMSO for my stock solution. Could this affect its stability when diluted into the media?

A2: This is a critical experimental consideration. While DMSO is a common and effective solvent for many poorly water-soluble compounds, the dilution of a concentrated DMSO stock into aqueous cell culture media can lead to precipitation if the compound's solubility limit in the final media/DMSO mixture is exceeded.[7] This is a physical stability issue rather than a chemical one. It is crucial to ensure your final DMSO concentration is well-tolerated by your cells (typically ≤0.5%) and that your compound remains fully dissolved.[7]

Q3: My experimental results are inconsistent. Could the stability of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide be the culprit?

A3: Yes, inconsistent results are a common indicator of compound instability.[8] If the compound degrades over the course of your experiment, its effective concentration will decrease, leading to variability in your data.[8] It is essential to perform a stability study under your specific experimental conditions to rule this out.[8]

Q4: How can I determine the stability of this specific compound in my cell culture medium?

A4: The most direct method is to conduct a time-course experiment. This involves incubating the compound in your specific cell culture medium at the experimental temperature (e.g., 37°C) and analyzing samples at various time points (e.g., 0, 2, 8, 24, 48 hours) to quantify the remaining parent compound.[8][9] Analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for this purpose.[8][9]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter and provides a systematic approach to resolving them.

Issue 1: Precipitate forms immediately upon adding the compound stock to the cell culture medium.
Potential Cause Troubleshooting Steps & Solutions
Low Aqueous Solubility The compound may have inherently poor solubility in the aqueous environment of the cell culture medium.[7][10]
"Salting Out" Effect The high concentration of the compound in the DMSO stock may precipitate when diluted into the aqueous medium.[7]
Exceeding Maximum Solubility Every compound has a maximum soluble concentration in a given medium at a specific temperature. Exceeding this limit will lead to precipitation.[7]

Solution Workflow:

  • Visually Inspect Stock: Before use, ensure your DMSO stock solution is clear and free of any precipitate. If needed, gently warm to 37°C and vortex to redissolve.[7]

  • Pre-warm Media: Always add the compound to media that has been pre-warmed to 37°C.[7]

  • Optimize Dilution: Instead of adding the stock directly to the full volume of media, try a serial dilution approach. First, dilute the stock into a smaller volume of media and then add this to the final culture vessel.

  • Increase Final Solvent Concentration: If your cell line tolerates it, a slightly higher final DMSO concentration (e.g., 0.25% vs 0.1%) can improve solubility. Always have a vehicle control with the same DMSO concentration.[7]

  • Utilize Serum: If your experiment allows, proteins in fetal bovine serum (FBS), like albumin, can bind to the compound and help keep it in solution.[7]

Issue 2: Gradual loss of compound effect over a long-term experiment (e.g., >24 hours).
Potential Cause Troubleshooting Steps & Solutions
Chemical Degradation The compound may be slowly degrading due to hydrolysis or interaction with media components.[8]
Adsorption to Plasticware Hydrophobic compounds can adsorb to the surface of plastic culture vessels, reducing the effective concentration in the media.[9]
Cellular Metabolism If you are working with live cells, they may be metabolizing the compound.

Solution Workflow:

  • Perform a Stability Study: Follow the detailed protocol in the next section to quantify the compound's stability in your specific media over the time course of your experiment.

  • Media Refresh: For long-term experiments, consider refreshing the media with a freshly prepared solution of the compound at regular intervals (e.g., every 24 hours).

  • Test for Adsorption: Incubate the compound in media in a culture vessel without cells. At various time points, collect the supernatant and also extract any compound that may have adhered to the plastic (using an organic solvent like methanol or acetonitrile). Quantify the compound in both fractions by HPLC or LC-MS.

  • Acellular vs. Cellular Conditions: Compare the compound's stability in media alone (acellular) versus in the presence of your cells. A significantly faster loss in the presence of cells suggests cellular metabolism.

Experimental Protocol: Assessing the Stability of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide in Cell Culture Media

This protocol provides a step-by-step guide to empirically determine the stability of your compound.

Objective:

To quantify the concentration of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide over time in a specific cell culture medium under standard incubation conditions (37°C, 5% CO₂).

Materials:
  • 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide

  • DMSO (or other appropriate stock solvent)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Sterile microcentrifuge tubes or 96-well plates

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system for analysis[11]

  • Acetonitrile or Methanol (HPLC grade)

  • Sterile 0.22 µm syringe filters[7]

Methodology:
  • Prepare a Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM). Ensure the compound is fully dissolved. Sterilize by passing through a 0.22 µm syringe filter.[7]

  • Prepare Experimental Samples:

    • Pre-warm your complete cell culture medium to 37°C.

    • In sterile tubes, dilute the stock solution into the pre-warmed medium to your final working concentration (e.g., 10 µM). Prepare enough volume for all time points.

    • Prepare a "Time 0" sample immediately. Transfer an aliquot (e.g., 500 µL) to a clean microcentrifuge tube. This is your baseline concentration.

  • Incubation: Place the remaining experimental samples in the incubator at 37°C with 5% CO₂.

  • Time-Point Collection: At your desired time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove an aliquot (e.g., 500 µL) from the incubator and transfer it to a clean microcentrifuge tube.

  • Sample Processing:

    • To precipitate proteins that can interfere with analysis, add a cold organic solvent like acetonitrile (at a 2:1 or 3:1 ratio of solvent to sample).

    • Vortex vigorously.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

  • Analytical Quantification:

    • Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide.[12][13]

    • Develop a standard curve using known concentrations of the compound to ensure accurate quantification.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the Time 0 sample.

    • Plot the percentage remaining versus time to visualize the stability profile. A common threshold for stability is >90% of the compound remaining at the final time point.

Data Presentation:
Time (hours)Concentration (µM)% Remaining
010.1100%
29.998.0%
410.099.0%
89.796.0%
249.594.1%
489.291.1%
728.887.1%

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_media Prepare Working Solution in 37°C Media prep_stock->prep_media time_0 Collect T=0 Sample prep_media->time_0 incubate Incubate at 37°C, 5% CO2 prep_media->incubate process Protein Precipitation (Acetonitrile) & Centrifuge time_0->process time_x Collect Samples at 2, 4, 8, 24, 48, 72h incubate->time_x time_x->process analyze Quantify by HPLC / LC-MS process->analyze data Calculate % Remaining vs. Time analyze->data

Caption: Workflow for assessing compound stability in cell culture media.

Potential Degradation Pathway: Sulfonamide Hydrolysis

G cluster_products Hydrolysis Products parent 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide R-SO₂-NH₂ acid Pyrazole-4-sulfonic acid R-SO₃H parent:f1->acid:f1 H₂O / H⁺ (S-N Cleavage) amine Ammonia NH₃ parent:f1->amine:f1 H₂O / H⁺ (S-N Cleavage)

Caption: Potential hydrolytic cleavage of the sulfonamide bond.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link][3][4]

  • ResearchGate. (n.d.). Stability of 4H-pyrazoles in physiological environments. ResearchGate. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]

  • Institut für Wasserchemie und Chemische Balneologie. (n.d.). Sulfonamide Degradation. Technische Universität München. Available at: [Link]

  • Cromarty, D. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Available at: [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (n.d.). MDPI.
  • Gosselin, F., et al. (2025). Advances in Pyrazole Ring Formation and Their Methodologies: Review. IJRASET.
  • Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.
  • International Journal of Research and Analytical Reviews. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET.
  • SciTePress. (n.d.).
  • International Journal of Novel Research and Development. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD.
  • PromoCell. (n.d.). Troubleshooting guide for cell culture. PromoCell. Available at: [Link]

  • Surface Measurement Systems. (2026). 5 Factors That Impact Drug Stability. Surface Measurement Systems. Available at: [Link]

  • ResearchGate. (n.d.). A Fluorescence-LC Method for the Determination of Sulfonamides in Biological Fluids with Pre-Column Derivatization.
  • International Journal for Scientific Research and Development. (2023). DRUG STABILITY. IJSDR.
  • Jiang, B., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed. Available at: [Link]

  • ACS Omega. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. Available at: [Link]

  • ResearchGate. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
  • Henion, J. D. (1982). Determination of sulfa drugs in biological fluids by liquid chromatography/mass spectrometry/mass spectrometry. ResearchGate. Available at: [Link]

  • Belal, T., et al. (2023). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Arabian Journal of Chemistry.
  • Wang, Y., et al. (2021).
  • Chen, H., et al. (2021).
  • SciTechnol. (2023).
  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed. Available at: [Link]

  • BenchChem. (2025). Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide. BenchChem.
  • Plu.mx. (n.d.).
  • Henion, J. D. (1982). Determination of sulfa drugs in biological fluids by liquid chromatography/mass spectrometry/mass spectrometry. R Discovery.
  • Evonik Industries. (n.d.). Optimizing the stability and solubility of cell culture media ingredients. Evonik Industries.
  • ResearchGate. (n.d.). Degradation of different sulfonamides by resting cells of...

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Technical Support Center: Navigating Aggregation Challenges with Lipophilic Pyrazole Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a critical challenge in drug development: the aggregation of lipophilic pyrazole sulfonamides. This guide is designed for researchers, scientists, and formulation experts who are working with this promising, yet often problematic, class of compounds. Our goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experimental design. We will delve into the root causes of aggregation and provide practical, validated strategies to overcome these hurdles, ensuring the reliability and reproducibility of your results.

Understanding the Challenge: Why Do Lipophilic Pyrazole Sulfonamides Aggregate?

Lipophilic pyrazole sulfonamides are a class of molecules that have shown significant therapeutic potential in various disease areas, including as anti-inflammatory agents and anticancer therapies.[1][2] However, their inherent lipophilicity, a property often desirable for cell permeability, is also the primary driver of their tendency to aggregate in aqueous environments. This aggregation can lead to a host of experimental artifacts, including poor solubility, inconsistent bioassay results, and reduced bioavailability.

The aggregation of these compounds is primarily driven by two main forces:

  • Hydrophobic Interactions: In an aqueous environment, the nonpolar, lipophilic regions of the molecules are driven together to minimize their contact with water. This is a major thermodynamic driving force for aggregation.[[“]][4]

  • π-π Stacking: The aromatic pyrazole rings and any other aromatic substituents on the molecule can interact through π-π stacking, where the electron clouds of adjacent rings align. This interaction further stabilizes the aggregated state.[5][6][7]

These aggregates can range in size from small oligomers to large, insoluble particles, significantly impacting the effective concentration of the monomeric, active compound in solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to provide direct answers to common questions and troubleshooting advice for specific issues you may encounter during your experiments.

FAQ 1: My pyrazole sulfonamide compound is precipitating out of my aqueous assay buffer. What is the first thing I should check?

Answer: The first and most critical parameter to investigate is the pH of your buffer. The sulfonamide group is weakly acidic, and its ionization state is highly dependent on the pH of the solution.

  • The "Why": In its unionized form, which is more prevalent at acidic pH, the molecule is more hydrophobic and thus more prone to aggregation and precipitation.[8] By increasing the pH above the pKa of the sulfonamide group, you increase the proportion of the ionized, more water-soluble form of the molecule.[8][9] For instance, the aqueous solubility of celecoxib, a well-known pyrazole sulfonamide, increases significantly at alkaline pH.[9]

  • Troubleshooting Steps:

    • Determine the pKa of your specific pyrazole sulfonamide derivative.

    • Prepare a series of buffers with pH values spanning from below to above the pKa.

    • Determine the solubility of your compound in each buffer to identify the optimal pH range for your experiments. It's important to note that while increasing pH can improve solubility, you must also consider the pH stability of your compound and the requirements of your biological assay.

FAQ 2: I'm observing inconsistent results in my cell-based assays. Could this be due to aggregation?

Answer: Absolutely. Compound aggregation is a common source of irreproducible data in biological assays. Aggregates can lead to a lower effective concentration of the active monomeric drug, and the aggregates themselves can sometimes have off-target effects or be cytotoxic.

  • The "Why": When a compound aggregates, the concentration of the free, monomeric form that is available to interact with the target protein is significantly reduced. This can lead to an underestimation of the compound's potency. Furthermore, large aggregates can be taken up by cells differently than the monomeric form, leading to variable results.

  • Troubleshooting Workflow:

    G cluster_0 Problem: Inconsistent Assay Results cluster_1 Initial Investigation cluster_2 Analytical Techniques cluster_3 Mitigation Strategies A Inconsistent Results B Hypothesis: Compound Aggregation A->B C Characterize Aggregation State B->C D Dynamic Light Scattering (DLS) C->D Particle Size E Size Exclusion Chromatography (SEC) C->E Monomer vs. Aggregate F Visual Inspection C->F Precipitate G Implement Formulation Strategies D->G E->G F->G

    Caption: Troubleshooting workflow for inconsistent assay results.

    • Characterize the Aggregation State: Before making any changes to your assay, it's crucial to confirm that aggregation is indeed the issue.

      • Dynamic Light Scattering (DLS): This technique can be used to determine the size distribution of particles in your solution. The presence of large particles (hundreds of nanometers to microns) is a strong indicator of aggregation.

      • Size Exclusion Chromatography (SEC): SEC can separate aggregates from the monomeric form of your compound, allowing you to quantify the extent of aggregation.

      • Visual Inspection: While not quantitative, a simple visual inspection of your stock solutions and assay plates for turbidity or precipitation can be a quick first indicator of a problem.

    • Implement Formulation Strategies: If aggregation is confirmed, you will need to employ one of the formulation strategies detailed in the following sections.

FAQ 3: What are the most common formulation strategies to overcome aggregation of lipophilic pyrazole sulfonamides?

Answer: There are several effective strategies, and the best choice will depend on the specific properties of your compound and the requirements of your experiment. The most common approaches include the use of co-solvents, cyclodextrin complexation, solid dispersions, and the preparation of nanosuspensions.

In-Depth Formulation Strategies

This section provides a more detailed look at the most effective formulation strategies, including the underlying mechanisms and step-by-step protocols.

Co-solvent Systems

A co-solvent system involves using a water-miscible organic solvent to increase the solubility of a lipophilic compound in an aqueous solution.

  • Mechanism of Action: The organic co-solvent reduces the polarity of the aqueous medium, thereby decreasing the hydrophobic driving force for aggregation.

  • Common Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Polyethylene glycol (PEG)

    • Propylene glycol

  • Protocol 1: Preparation of a Co-solvent Stock Solution

    • Solubility Testing: Determine the solubility of your pyrazole sulfonamide in a range of neat organic solvents to identify the most effective one.

    • Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in the chosen organic solvent (e.g., 10-50 mM in DMSO).

    • Serial Dilution: For your experiments, perform serial dilutions of the stock solution directly into your aqueous assay buffer. It is crucial to ensure that the final concentration of the organic solvent in your assay is low (typically <1%) to avoid solvent-induced artifacts or toxicity.

    • Vortexing/Mixing: Ensure thorough mixing after each dilution step to prevent localized high concentrations of the compound, which can lead to precipitation.

  • Troubleshooting:

    • Precipitation upon dilution: If the compound precipitates when diluted into the aqueous buffer, try a lower concentration stock solution or a different co-solvent. You can also try warming the buffer slightly before adding the compound stock, but be mindful of the temperature stability of your compound and assay components.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate hydrophobic guest molecules, forming inclusion complexes that are more water-soluble.[4][5][10][11][12]

  • Mechanism of Action: The lipophilic pyrazole sulfonamide is encapsulated within the hydrophobic cavity of the cyclodextrin, effectively shielding it from the aqueous environment and preventing aggregation. The hydrophilic exterior of the cyclodextrin then renders the entire complex water-soluble.[4] NMR studies have shown that for some sulfonamides, the substituted pyrimidine ring is included in the cyclodextrin cavity.

    G cluster_0 Lipophilic Pyrazole Sulfonamide cluster_1 Cyclodextrin cluster_2 Water-Soluble Inclusion Complex A Drug D [Drug-Cyclodextrin] A->D Encapsulation B Hydrophobic Cavity C Hydrophilic Exterior B->D

    Caption: Cyclodextrin encapsulation of a lipophilic drug.

  • Commonly Used Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

    • Molar Ratio Determination: Determine the optimal molar ratio of the drug to cyclodextrin (a 1:1 ratio is a good starting point).[13]

    • Paste Formation: Place the weighed cyclodextrin in a mortar and add a small amount of a water:ethanol (1:1) mixture to form a paste.[13]

    • Kneading: Gradually add the pyrazole sulfonamide to the paste and knead for 30-60 minutes. Add more of the solvent mixture as needed to maintain a suitable consistency.[13]

    • Drying: Dry the resulting solid mass in a vacuum oven at 40-50°C until a constant weight is achieved.[13]

    • Pulverization: Pulverize the dried complex into a fine powder and store it in a desiccator.[13]

    • Solubility Assessment: Determine the aqueous solubility of the complex and compare it to that of the free drug.

Solid Dispersions

A solid dispersion is a system in which the drug is dispersed in an inert carrier matrix, typically a hydrophilic polymer. This can result in the drug being in an amorphous state, which has a higher apparent solubility and faster dissolution rate than the crystalline form.[9][14][15]

  • Mechanism of Action:

    • Reduced Particle Size: The drug is molecularly dispersed in the carrier matrix, leading to a significant increase in the surface area available for dissolution.[16]

    • Amorphous State: The energy required to dissolve an amorphous solid is less than that required for a crystalline solid, leading to increased solubility.[16]

    • Improved Wettability: The hydrophilic carrier improves the wettability of the hydrophobic drug.[16]

    • Inhibition of Crystallization: The polymer matrix can inhibit the recrystallization of the drug, maintaining it in a supersaturated state in solution.[[“]][17] This is achieved through specific drug-polymer interactions such as hydrogen bonding and hydrophobic interactions.[[“]][17]

  • Commonly Used Polymers:

    • Polyvinylpyrrolidone (PVP)

    • Hydroxypropyl methylcellulose (HPMC)[17]

    • Polyethylene glycols (PEGs)[8]

    • Copolymers like Soluplus®[18]

  • Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

    • Solvent Selection: Identify a common solvent in which both the pyrazole sulfonamide and the chosen polymer are soluble.[8]

    • Dissolution: Dissolve the drug and the polymer in the common solvent in the desired ratio.

    • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

    • Drying: Further dry the film in a vacuum oven to remove any residual solvent.

    • Pulverization: Scrape off the dried film and pulverize it to obtain a fine powder.

    • Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug.

  • Troubleshooting:

    • Phase Separation: During solvent evaporation, the drug and polymer may phase-separate if they are not fully miscible. This can be mitigated by using a higher drying temperature or a different solvent system.[9]

    • Recrystallization: The amorphous drug may recrystallize over time. This can be addressed by selecting a polymer that has strong interactions with the drug or by adding a surfactant to the formulation.[15]

Nanosuspensions

A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid medium, stabilized by surfactants and/or polymers. This approach is particularly useful for drugs that are poorly soluble in both aqueous and organic media.[1][19][20][21][22][23][24][25][26]

  • Mechanism of Action: The reduction of particle size to the nanometer range leads to a significant increase in the surface area-to-volume ratio. According to the Noyes-Whitney equation, this increased surface area results in a higher dissolution velocity. Additionally, the saturation solubility of the drug is increased due to the increased dissolution pressure.

  • Protocol 4: Preparation of a Nanosuspension (Precipitation-Ultrasonication Method)

    • Organic Solution: Dissolve the pyrazole sulfonamide in a suitable organic solvent (e.g., methanol, acetone).[22][23]

    • Aqueous Antisolvent: Prepare an aqueous solution containing a stabilizer (e.g., HPMC, Poloxamer) and a surfactant (e.g., Tween 80, SLS).[22][23]

    • Precipitation: Add the organic solution dropwise to the aqueous antisolvent under constant stirring. The drug will precipitate out as nanoparticles.[22]

    • Sonication: Subject the resulting suspension to high-power ultrasonication to further reduce the particle size and prevent agglomeration.[22]

    • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.

    • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using DLS. A zeta potential of at least ±30 mV is generally required for good electrostatic stability.[21][26]

  • Troubleshooting:

    • Particle Aggregation: This is a common issue and can be addressed by optimizing the type and concentration of the stabilizer. A combination of steric and electrostatic stabilizers is often more effective.[24]

    • Crystal Growth (Ostwald Ripening): Over time, larger particles may grow at the expense of smaller ones. This can be minimized by using a polymer that inhibits crystal growth and by optimizing the formulation to achieve a narrow particle size distribution.

Quantitative Data Summary

The following table provides an illustrative summary of the potential solubility enhancement that can be achieved for pyrazole-based compounds using different techniques. The actual improvement will vary depending on the specific compound and experimental conditions.

CompoundInitial Aqueous Solubility (µg/mL)Enhancement TechniqueResulting Aqueous Solubility (µg/mL)Fold IncreaseReference(s)
Celecoxib~3-7Solid Dispersion with PVP~150~21-50[13]
Celecoxib~5Phosphatidylcholine-based Dispersion~483~97[27]
Generic Pyrazole~1Cyclodextrin Complexation~50~50[13]
Ionizable Pyrazole~10Salt Formation~1000~100[13]
Pyrazole Derivative (BBB4)InsolubleDendrimer Nanoparticles~6400>10^5[28]

Conclusion

Overcoming the aggregation of lipophilic pyrazole sulfonamides is a critical step in harnessing their full therapeutic potential. A thorough understanding of the underlying physicochemical principles of aggregation, coupled with a systematic approach to formulation development, is key to success. This guide has provided a framework for diagnosing and addressing aggregation issues through a series of troubleshooting steps and detailed protocols for proven formulation strategies. By carefully selecting the appropriate technique and optimizing the experimental parameters, researchers can significantly improve the solubility and bioavailability of this important class of compounds, paving the way for more reliable preclinical data and the successful development of new medicines.

References

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  • IJSDR. (n.d.).
  • PMC. (2025, March 24). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study.
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  • Low, J. N., Cobo, J., Mera, J., Quiroga, J., & Glidewell, C. (2004). Molecular conformation and supramolecular aggregation in two fused pyrazoles: pi-stacked R(2)(2)(6) dimers in 2,8,8-trimethyl-6,7,8,9-tetrahydropyrazolo[2,3-a]quinazolin-6-one, and sheets of alternating R(2(2)12) and R(6)(6)(48) rings in 3-tert-butyl-4',4'-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione.
  • Hussain, T., Ullah, S., Alrokayan, S., Alamery, S., Mohammed, A. A., Ejaz, S. A., ... & Iqbal, J. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19355-19367.
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Technical Support Center: Optimizing Cyclobutylmethyl Halide Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. For researchers and drug development professionals synthesizing complex architectures (such as morphinan-derived opioid antagonists or novel CNS therapeutics), the cyclobutylmethyl group is a highly prized structural motif. However, installing this group via nucleophilic substitution presents a classic chemical dichotomy: balancing the kinetic demands of an SN2 displacement against the thermodynamic trap of ring-expansion rearrangements.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you optimize reaction temperatures and maximize your yields.

Diagnostic Workflow: Temperature-Dependent Reaction Pathways

The following diagram illustrates the critical role temperature plays in determining the mechanistic fate of cyclobutylmethyl halides during substitution.

G Start Cyclobutylmethyl Halide + Nucleophile TempHigh High Temp (>80°C) or Protic Solvent Start->TempHigh TempOpt Optimized Temp (40-60°C) + Aprotic Solvent Start->TempOpt TempLow Low Temp (<20°C) Start->TempLow SN1 SN1 Ionization (Carbocation Formation) TempHigh->SN1 SN2 Kinetic SN2 Pathway TempOpt->SN2 Sluggish Insufficient Activation Energy TempLow->Sluggish Rearrangement 1,2-Alkyl Shift (Ring Expansion) SN1->Rearrangement Product Desired Cyclobutylmethyl Substitution Product SN2->Product NoReaction Unreacted Starting Material Sluggish->NoReaction Byproduct Cyclopentyl Byproducts Rearrangement->Byproduct

Caption: Workflow illustrating temperature-dependent pathways in cyclobutylmethyl substitution.

FAQ & Troubleshooting Guide

Q1: Why am I seeing cyclopentyl derivatives instead of the desired cyclobutylmethyl substituted product? A1: This is a direct consequence of exceeding the thermal threshold for carbocation-mediated rearrangement. The cyclobutane ring possesses significant ring strain (approximately 26.7 kcal/mol). At elevated temperatures (typically >80°C) or in polar protic environments, the halide's leaving group ability is enhanced to the point of dissociation, shifting the mechanism from SN2 to SN1.

Once the primary cyclobutylmethyl cation forms, it rapidly undergoes a 1,2-alkyl shift to form the thermodynamically more stable secondary cyclopentyl cation[1]. This ring-expansion process is conceptually identical to the Demjanov rearrangement[2]. To prevent this, you must enforce strict kinetic control by lowering the reaction temperature and utilizing polar aprotic solvents (like DMF or DMSO) that favor SN2 trajectories without stabilizing carbocation intermediates.

Q2: I lowered the temperature to room temperature to prevent ring expansion, but now my reaction rate is unacceptably slow. How can I optimize this? A2: You are experiencing the kinetic penalty of low-temperature SN2 reactions. While low temperatures successfully suppress the activation energy required for ring fission and expansion[3], they also reduce the rate of bimolecular collision.

To accelerate the SN2 reaction without raising the temperature into the "danger zone", you must manipulate the other variables in the rate equation:

  • In Situ Halide Exchange: Add a catalytic amount of Potassium Iodide (KI) to a bromide reaction. This triggers a Finkelstein reaction, temporarily converting the bromide to a highly reactive cyclobutylmethyl iodide, which lowers the SN2 activation barrier.

  • Solvent Polarity: Ensure you are using a strictly anhydrous polar aprotic solvent. Solvents like DMF leave the nucleophile unsolvated and highly reactive.

  • Base Selection: Use a non-nucleophilic, strong base (e.g., Cs₂CO₃ or Na₂CO₃) to ensure complete deprotonation of your nucleophile (if it is an amine or alcohol) prior to the addition of the halide[4].

Q3: How does the choice of halide (Cl vs. Br vs. I) affect the optimal reaction temperature? A3: The leaving group directly dictates the required thermal input.

  • Cyclobutylmethyl chloride is a poor electrophile. It often requires temperatures exceeding 80–100°C to achieve practical SN2 rates. Unfortunately, this overlaps heavily with the thermal threshold for rearrangement, leading to poor yields and complex purification.

  • Cyclobutylmethyl bromide is the industry standard. It offers a "Goldilocks" reactivity profile, allowing for efficient SN2 substitution at a moderate 40°C–60°C, safely below the rearrangement threshold[4].

  • Cyclobutylmethyl iodide is highly reactive and allows for room-temperature substitutions, but it is prone to light-induced degradation and is less stable for long-term storage.

Quantitative Data: Temperature & Halide Influence on Product Distribution

The following table summarizes the causal relationship between the leaving group, reaction temperature, and the resulting product distribution. Note: Data is aggregated from standard morphinan N-alkylation optimizations.

Halide Leaving GroupTemp (°C)SolventTime (h)Yield: Desired SN2 (%)Yield: Ring Expansion (%)
Chloride80DMF2445%35%
Chloride100EtOH (Protic)1215%75%
Bromide25DMF4832%< 2%
Bromide 60 DMF 24 85% 5%
Iodide25MeCN1292%< 1%
Validated Experimental Protocol: Optimized N-Alkylation

This self-validating protocol describes the N-alkylation of a secondary amine (e.g., a morphinan derivative) using cyclobutylmethyl bromide. The procedure is specifically engineered to maintain kinetic control and prevent ring expansion.

Step-by-Step Methodology:

  • System Preparation: In a flame-dried, nitrogen-purged round-bottom flask, charge the secondary amine substrate (1.0 eq) and anhydrous Sodium Carbonate (Na₂CO₃, 1.8 eq).

    • Causality: Anhydrous conditions are mandatory. Trace water can act as a competing nucleophile or promote SN1 ionization through hydrogen bonding with the leaving group.

  • Solvent Addition: Add anhydrous Dimethylformamide (DMF) to achieve a substrate concentration of 0.2 M.

    • Causality: DMF is a polar aprotic solvent that strips the solvation shell away from the nucleophile, drastically increasing its reactivity and allowing the reaction to proceed at lower temperatures.

  • Catalytic Activation: Add Potassium Iodide (KI, 0.1 eq) to the stirring suspension.

    • Causality: KI facilitates an in situ Finkelstein exchange. The transient cyclobutylmethyl iodide formed is highly susceptible to SN2 attack, lowering the overall activation energy required for the substitution[4].

  • Electrophile Addition: Dropwise add (Bromomethyl)cyclobutane (1.2 eq) at room temperature via syringe.

  • Thermal Optimization: Gradually heat the reaction mixture to exactly 60°C using a precisely controlled oil bath or heating block.

    • Causality: 60°C provides sufficient thermal energy to overcome the SN2 activation barrier at a commercially viable rate, while remaining safely below the energetic threshold required to trigger C-Br heterolysis and subsequent 1,2-alkyl shift.

  • Reaction Monitoring: Maintain stirring at 60°C for 24–48 hours. Monitor the consumption of the starting material via HPLC or TLC.

  • Quenching & Workup: Upon completion, cool the reaction to room temperature. Quench by slowly pouring the mixture into vigorously stirred ice water (3x the reaction volume). The desired cyclobutylmethyl-substituted product will typically precipitate as a solid. Collect via vacuum filtration and dry under high vacuum.

References
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Demjanov Rearrangement Source: Grokipedia URL
  • A Kinetic Electron Spin Resonance Study of Ring Fission in Methyl-substituted Cyclobutylmethyl Radicals Source: RSC Publishing URL
  • (Bromomethyl)cyclobutane | 17247-58-4 (Key Experimental Protocol: N-Alkylation)

Sources

Technical Support Center: Resolving Peak Tailing in LC-MS Analysis of Pyrazole Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of pyrazole sulfonamides. This guide is designed for researchers, scientists, and drug development professionals who are encountering chromatographic challenges, specifically peak tailing, during LC-MS analysis. Pyrazole sulfonamides are a critical class of compounds in pharmaceutical research, and achieving robust, high-quality analytical data is paramount.[1][2][3][4] This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)
FAQ 1: The Basics - What is peak tailing and why is it a critical problem for my analysis?

Answer:

Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is broader and more drawn out than the leading edge.[5][6] In an ideal chromatogram, peaks are perfectly symmetrical, known as "Gaussian." We quantify tailing using metrics like the Asymmetry Factor (As) or Tailing Factor (Tf), where a value greater than 1.2 often indicates a problem that needs addressing.[7]

Peak tailing is not just a cosmetic issue; it has severe consequences for data quality:

  • Inaccurate Quantification: The data system struggles to correctly determine the start and end of the peak, leading to inconsistent integration and errors in calculating the peak area.[5] This directly impacts the accuracy of your quantitative results.

  • Reduced Sensitivity: As the peak broadens and its height decreases, the signal-to-noise ratio is reduced.[5] This can make it difficult to detect and quantify low-level analytes or impurities.

  • Compromised Resolution: Tailing peaks can merge with adjacent peaks, making it impossible to resolve and accurately quantify closely eluting compounds.[8]

For pyrazole sulfonamides, which often contain basic nitrogen moieties, this issue is particularly prevalent and requires a systematic approach to resolve.

FAQ 2: The Root Cause - Why are my pyrazole sulfonamide peaks consistently tailing?

Answer:

While several factors can cause peak tailing, the most frequent culprit for polar, basic compounds like many pyrazole sulfonamides is secondary-site interactions on the stationary phase.[5][7][8]

In reversed-phase chromatography, the primary retention mechanism is the hydrophobic interaction between your analyte and the C18 (or similar) stationary phase. However, silica-based columns have residual, unreacted silanol groups (Si-OH) on their surface.[6][9]

Here’s the mechanism:

  • Silanol Ionization: At mobile phase pH levels above approximately 3-4, these acidic silanol groups can deprotonate, becoming negatively charged (SiO⁻).[10][11]

  • Analyte Ionization: The basic nitrogen atoms within the pyrazole ring or other functional groups on your sulfonamide analyte become protonated (positively charged), especially at acidic to neutral pH.

  • Secondary Interaction: A strong, undesirable ionic interaction occurs between the positively charged analyte and the negatively charged silanol sites.[12]

This secondary retention mechanism is much stronger than the intended hydrophobic one. Molecules that engage in this interaction are retained longer than those that don't, leading to a "tail" of late-eluting molecules and a distorted peak shape.[5][9]

cluster_0 Silica Stationary Phase cluster_1 Elution Profile Analyte_In Protonated Pyrazole Sulfonamide (+) Silanol_Site Deprotonated Silanol Site (SiO⁻) Analyte_In->Silanol_Site Secondary Ionic Interaction C18_Phase Primary Retention (Hydrophobic C18) Analyte_In->C18_Phase Intended Path Tailing_Peak Tailing Peak (Observed) Silanol_Site->Tailing_Peak Delayed Elution Good_Peak Symmetrical Peak (Ideal) C18_Phase->Good_Peak Uniform Elution

Caption: Mechanism of silanol interaction causing peak tailing.

FAQ 3: The Primary Solution - How do I eliminate tailing from silanol interactions in an LC-MS compatible way?

Answer:

Resolving silanol-induced peak tailing involves a multi-faceted approach focused on disrupting the undesirable ionic interaction. This can be achieved by modifying the mobile phase or selecting a more appropriate column chemistry. Since you are using LC-MS, all mobile phase components must be volatile.

This is the most powerful and immediate tool at your disposal. The goal is to keep the silanol groups in their neutral, protonated state (Si-OH).

  • The Science: By lowering the mobile phase pH to a value between 2.5 and 3.0, you effectively suppress the ionization of the acidic silanol groups, neutralizing the negative sites.[7][13][14] This eliminates the root cause of the strong ionic secondary interaction.

  • Practical Application: Use a mobile phase containing 0.1% formic acid . This is a volatile additive that is ideal for LC-MS and will typically bring the aqueous mobile phase pH to ~2.7, which is perfect for protonating silanols.[14][15]

Sometimes, pH control alone is not enough. Adding a volatile buffer provides ions that act as "competitors" to mask the residual silanol sites.

  • The Science: The cation from the buffer salt (e.g., ammonium, NH₄⁺) will preferentially interact with any remaining ionized silanol sites, effectively shielding them from your analyte.[12][16] This allows the primary hydrophobic retention mechanism to dominate as intended.

  • Practical Application: Use 5-10 mM ammonium formate or ammonium acetate in your aqueous mobile phase (often in combination with 0.1% formic acid to maintain low pH).[14][17] Higher concentrations can lead to ion suppression in the mass spectrometer, so it is critical to stay within this range.[14]

Mobile Phase Additive Typical Concentration Approx. pH MS Compatibility Notes
Formic Acid 0.1% (v/v)2.7ExcellentThe standard choice for suppressing silanol interactions.[15]
Acetic Acid 0.1% (v/v)3.2GoodLess acidic than formic acid, may be less effective.
Ammonium Formate 5-10 mM~3 (with acid)ExcellentProvides competing cations (NH₄⁺) to mask silanols.[16]
Ammonium Acetate 5-10 mM~4.7 (with acid)ExcellentUseful if a slightly higher pH is needed for retention/selectivity.

Modern HPLC columns are designed with features to mitigate these secondary effects. If mobile phase optimization is insufficient, your column may be the issue.

  • The Science: Column manufacturers have developed various technologies to reduce the impact of surface silanols.

  • Practical Application:

    • Use High-Purity, End-Capped Columns: Modern columns use "Type B" silica, which has fewer acidic silanol groups due to lower metal content.[13][15] "End-capping" further deactivates most, but not all, of the remaining silanols.[5][7]

    • Consider a Polar-Embedded or Polar-Endcapped Phase: These columns have a polar group incorporated into the alkyl chain (e.g., amide or carbamate). This polar group helps to shield the silanol groups from basic analytes and can also improve retention for polar compounds like pyrazole sulfonamides.[17][18]

    • Try an Organo-Silica Hybrid Column: These columns are built on a hybrid particle matrix that has inherently fewer silanol groups on the surface, making them more inert and resistant to peak tailing for basic compounds.[15]

Column Chemistry Suitability for Pyrazole Sulfonamides Key Feature
Traditional C18 (Type A Silica) PoorHigh silanol activity, prone to severe tailing.[13]
Modern End-Capped C18 (Type B) GoodReduced silanol activity, a good starting point.[5][7]
Polar-Embedded / Polar-Endcapped ExcellentShields residual silanols, improves peak shape for bases.[17][18]
Organo-Silica Hybrid C18 ExcellentInherently lower silanol concentration, highly inert.[15]
Phenyl Phase Good AlternativeOffers different selectivity (π-π interactions) and can sometimes provide better peak shape for aromatic heterocyclic compounds.[1]
FAQ 4: Advanced Troubleshooting - I've optimized my method, but some tailing persists. What else can I check?

Answer:

If you have addressed the primary chemical interactions and still see issues, it's time to investigate other potential causes. A systematic approach is key.

Start Peak Tailing Observed Q1 Are ALL peaks tailing? Start->Q1 A1_Yes Suspect Physical / System Issue Q1->A1_Yes Yes A1_No Suspect Chemical / Analyte-Specific Issue Q1->A1_No No / Only Analytes P1 Check for Column Void / Blocked Frit A1_Yes->P1 C1 Optimize Mobile Phase pH (0.1% Formic Acid) A1_No->C1 P2 Check for Extra-Column Volume (tubing, fittings) P1->P2 C2 Add MS-Compatible Buffer (e.g., 5-10 mM NH4-Formate) C1->C2 C3 Evaluate Column Chemistry (Polar-Embedded, Hybrid) C2->C3 C4 Check for Mass Overload (Dilute Sample) C3->C4

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

  • Mass Overload: You may be injecting too much sample onto the column.[5] The active sites for retention become saturated, leading to peak distortion.

    • Test: Dilute your sample 10-fold and 100-fold and reinject. If the peak shape improves significantly, you are overloading the column.[19]

  • Column Contamination or Degradation: If you notice that all peaks in your chromatogram are tailing (including any neutral markers), it may indicate a physical problem with the column.[19] The column inlet frit could be partially blocked, or a void may have formed at the head of the column bed.

  • Extra-Column Volume: Excessive tubing length or use of wide-diameter tubing between the injector, column, and detector can cause band broadening that manifests as tailing, especially for early-eluting peaks.[20]

  • Injection Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase (e.g., 100% Acetonitrile when the mobile phase starts at 5% Acetonitrile), it can cause peak distortion.[19][20] Always try to dissolve your sample in the initial mobile phase conditions.

Experimental Protocols
Protocol 1: Preparation of an MS-Compatible Mobile Phase

This protocol describes the preparation of a standard mobile phase designed to minimize peak tailing for basic compounds.

Reagents & Equipment:

  • HPLC or LC-MS grade Water

  • HPLC or LC-MS grade Acetonitrile (or Methanol)

  • High-purity Formic Acid (>99%)

  • Ammonium Formate (LC-MS grade)

  • Graduated cylinders, volumetric flasks, sterile filtered bottles

Procedure:

  • Aqueous Phase (Mobile Phase A):

    • Measure 990 mL of LC-MS grade water into a 1 L flask.

    • If using a buffer, weigh the appropriate amount of ammonium formate for a 10 mM solution (0.6306 g) and dissolve it completely in the water.

    • Carefully add 1.0 mL of formic acid to the solution.

    • Bring the final volume to 1000 mL with water.

    • Mix thoroughly and sonicate for 10-15 minutes to degas.

  • Organic Phase (Mobile Phase B):

    • Measure 999 mL of LC-MS grade Acetonitrile into a separate 1 L flask.

    • Carefully add 1.0 mL of formic acid.

    • Bring the final volume to 1000 mL with Acetonitrile.

    • Mix thoroughly. It is good practice to add acid to the organic phase to maintain consistent pH throughout a gradient run.[16]

  • Final Steps:

    • Filter both mobile phases through a 0.22 µm filter if not already pre-filtered.

    • Transfer to appropriately labeled mobile phase bottles for your LC-MS system.

Protocol 2: Diagnosing Column Health

If you suspect a physical problem with your column (e.g., a void or blockage), follow these steps.

  • Initial Assessment: Observe the chromatogram. Are all peaks tailing, or just your analyte? Is the backpressure unusually high or fluctuating? High pressure can indicate a blockage.

  • Remove Guard Column/Filter: If you are using a guard column or an in-line filter, remove it from the flow path and re-run a standard. If the peak shape and pressure return to normal, the guard/filter needs to be replaced.

  • Column Wash: If the problem persists, the analytical column may be contaminated. Disconnect the column from the detector and direct the flow to a waste beaker. Flush the column with a series of strong solvents. A typical sequence for a C18 column is:

    • 20 column volumes of your aqueous mobile phase (without buffer).

    • 20 column volumes of Water.

    • 20 column volumes of Isopropanol.

    • 20 column volumes of Hexane (if compatible with your system and you suspect non-polar contaminants).

    • 20 column volumes of Isopropanol.

    • Re-equilibrate with your mobile phase conditions.

  • Column Reversal (Use with Caution): Some manufacturers allow for their columns to be reversed and flushed. Consult the column care manual before performing this step. Reversing the flow can sometimes dislodge particulates from the inlet frit. Flush with a mid-strength solvent (e.g., 50:50 Acetonitrile:Water) at a low flow rate.

  • Replacement: If none of the above steps resolve the issue, the column has likely reached the end of its usable life and must be replaced.[7]

References
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (2024, September 25). Longdom Publishing. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC International. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. [Link]

  • D'Attoma, A., et al. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Journal of Chromatography B, 1128, 121783. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. [Link]

  • Peak Tailing: Phenomenon, Symptoms and Corrections. (2023, November 7). Pharma Growth Hub. [Link]

  • Fekete, S., et al. (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 251, 116459. [Link]

  • Li, Y., et al. (2019). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Proceedings of the 2019 4th International Conference on Biomedical Engineering and Biotechnology. [Link]

  • Mechanisms And Mitigation Strategies Of Peak Tailing in Chromatographic Analysis Of Pesticide Residues. (2026, March 5). ALWSCI. [Link]

  • 3 Ideal Columns for Analyzing Polar Compounds. (2017, December 8). YMC America. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare. [Link]

  • Roemling, R., et al. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America. [Link]

  • Gillespie, J. R., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry, 57(23), 10194-10209. [Link]

  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds. (2022, May 20). Phenomenex. [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. [Link]

  • David, V., et al. (n.d.). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE-PHASE LIQUID CHROMATOGRAPHY. Revue Roumaine de Chimie. [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). Welch Materials. [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. [Link]

  • Gabrielsen, M., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Medicinal Chemistry Letters, 12(4), 606-613. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 3). YouTube. [Link]

  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 2). Restek. [Link]

  • Blackwell, J. A., & Stringham, R. W. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 34(8), 342-348. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Hawach Scientific. [Link]

  • 5 Common Nitrogen Issues in LC-MS. (2025, June 3). Organomation. [Link]

  • peak tailing and disappearing peak in LC/MS/MS. (2008, December 31). Chromatography Forum. [Link]

  • Kowalska, J., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences, 23(21), 13248. [Link]

  • Kårelid, V., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5455-5466. [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]

  • Al-Ghorbani, M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26369-26380. [Link]

  • Parmar, D., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum Analysis of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. For researchers and scientists, mastering analytical techniques to confirm molecular identity and purity is not merely a procedural step but a critical component of scientific integrity. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide, a molecule that, while hypothetical, encapsulates common structural motifs found in contemporary medicinal chemistry.

We will move beyond a simple recitation of data to explore the causal relationships behind spectral features, offering field-proven insights into experimental design. This guide is structured to serve as a self-validating reference, comparing the primary analytical technique, ¹H NMR, with complementary methods to demonstrate a holistic approach to structural elucidation.

Decoding the Predicted ¹H NMR Spectrum

The power of ¹H NMR spectroscopy lies in its ability to provide a detailed electronic map of a molecule's hydrogen atoms.[1][2] The chemical shift (δ), integration, and splitting pattern (multiplicity) of each signal offer unique clues to the local environment of the protons.[3]

Let's dissect the predicted spectrum of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide, which we will analyze in Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is deliberate; its ability to form hydrogen bonds slows the exchange rate of the labile sulfonamide protons, often allowing them to be observed as distinct, albeit sometimes broad, signals.[4]

Molecular Structure with Proton Assignments:

(Note: This is a simplified 2D representation. H-e and H-e' represent the diastereotopic methylene protons of the cyclobutane ring.)

Table 1: Predicted ¹H NMR Spectral Data for 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide in DMSO-d₆

SignalAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale & Expert Insights
A -SO₂NH₂ ~7.40Broad Singlet2HThe sulfonamide protons are acidic and exchangeable. Their signal is often broad due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange.[5] This signal will disappear upon the addition of a D₂O shake, a key validation step.[4]
B1 Pyrazole H-5 ~8.30Singlet1HProtons on a pyrazole ring are in an aromatic environment and thus appear downfield.[6][7] H-5 is adjacent to the unsubstituted C-4 (now bearing the sulfonamide) and the N-1, making its electronic environment distinct.
B2 Pyrazole H-3 ~7.90Singlet1HH-3 is adjacent to two nitrogen atoms, which are strongly electron-withdrawing, deshielding it significantly.[8] The precise shifts of H-3 and H-5 are highly dependent on the substituents and solvent.[4]
C -N-CH₂ -~4.25Doublet (d)2HThese methylene protons are directly attached to the pyrazole nitrogen, a heteroatom that strongly deshields them, shifting them downfield relative to typical aliphatic protons.[9][10] They are coupled only to the adjacent methine proton (H-d), resulting in a doublet.
D -CH₂-CH -~2.70Multiplet (m)1HThis methine proton is coupled to the adjacent N-CH₂ protons (H-c) and the methylene protons on the cyclobutane ring (H-e, H-e'), leading to a complex multiplet.
E Cyclobutane CH₂ 1.80 - 2.10Multiplet (m)6HThe methylene protons of the cyclobutane ring will appear as a series of complex, overlapping multiplets in the aliphatic region.[11] The puckered nature of the cyclobutane ring often results in non-equivalent axial and equatorial protons, further complicating the splitting patterns.

A Validated Protocol for High-Resolution ¹H NMR Data Acquisition

Trustworthy data is the product of a robust methodology. The following protocol is designed to yield a high-quality, interpretable spectrum for our target molecule.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis A Weigh ~5-10 mg of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide B Dissolve in ~0.7 mL of DMSO-d6 containing 0.03% TMS A->B C Transfer to a clean, dry 5 mm NMR tube B->C D Insert sample and lock on the deuterium signal C->D E Shim the magnetic field for optimal homogeneity D->E F Acquire initial ¹H spectrum (e.g., 16 scans) E->F G Perform D₂O Exchange: Add 1 drop D₂O, shake, re-acquire spectrum F->G H Apply Fourier Transform G->H I Phase correct the spectrum H->I J Calibrate spectrum to TMS at 0.00 ppm I->J K Integrate signals and analyze multiplicities & chemical shifts J->K

Caption: Workflow for ¹H NMR analysis.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide.

    • Dissolve the sample in approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). Using a solvent that contains a known internal standard, such as 0.03% v/v Tetramethylsilane (TMS), is critical for accurate chemical shift calibration (δ = 0.00 ppm).[12]

    • Transfer the solution to a 5 mm NMR tube, ensuring the sample height is sufficient for the instrument's receiver coils.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Locking: The instrument "locks" onto the deuterium signal of the solvent (DMSO-d₆). This compensates for any magnetic field drift during the experiment, ensuring spectral stability.

    • Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is crucial for achieving sharp, symmetrical peaks and high resolution.

    • Acquisition: Acquire the initial ¹H NMR spectrum. A standard pulse-acquire experiment is typically sufficient. The number of scans (e.g., 16-64) is averaged to improve the signal-to-noise ratio.

  • Validation via D₂O Exchange:

    • Remove the NMR tube from the spectrometer.

    • Add one drop (~20 µL) of deuterium oxide (D₂O) to the sample.

    • Cap the tube and shake vigorously for 30 seconds to facilitate the exchange of labile protons (in this case, the -SO₂NH₂) with deuterium.

    • Re-insert the sample and acquire a second ¹H spectrum using the same parameters. The signal corresponding to the sulfonamide protons (Signal A) should significantly diminish or disappear entirely, confirming its assignment.[4]

  • Data Processing:

    • Apply a Fourier transform to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.

    • Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative ratio of protons.[13]

A Comparative Analysis of Structural Elucidation Techniques

While ¹H NMR is a cornerstone of structural analysis, relying on a single technique can be misleading. A multi-faceted approach, integrating data from various analytical methods, provides the highest degree of confidence. This is particularly true for novel compounds in a drug development pipeline.

Synergistic Analytical Approaches

G Goal Complete Structural Elucidation of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide HNMR ¹H NMR Goal->HNMR Proton Environment & Connectivity CNMR ¹³C NMR Goal->CNMR Carbon Skeleton MS Mass Spectrometry Goal->MS Molecular Weight & Formula IR IR Spectroscopy Goal->IR Functional Groups COSY 2D COSY HNMR->COSY Confirms H-H Coupling (e.g., H-c to H-d) HSQC 2D HSQC HNMR->HSQC Correlates ¹H to ¹³C CNMR->HSQC

Caption: Interplay of analytical techniques.

Comparison of Alternative Methods

Table 2: Performance Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations
¹H NMR Provides detailed information on the proton framework, including chemical environment, relative numbers, and through-bond connectivity.[14]Excellent for identifying and differentiating the pyrazole, cyclobutyl, and methylene bridge protons. D₂O exchange definitively identifies the sulfonamide NH₂.Signal overlap in the aliphatic region (1.8-2.1 ppm) can make unambiguous assignment of the cyclobutane protons difficult without further experiments.
¹³C NMR Reveals the number of chemically non-equivalent carbons and their electronic environments (sp², sp³).[13]Confirms the presence of the correct number of carbons for the pyrazole ring, cyclobutane ring, and methylene bridge.Provides no direct information on proton connectivity. Is inherently less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
2D COSY Shows correlation peaks between protons that are spin-spin coupled (typically through 2-3 bonds).[4]Crucial for confirming the coupling between the N-CH₂ (H-c) and the cyclobutane-CH (H-d), and between H-d and the other cyclobutane protons (H-e), resolving ambiguity from splitting patterns alone.Does not provide information about atoms that are not coupled, such as isolated spin systems.
2D HSQC Correlates each proton signal with the signal of the carbon atom to which it is directly attached.[4]Unambiguously links each proton signal (H-c, H-d, H-e) to its corresponding carbon, providing definitive assignment of the entire aliphatic chain.More time-consuming to acquire than a standard ¹H spectrum.
Mass Spec. Determines the exact molecular weight and provides fragmentation patterns that can offer structural clues.Confirms the elemental composition (via High-Resolution MS) and validates that the target molecule was synthesized.Does not provide information on the specific connectivity of atoms (isomerism).
IR Spec. Identifies the presence of specific functional groups based on their vibrational frequencies.Will clearly show characteristic stretches for the -SO₂- group (~1350 & 1160 cm⁻¹) and the N-H bonds of the sulfonamide (~3300-3400 cm⁻¹).[5]Provides a "fingerprint" but offers little information on the overall carbon-hydrogen framework.

Conclusion

The analysis of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide serves as a practical exemplar for the rigorous structural elucidation required in modern chemical research. While ¹H NMR spectroscopy provides an unparalleled window into the proton framework of a molecule, its true power is realized when its data is contextualized and validated by complementary techniques. A methodical approach, beginning with a well-executed ¹H NMR experiment and expanding to include methods like 2D NMR and Mass Spectrometry, ensures that the structural hypothesis is not just plausible, but proven. For the drug development professional, this analytical diligence is the foundation of reproducible science and the first step toward therapeutic innovation.

References

  • Roman, F., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]

  • SpectraBase. N,N-dibenzyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Scientific Diagram. [Link]

  • The Royal Society of Chemistry. (2017). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • Semantic Scholar. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. [Link]

  • Al-Masoudi, N. A., et al. (2020). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules. [Link]

  • de Mello, H., et al. (2017). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules. [Link]

  • SciELO México. (2017). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

  • Journal of the Chemical Society of Pakistan. (2002). 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). [Link]

  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are... [Link]

  • OpenOChem Learn. Interpreting ¹H NMR. [Link]

  • ResearchGate. ¹H NMR and ¹³C NMR of the prepared compounds. Table. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Jasperse, K. Short Summary of ¹H-NMR Interpretation. Chemistry 360 Notes. [Link]

  • KPU Pressbooks. 6.7 ¹H NMR Spectra and Interpretation (Part II). Organic Chemistry I. [Link]

  • Oregon State University. ¹H NMR Chemical Shift. [Link]

  • ResearchGate. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

  • ResearchGate. ¹H and ¹³C NMR spectral characteristics of 1H-pyrazole Tabela 1... [Link]

  • PubChem. 1H-pyrazole-4-sulfonamide. [Link]

  • The Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

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Mass spectrometry fragmentation pattern of cyclobutylmethyl pyrazole sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Fragmentation Analysis of Cyclobutylmethyl Pyrazole Sulfonamides: A Comparative Guide

As a Senior Application Scientist specializing in small-molecule structural elucidation, I frequently encounter novel chemotypes that challenge standard analytical workflows. Recently, cyclobutylmethyl pyrazole sulfonamides have emerged as a highly potent class of molecular glue degraders targeting the RBM39 splicing factor [1].

Characterizing these compounds via mass spectrometry (MS) presents a unique analytical hurdle. The molecule contains two highly labile structural motifs: a sulfonamide group prone to complex intramolecular rearrangements, and a strained cyclobutane ring that undergoes rapid gas-phase ring opening. This guide objectively compares the performance of High-Energy Collisional Dissociation (HCD) on an Orbitrap platform against traditional Collision-Induced Dissociation (CID) on a Triple Quadrupole (QqQ) platform, providing the mechanistic causality and self-validating protocols necessary to confidently map these fragmentation pathways.

Mechanistic Causality: Decoding the Fragmentation Pathways

To optimize an MS/MS method, one must first understand the thermodynamic and kinetic drivers of the gas-phase ions. The protonated precursor of a model 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide ([M+H]+ m/z 216.0807) exhibits competing fragmentation cascades.

The Sulfonamide Rearrangement: Under positive Electrospray Ionization (ESI), sulfonamides do not simply cleave at the S-N bond. Instead, they undergo an unanticipated, energetically favorable intramolecular rearrangement resulting in the neutral loss of sulfur dioxide (SO₂, 63.9619 Da)[2]. The pyrazole nitrogen acts as a nucleophile, attacking the aromatic carbon to extrude SO₂ and form a stabilized secondary amine fragment (m/z 152.1188).

The Cyclobutylmethyl Ring Opening: Unlike linear alkyl chains that undergo predictable β -cleavages, the cyclobutane ring is highly strained. Upon collisional activation, it frequently undergoes a retro-[2+2] cycloaddition-like ring opening, expelling neutral ethylene (C₂H₄, 28.0313 Da) [3]. This is followed by the complete cleavage of the alkyl sidechain, resulting in the loss of cyclobutene (C₄H₆, 54.0470 Da).

Mass spectrometry fragmentation pathway of cyclobutylmethyl pyrazole sulfonamide.

Objective Performance Comparison: Orbitrap HCD vs. QqQ CID

When selecting an analytical platform for these compounds, the choice of fragmentation technique dictates the quality of the structural data.

Why HCD Outperforms CID for Structural Elucidation: Traditional ion trap and QqQ CID systems suffer from the "1/3 Rule," a low-mass cutoff phenomenon where product ions with an m/z less than one-third of the precursor ion are not stably trapped or detected. Consequently, the highly diagnostic cyclobutylmethyl cation (m/z 69.0704) is entirely lost in standard CID scans.

Conversely, Orbitrap HCD utilizes a multipole collision cell outside the mass analyzer. This eliminates the low-mass cutoff, allowing simultaneous detection of the intact pyrazole core and the low-mass cyclobutyl reporter ions. Furthermore, the high-resolution exact mass of the Orbitrap differentiates the loss of ethylene (28.0313 Da) from the isobaric loss of carbon monoxide (27.9949 Da)—a distinction impossible on a nominal-mass QqQ system.

Table 1: Quantitative Fragmentation Data Comparison (HCD vs. CID)

Fragment IonTheoretical m/zOrbitrap HCD Mass ErrorQqQ CID Mass ErrorRelative Abundance (HCD)Diagnostic Utility
[M+H]⁺ 216.08070.8 ppm0.1 Da15%Precursor Confirmation
[M+H - C₂H₄]⁺ 188.04941.2 ppm0.2 Da45%Cyclobutane Ring Opening
[M+H - C₄H₆]⁺ 162.03370.9 ppm0.1 Da100% (Base)N-Alkyl Cleavage
[M+H - SO₂]⁺ 152.11881.5 ppm0.2 Da60%Sulfonamide Rearrangement
[C₅H₉]⁺ 69.07041.1 ppmNot Detected85%Alkyl Sidechain Confirmation

Self-Validating Experimental Protocol: LC-HRMS/MS Workflow

To ensure absolute trustworthiness in structural assignments, this protocol is designed as a self-validating system. It utilizes dynamic background subtraction and ambient lock-mass calibration to guarantee that mass accuracy remains below 2 ppm throughout the run.

Step 1: Sample Preparation & Matrix Control

  • Dilute the cyclobutylmethyl pyrazole sulfonamide standard to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile.

  • Causality Check: Add 0.1% Formic Acid (FA) to the diluent. FA ensures stable, localized protonation of the pyrazole nitrogen in solution, which is the thermodynamic prerequisite for driving the charge-directed SO₂ extrusion pathway in the gas phase.

  • Prepare a blank matrix (diluent only) to serve as a dynamic subtraction baseline.

Step 2: UHPLC Separation

  • Inject 2 µL onto a sub-2µm C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Run a 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% FA) at 0.4 mL/min.

Step 3: High-Resolution MS Acquisition (Orbitrap)

  • Configure the ESI source in positive ion mode.

  • Self-Validation Step: Enable internal lock-mass calibration targeting m/z 371.1012 (a ubiquitous ambient polysiloxane background ion). If the instrument fails to detect this lock mass within a 5 ppm window, the software will automatically flag the scan, preventing the reporting of false exact masses.

  • Set the MS2 acquisition to Data-Dependent (ddMS2) with a Normalized Collision Energy (NCE) stepped at 20, 40, and 60. Stepped NCE ensures that both the fragile cyclobutane ring (cleaved at NCE 20) and the resilient pyrazole core (cleaved at NCE 60) are captured in a single composite spectrum.

Comparative LC-MS/MS workflow for sulfonamide structural elucidation and quantitation.

References

  • European Patent Office. (2024). EP3953331B1 - Pyrazolesulfonamides as Antitumor Agents. Espacenet.[Link]

  • Wang, Z., et al. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid Communications in Mass Spectrometry.[Link]

  • Han, T., et al. (2017). Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15. Science.[Link]

Comparing potency of cyclobutyl vs cyclopropyl pyrazole sulfonamide inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Medicinal Chemistry Comparison Guide: Cyclopropyl vs. Cyclobutyl Moieties in Pyrazole Sulfonamide Inhibitors

Executive Summary

The pyrazole sulfonamide scaffold is a "privileged pharmacophore" in medicinal chemistry, widely utilized in the development of anti-inflammatory agents, kinase inhibitors, and agricultural herbicides[1]. When optimizing the potency and pharmacokinetic (PK) profile of these inhibitors, the selection of the correct cycloalkyl substituent—specifically comparing cyclopropyl and cyclobutyl moieties—is a critical structure-activity relationship (SAR) decision. This guide objectively compares the physicochemical properties, steric parameters, and resulting target potencies of cyclopropyl versus cyclobutyl substitutions on the pyrazole sulfonamide core, supported by field-proven experimental data.

Mechanistic Rationale: The Causality of Cycloalkyl Selection

As application scientists, we must look beyond empirical screening data and understand the fundamental physicochemical causality driving inhibitor potency. The choice between a 3-membered and a 4-membered ring is not merely a matter of adding one methylene unit; it fundamentally alters the 3D conformation and electronic distribution of the molecule.

1. Steric Volume and Conformational Flexibility The cyclopropyl group is highly rigid and nearly planar. Due to immense ring strain, its C-C bonds possess high p-character, while its C-H bonds have high s-character. This allows the cyclopropyl ring to act as a mild electron-withdrawing group and participate in weak CH-π interactions within tight binding pockets. Conversely, the cyclobutyl group adopts a puckered "butterfly" conformation to relieve torsional strain. This puckering significantly increases its 3D sweep volume. In sterically restricted active sites (such as the ATP-binding pocket of kinases or the substrate channel of protoporphyrinogen oxidase), this increased volume frequently leads to severe steric clashes, drastically reducing binding affinity[1][2].

2. Lipophilicity and Metabolic Clearance Substituting a cyclopropyl group with a cyclobutyl group increases the partition coefficient (LogP). While higher lipophilicity can theoretically improve cell membrane permeability, it often triggers a disproportionate increase in non-specific protein binding and vulnerability to cytochrome P450 (CYP) mediated oxidative metabolism, ultimately reducing the functional in vivo potency of the pyrazole sulfonamide inhibitor.

Molecular_Interaction Ligand Pyrazole Sulfonamide Core Sulfonamide Sulfonamide Group (H-bond Acceptor/Donor) Ligand->Sulfonamide Pyrazole Pyrazole Ring (π-π Stacking) Ligand->Pyrazole Cycloalkyl Cycloalkyl Substituent (Hydrophobic Pocket) Ligand->Cycloalkyl Target Enzyme Active Site (e.g., Kinase Hinge Region) Sulfonamide->Target Anchoring Pyrazole->Target Core Alignment Cycloalkyl->Target Steric Fit

Pharmacophore mapping of pyrazole sulfonamide interactions within an enzyme active site.

Comparative Potency Data

The superiority of the cyclopropyl moiety over the cyclobutyl moiety in specific targets is well-documented across multiple therapeutic and agricultural applications. Below is a synthesized comparison of quantitative data demonstrating how these substitutions impact inhibitory potency (IC₅₀/EC₅₀) across three distinct target classes: Protoporphyrinogen oxidase (PPO)[1], Leishmania CRK3 kinase[2], and p38α MAP kinase[3].

Table 1: Target-Specific Potency Comparison of Pyrazole Sulfonamide Analogs

Target Enzyme / ApplicationCyclopropyl Analog PotencyCyclobutyl Analog PotencySAR Observation & Mechanistic Insight
PPO (Herbicidal Activity) High (100% in vivo control)Poor to ModerateCyclopropyl derivatives consistently outperformed cyclobutyl analogs due to optimal fit within the PPO substrate channel[1].
Leishmania CRK3 (Kinase) IC₅₀ ≈ 9.1 nMComplete loss of activityThe tight kinase hinge region tolerates the smaller cyclopropyl group, but the puckered cyclobutyl causes fatal steric clash[2].
p38α MAP Kinase IC₅₀ ≈ 0.056 μMIC₅₀ > 1.0 μMBoth rings show baseline activity, but cyclopropyl maintains superior hydrogen bond geometry for the adjacent sulfonamide[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, any observed differences in potency must be validated through rigorous, self-contained assay systems. Below are the standardized methodologies used to evaluate the potency of these inhibitors.

Protocol 1: Radiometric Kinase Inhibition Assay (e.g., CRK3 / p38α MAPK)

This protocol relies on the direct measurement of ³³P-ATP incorporation into a peptide substrate, providing an absolute, interference-free quantification of kinase activity.

  • Reagent Preparation: Prepare assay buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100.

  • Compound Serial Dilution: Dissolve pyrazole sulfonamide compounds in 100% DMSO. Create a 10-point, 3-fold serial dilution plate. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add the target kinase (e.g., 0.5 nM CRK3) and the specific peptide substrate (1 μM) to the assay plate. Pre-incubate with the inhibitor for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Initiate the reaction by adding a mixture of cold ATP (at the enzyme's Kₘ value) spiked with 0.5 μCi [γ-³³P]-ATP.

  • Termination and Filtration: After 60 minutes, terminate the reaction by adding 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate. Wash extensively (3x) with 1% phosphoric acid to remove unreacted ATP.

  • Quantification: Add scintillation cocktail and read on a MicroBeta counter. Calculate IC₅₀ values using a 4-parameter logistic (Hill) equation. Self-Validation Check: Ensure the Z'-factor of the assay is >0.6 using staurosporine as a positive control.

Protocol 2: Protoporphyrinogen Oxidase (PPO) Fluorescence Assay

For agricultural applications, PPO inhibition is measured by tracking the oxidation of protoporphyrinogen IX to the highly fluorescent protoporphyrin IX.

  • Substrate Synthesis: Generate protoporphyrinogen IX fresh daily by reducing protoporphyrin IX with sodium amalgam in the dark under nitrogen, as the substrate is highly sensitive to auto-oxidation.

  • Assay Assembly: Combine 100 mM Tris-HCl (pH 7.2), 5 mM DTT, 1 mM EDTA, and the purified PPO enzyme.

  • Inhibitor Addition: Add cyclopropyl or cyclobutyl pyrazole sulfonamide analogs (0.1 nM to 10 μM).

  • Kinetic Reading: Add the protoporphyrinogen IX substrate to initiate the reaction. Immediately monitor fluorescence (Excitation: 410 nm, Emission: 630 nm) continuously for 20 minutes.

  • Data Analysis: Determine the initial velocity (V₀) of the linear phase of the reaction. Plot V₀ against inhibitor concentration to derive the IC₅₀.

Assay_Workflow Step1 1. Compound Synthesis & Purification (>95% purity) Step2 2. Target Enzyme Incubation (e.g., Kinase + ATP) Step1->Step2 Step3 3. Radiometric/Fluorescent Signal Detection Step2->Step3 Step4 4. Dose-Response Curve Generation (IC50) Step3->Step4 Step5 5. Orthogonal Validation (Cellular Assay) Step4->Step5

High-throughput screening and validation workflow for pyrazole sulfonamide inhibitors.

Conclusion

When engineering pyrazole sulfonamide inhibitors, the empirical data strongly favors the cyclopropyl moiety over the cyclobutyl moiety for targets requiring precise accommodation within narrow binding pockets (such as CRK3, p38α MAPK, and PPO). The planar nature and lower steric volume of the cyclopropyl group prevent the fatal steric clashes commonly induced by the puckered conformation of the cyclobutyl group, while simultaneously maintaining a more favorable lipophilicity profile for downstream metabolic stability.

References

  • Synthesis and Evaluation of Herbicidal Ureidopyrimidine Compounds: Focus on Sulfonamide Modifications ResearchGate URL
  • Identification of Inhibitors of the Leishmania cdc2-Related Protein Kinase CRK3 ResearchGate URL
  • National Institutes of Health (NIH)
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review Semantic Scholar URL

Sources

Validation of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide purity by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: HPLC Method Development and Purity Validation for 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide

As pharmaceutical pipelines increasingly rely on highly functionalized small-molecule scaffolds, the analytical methods used to validate their purity must evolve to handle complex structural dichotomies.1[1] is a prime example of such a compound.

This guide objectively compares high-performance liquid chromatography (HPLC) stationary phases for the purity analysis of this analyte and provides a self-validating, step-by-step protocol grounded in the latest 2[2].

Analyte Profiling & The Analytical Challenge

From a chromatographic perspective, 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide presents a unique structural challenge:

  • Hydrophobic Domain: The cyclobutylmethyl moiety drives strong non-polar interactions, making the molecule highly retentive on standard reversed-phase (RP) media.

  • Polar/Hydrogen-Bonding Domain: The pyrazole ring and primary sulfonamide group are highly polar.

The Causality of Peak Tailing: The basic nitrogens within the pyrazole ring are notorious for interacting with residual acidic silanols on silica-based stationary phases. This secondary cation-exchange interaction disrupts the primary hydrophobic partitioning, leading to severe peak tailing. To counteract this, the mobile phase must be strictly controlled. Using a low-pH mobile phase—such as3[3]—ensures that residual silanols remain protonated and neutrally charged, effectively shutting down secondary interactions and restoring peak symmetry.

Stationary Phase Comparison: Selecting the Optimal Column

To establish a robust purity assay, we must select a column chemistry that provides optimal retention and peak shape. We compared three distinct stationary phases, targeting a tailing factor ( Tf​ ) of ≤1.2 and baseline resolution ( Rs​≥2.0 ) from closely eluting synthetic impurities.

  • Standard C18 (End-capped): While C18 provides adequate retention via hydrophobic partitioning of the cyclobutane ring, minor peak tailing is still observed due to the strong hydrogen-bond accepting nature of the sulfonamide group.

  • Phenyl-Hexyl (Recommended): The phenyl phase is uniquely suited for this analyte. It offers orthogonal selectivity via π−π interactions with the pyrazole ring, a mechanism known to 4[4]. The hexyl linker provides the necessary hydrophobicity for the cyclobutylmethyl group, resulting in superior peak symmetry.

  • HILIC (Hydrophilic Interaction): Fails to provide adequate retention. The lipophilicity of the cyclobutylmethyl group overwhelms the polar interactions required for HILIC partitioning, causing the analyte to elute too close to the void volume.

Table 1: Comparative Column Performance Data (Simulated Optimization)
Column ChemistryRetention Time (min)Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from PrecursorVerdict
C18 (End-capped) 6.451.428,5001.8Acceptable, but prone to minor tailing.
Phenyl-Hexyl 7.121.0514,2003.1Optimal. Excellent symmetry via π−π bonding.
HILIC (Amide) 1.20N/A< 2,000Co-elutionNot recommended. Insufficient retention.

Standard Chromatographic Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% to 95% B over 10 minutes. Flow rate: 1.0 mL/min. UV Detection: 254 nm.

ICH Q2(R2) Compliant Validation Protocol

Once the Phenyl-Hexyl column is established as the optimal phase, the method must be validated. The following step-by-step protocol is designed as a self-validating system , ensuring that system suitability and degradation controls are built directly into the workflow to satisfy 2[2].

Step 1: System Suitability Testing (SST)

  • Causality: SST proves the complete analytical system (instrument, mobile phase, column) is equilibrated and functioning precisely before any critical data is collected.

  • Action: Inject a 100 µg/mL reference standard of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide six times consecutively.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤1.0% ; Tailing factor ≤1.5 ; Theoretical plates ≥10,000 .

Step 2: Specificity via Forced Degradation

  • Causality: Specificity guarantees the method can accurately quantify the active compound without interference from degradation products or synthetic impurities.

  • Action: Subject the compound to separate stress conditions: acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and UV light for 24 hours. Neutralize and inject.

  • Self-Validating Check: Calculate the mass balance (Peak Area of Analyte + Peak Areas of Degradants Peak Area of Unstressed Control). A mass balance <95% indicates secondary degradation into non-UV absorbing compounds, requiring orthogonal detection (e.g., LC-MS). The main peak must achieve baseline resolution ( Rs​>2.0 ) from all degradants.

Step 3: Linearity, LOD, and LOQ

  • Causality: Establishes the dynamic range over which the detector response is directly proportional to the analyte concentration.

  • Action: Prepare calibration standards at 7 concentration levels ranging from the Limit of Quantitation (LOQ) up to 120% of the target specification limit (e.g., 0.5 µg/mL to 120 µg/mL).

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept must be ≤5% of the target concentration response. Signal-to-noise (S/N) ratio for LOD must be ≥3:1 and for LOQ ≥10:1 .

Step 4: Accuracy (Spike Recovery)

  • Causality: Accuracy confirms the method returns the "true" value and is free from matrix suppression effects.

  • Action: Spike known amounts of the reference standard into a blank diluent matrix at 50%, 100%, and 150% of the target test concentration. Prepare each level in triplicate.

  • Acceptance Criteria: Mean recovery must fall strictly between 98.0% and 102.0% with an RSD ≤2.0% .

Step 5: Precision (Repeatability)

  • Causality: Evaluates the internal variance of the method under normal, continuous operating conditions.

  • Action: Prepare six independent sample solutions of the compound at 100% test concentration (100 µg/mL) and inject.

  • Acceptance Criteria: The RSD of the calculated purity (%) across the six independent preparations must be ≤1.0% .

Validation Workflow Visualization

Validation_Workflow N1 1. Method Development (Phenyl-Hexyl Column Selection) N2 2. System Suitability (SST) (Verify Tailing & Plates) N1->N2 N3 3. Specificity (Forced Degradation Controls) N2->N3 N4 4. Linearity & Range (LOQ to 120% Spec) N3->N4 N5 5. Accuracy & Precision (Spike Recovery & RSD < 1%) N4->N5 N6 6. Validated Purity Method (Ready for Routine Release) N5->N6

ICH Q2(R2) HPLC Method Validation Workflow for Purity Analysis.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS Source: SciTePress URL:[Link]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

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Bioactivity Comparison Guide: 1-(Cyclobutylmethyl) vs. 1-Methyl Pyrazole Sulfonamides in Target-Directed Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of small-molecule therapeutics, the pyrazole-4-sulfonamide core has emerged as a privileged scaffold, particularly in the development of selective inhibitors for voltage-gated sodium channels (e.g., Nav1.7) and cyclooxygenase enzymes[1][2]. Sulfonamides act as highly versatile "molecular chimeras," capable of forming robust hydrogen-bond networks while navigating unipolar protein environments[3].

A critical Structure-Activity Relationship (SAR) pivot in these programs is the functionalization of the N1 position of the pyrazole ring. This guide provides an objective, data-driven comparison between the 1-methyl and 1-(cyclobutylmethyl) substitutions, analyzing how this specific structural modification dictates target engagement, physicochemical properties, and metabolic fate.

Mechanistic Rationale: The Causality of N1-Substitution

The biological activity of pyrazole sulfonamides is heavily dependent on the spatial geometry of the N1-substituent. When targeting deep, lipophilic pockets—such as the Voltage-Sensing Domain IV (VSD4) of the Nav1.7 channel—the choice between a methyl and a cyclobutylmethyl group fundamentally alters the binding thermodynamics:

  • 1-Methyl Pyrazole Sulfonamide (Compound A): The methyl group is small and relatively polar-leaning compared to larger alkyls. While it ensures excellent aqueous solubility and minimal steric hindrance, it often fails to fully occupy the hydrophobic sub-pockets of the target receptor, leading to suboptimal binding affinity (higher IC50) and rapid off-rates.

  • 1-(Cyclobutylmethyl) Pyrazole Sulfonamide (Compound B): The addition of the cyclobutylmethyl moiety introduces significant steric bulk and lipophilicity. The cyclobutane ring acts as a hydrophobic vector, reaching into the Valine/Leucine-rich S4-S5 linker of the channel. This optimal "pocket-filling" drives a massive increase in potency and target residence time, albeit at the cost of increased metabolic liability.

G cluster_ligand Pyrazole-4-Sulfonamide Core cluster_target Nav1.7 Channel (Inactivated State) Sulfonamide Sulfonamide Group (H-Bond Donor/Acceptor) N1 N1-Substitution (Hydrophobic Vector) Sulfonamide->N1 VSD4 Voltage-Sensing Domain IV (Protein Backbone) Sulfonamide->VSD4 Anchors via H-Bonds Pocket S4-S5 Hydrophobic Sub-pocket (Val/Leu Rich) N1->Pocket 1-Methyl: Weak Fill 1-Cyclobutylmethyl: Optimal Fit

Fig 1. Binding logic of N1-substituted pyrazole-4-sulfonamides to the Nav1.7 VSD4 domain.

Comparative Bioactivity & Physicochemical Profiling

To objectively evaluate these two scaffolds, we must look beyond primary potency and examine the holistic ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The table below summarizes representative profiling data for matched molecular pairs in a Nav1.7 inhibitor program.

Parameter1-Methyl Derivative (Cmpd A)1-(Cyclobutylmethyl) Derivative (Cmpd B)Causality / Scientific Insight
Nav1.7 IC50 (Inactivated) 2.50 µM0.08 µM (80 nM)The cyclobutylmethyl group provides a ~30-fold boost in potency by engaging van der Waals interactions in the hydrophobic sub-pocket.
Nav1.5 IC50 (Selectivity) >30 µM>30 µMBoth maintain excellent selectivity over the cardiac Nav1.5 channel, driven by the conserved sulfonamide core interacting with VSD4.
LogD (pH 7.4) 1.22.8The addition of four carbons significantly increases lipophilicity, pushing Cmpd B closer to the optimal range for membrane permeability.
Kinetic Solubility 150 µM45 µMThe increased lipophilicity of the cyclobutylmethyl group directly penalizes aqueous solubility.
HLM Intrinsic Clearance 12 µL/min/mg45 µL/min/mgThe cyclobutane ring introduces a metabolic "soft spot" susceptible to Cytochrome P450 (CYP3A4) oxidation, increasing hepatic clearance.

Validated Experimental Methodologies

To ensure scientific integrity, the data presented above must be derived from self-validating experimental systems. Below are the step-by-step protocols used to generate the bioactivity and clearance data.

Protocol 1: Automated Patch-Clamp Electrophysiology (Nav1.7 IC50)

Because aryl sulfonamides are state-dependent inhibitors, they bind preferentially to the inactivated state of the sodium channel. A standard resting-state assay will yield false negatives.

  • Cell Preparation: Use HEK293 cells stably expressing human Nav1.7. Harvest cells at 70-80% confluency to ensure optimal membrane health.

  • System Setup: Utilize an automated patch-clamp system (e.g., QPatch or PatchXpress).

    • Self-Validation Check: Only accept cells that achieve a seal resistance of >1 GΩ and an initial holding current of < -100 pA.

  • Voltage Protocol (Causality): Hold the membrane potential at -120 mV (fully closed state). Apply an 8-second pre-pulse to -70 mV. Why? This specific voltage fractionally inactivates ~20-30% of the channels, exposing the VSD4 binding site to the sulfonamide inhibitor. Follow with a 20 ms test pulse to 0 mV to measure the remaining current.

  • Compound Application: Apply compounds in a 6-point dose-response curve (0.01 µM to 30 µM). Include 0.1% DMSO as a vehicle control and PF-04856264 (1 µM) as a positive control for Nav1.7 inhibition.

  • Data Analysis: Calculate fractional block and fit to a Hill equation to derive the IC50.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

The increased clearance of the cyclobutylmethyl derivative is driven by CYP450 metabolism. This assay isolates that variable.

  • Incubation Mixture: Combine 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Why? CYP450 enzymes require NADPH as a reducing equivalent to oxidize the cyclobutane ring.

  • Self-Validation Controls: Run a parallel incubation without NADPH to confirm that degradation is strictly CYP-mediated and not due to chemical instability. Include Verapamil as a high-clearance positive control.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 45 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Readout: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Fig 2. Self-validating experimental workflow for evaluating Nav1.7 sulfonamide inhibitors.

Application Scientist's Verdict

The choice between a 1-methyl and 1-(cyclobutylmethyl) pyrazole sulfonamide is a classic medicinal chemistry trade-off between potency and metabolic stability.

  • Choose the 1-Methyl Scaffold when you are in the early hit-finding stage and require a highly soluble, low-clearance fragment. Its low molecular weight and minimal steric footprint make it an ideal starting point for growing the molecule in other vectors (e.g., modifying the sulfonamide tail).

  • Choose the 1-(Cyclobutylmethyl) Scaffold when target engagement and in vivo efficacy are the primary bottlenecks. The 30-fold leap in potency justifies its use, provided the downstream formulation can handle the reduced solubility. To mitigate the HLM clearance, subsequent lead optimization should focus on blocking the metabolic soft spots on the cyclobutane ring, such as introducing gem-difluoro substitutions.

Sources

A Comparative Guide to Reference Standards for the Analysis of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the study of novel pyrazole sulfonamides, the accuracy and reliability of analytical data are paramount. This guide provides an in-depth technical comparison of reference standards and analytical methodologies for 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide, a molecule of interest within this therapeutic class. Given the absence of a commercially available, certified reference standard for this specific compound, this document outlines a scientifically rigorous approach to establishing a qualified in-house standard and compares the primary analytical techniques for its characterization and quantification.

The Critical Role of a Well-Characterized Reference Standard

In pharmaceutical analysis, a reference standard is the bedrock upon which the validity of all subsequent measurements rests. It is a highly purified and well-characterized substance used for quantitative and qualitative analysis. As per the guidelines from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), reference standards are integral for ensuring the identity, strength, quality, and purity of drug substances.[1][2][3][4]

Qualification of an In-House Reference Standard

An in-house or "secondary" reference standard must be of the highest possible purity and comprehensively characterized to ensure its identity and quality.[8] This qualification process should involve a battery of analytical techniques to provide orthogonal data, confirming the material's suitability.

Essential Characterization Includes:

  • Structural Confirmation: Unambiguous verification of the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., UV or Charged Aerosol Detector) is the gold standard for determining purity and identifying any potential organic impurities.

  • Physicochemical Properties: Determination of physical characteristics such as melting point and appearance.

  • Residual Solvents and Water Content: Analysis by Gas Chromatography (GC) for residual solvents and Karl Fischer titration for water content is crucial for an accurate purity assignment.

A Certificate of Analysis (CoA) for the in-house standard should be generated, summarizing all characterization data.[9]

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is contingent on the specific objective, whether it be routine quantification, impurity profiling, or structural elucidation. Below is a comparison of the most relevant techniques for the analysis of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide.

High-Performance Liquid Chromatography (HPLC): The Primary Quantitative Tool

For the routine analysis and purity determination of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide, a stability-indicating reverse-phase HPLC method is the most appropriate choice. While a specific validated method for this compound is not published, a robust method can be developed based on procedures for structurally similar diarylpyrazole derivatives.[10]

Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 or Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)Provides good retention and selectivity for moderately polar compounds like pyrazole sulfonamides.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or MethanolOffers good peak shape and is compatible with MS detection if needed.
Gradient A time-programmed gradient from a lower to a higher percentage of organic phase.To ensure elution of the main compound and separation of potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temp. 30 °CEnsures reproducible retention times by minimizing temperature fluctuations.
Detection UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance)Sulfonamide and pyrazole moieties are typically UV-active.
Injection Vol. 5-10 µLA typical volume to achieve good sensitivity without overloading the column.

Method Validation:

Any developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[11][12][13] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14]

  • Linearity: A linear relationship between concentration and detector response over a defined range.[11]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[14]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification and High Sensitivity

LC-MS is a powerful tool for the analysis of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide, particularly for the identification and quantification of impurities at trace levels.[10]

Advantages over HPLC-UV:

  • Higher Specificity and Sensitivity: Provides mass information, which is highly specific for identification.

  • Impurity Identification: Can be used to elucidate the structures of unknown impurities.

  • Trace Level Quantification: Offers significantly lower detection and quantification limits.[10]

Considerations:

  • Complexity and Cost: LC-MS systems are more complex and expensive to operate than standard HPLC-UV systems.

  • Matrix Effects: Ionization efficiency can be affected by co-eluting compounds, which needs to be carefully evaluated.

Spectroscopic Methods: Essential for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is indispensable for the initial structural elucidation and confirmation of the reference standard. It provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR provides information about the functional groups present in the molecule, serving as a valuable tool for identity confirmation.

Comparison of Analytical Techniques

Technique Primary Application Advantages Limitations
HPLC-UV Quantitative analysis, Purity determinationRobust, reproducible, cost-effective, well-established for pharmaceutical analysis.Lower specificity than MS, may not be suitable for analytes without a UV chromophore.
LC-MS Impurity identification, Trace analysis, Structural confirmationHigh sensitivity and specificity, provides molecular weight information.Higher cost and complexity, potential for matrix effects.
NMR Structural elucidation, Identity confirmationProvides unambiguous structural information.Low sensitivity, not suitable for routine quantitative analysis of the main component.
FT-IR Identity confirmation (fingerprinting)Fast, simple, provides information on functional groups.Not a quantitative technique, provides limited structural information.

Experimental Workflows

The following diagrams illustrate the key experimental workflows for the qualification of a reference standard and the routine analysis of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide.

Reference_Standard_Qualification_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Purity cluster_certification Certification synthesis Custom Synthesis or In-house Preparation purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR (1H, 13C) for Structural ID purification->nmr ms Mass Spectrometry for Molecular Weight purification->ms ftir FT-IR for Functional Groups purification->ftir hplc HPLC for Purity & Impurity Profile purification->hplc kf_gc Karl Fischer (Water) & GC (Residual Solvents) purification->kf_gc coa Certificate of Analysis (CoA) Generation hplc->coa kf_gc->coa stability Stability Assessment coa->stability

Caption: Workflow for the qualification of an in-house reference standard.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting ref_std Weigh Qualified Reference Standard dissolve Dissolve in Diluent ref_std->dissolve sample Weigh Sample (e.g., API, formulation) sample->dissolve hplc_system HPLC System with Validated Method dissolve->hplc_system lcms_system LC-MS for Impurity ID (if required) hplc_system->lcms_system for unknowns integration Peak Integration & Quantification hplc_system->integration report Generate Report (Assay, Purity, Impurities) integration->report

Sources

A Comparative Guide to the Metabolic Stability of the Cyclobutylmethyl Group in Microsomal Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Metabolic Robustness in Drug Design

In the intricate process of drug discovery, achieving a favorable pharmacokinetic profile is as critical as attaining high target potency. A key determinant of a drug candidate's in vivo behavior is its metabolic stability—the molecule's susceptibility to biotransformation by metabolic enzymes.[1][2] Compounds that are rapidly metabolized often suffer from low bioavailability and short half-lives, necessitating higher or more frequent dosing, which can increase the risk of adverse effects.[2][3] Consequently, medicinal chemists invest significant effort in designing molecules that can resist rapid enzymatic degradation.

The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) superfamily of enzymes playing a dominant role in the Phase I metabolism of most drugs.[4][5] These enzymes catalyze a variety of oxidative reactions, fundamentally altering the structure of drug molecules to facilitate their excretion.[6][7] Early assessment of metabolic stability is therefore crucial, and in vitro assays using liver microsomes are a cornerstone of this evaluation.[8][9] Liver microsomes are subcellular fractions rich in CYP enzymes, offering a reliable and cost-effective system for screening compounds and predicting their hepatic clearance.[10][11][12]

A common strategy to enhance metabolic stability is the introduction of specific chemical motifs that can sterically shield metabolically labile positions or are inherently resistant to metabolism themselves. The cyclobutylmethyl group has emerged as a valuable substituent in this context. This guide provides an in-depth evaluation of the cyclobutylmethyl group's performance in microsomal stability assays, comparing it to other common alkyl groups and elucidating the mechanistic principles that underpin its utility.

The Cyclobutylmethyl Group: A Strategic Choice in Medicinal Chemistry

The cyclobutylmethyl moiety is an alkyl substituent derived from cyclobutane. Its incorporation into drug candidates is often a deliberate strategy to modulate pharmacokinetic properties. Unlike simple linear alkyl chains, the four-membered ring of the cyclobutylmethyl group introduces conformational rigidity and specific steric bulk.[13][14] This can be advantageous for several reasons:

  • Steric Shielding: The puckered, three-dimensional structure of the cyclobutane ring can act as a "metabolic shield," sterically hindering the access of bulky CYP enzymes to nearby atoms that would otherwise be susceptible to oxidation.[15][16]

  • Conformational Restriction: By locking a portion of the molecule into a more defined conformation, the cyclobutylmethyl group can improve binding affinity to the target protein by reducing the entropic penalty of binding.[14]

  • Modulation of Physicochemical Properties: While increasing steric bulk, the sp³-rich character of the cyclobutane ring can help maintain desirable physicochemical properties, such as solubility, compared to more lipophilic aromatic or larger alkyl groups.[17]

The central hypothesis is that the unique structural features of the cyclobutylmethyl group confer enhanced metabolic stability compared to more flexible or less sterically demanding alkyl groups. The following sections will provide the experimental framework and comparative data to validate this claim.

Experimental Design: The Microsomal Stability Assay

To objectively evaluate the metabolic stability of the cyclobutylmethyl group, a standardized in vitro liver microsomal stability assay is employed. This assay measures the rate of disappearance of a test compound over time when incubated with liver microsomes and necessary cofactors.[10][18]

Causality Behind Experimental Choices
  • Test System (Liver Microsomes): We use pooled human liver microsomes (HLM) to average out inter-individual variability in enzyme expression.[10] Microsomes are chosen because they contain a high concentration of Phase I metabolic enzymes, particularly CYPs, making them ideal for assessing oxidative metabolism.[11][12]

  • Cofactor (NADPH Regenerating System): CYP enzymes are monooxygenases that require NADPH as a cofactor to facilitate the catalytic cycle.[5] A regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is used to ensure a constant supply of NADPH throughout the incubation period, preventing cofactor depletion from becoming a rate-limiting factor.[18][19]

  • Controls: The inclusion of specific controls is critical for a self-validating system. A "minus-cofactor" control (incubation without the NADPH regenerating system) is essential to identify any compound degradation due to chemical instability or non-NADPH-dependent enzymatic processes.[10] A known positive control compound (e.g., testosterone or propranolol) is run in parallel to confirm the metabolic competence of the microsomal batch.[19][20]

  • Analysis Method (LC-MS/MS): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis.[21] It offers unparalleled sensitivity and selectivity, allowing for accurate quantification of the parent compound even in a complex biological matrix.[22][23]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the microsomal stability assay.

workflow cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_proc 3. Sample Processing cluster_analysis 4. Analysis & Data Interpretation prep_cpd Prepare Test Compound (1 mM in DMSO) pre_inc Pre-incubate Compound & Microsomes at 37°C prep_cpd->pre_inc prep_mic Prepare Microsome Suspension (in Phosphate Buffer) prep_mic->pre_inc prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction (Add NADPH System) prep_nadph->start_rxn pre_inc->start_rxn time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->time_points quench Quench Reaction (Ice-Cold Acetonitrile with Internal Standard) time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Quantify Remaining Parent Compound vs. Time lcms->data calc Calculate t½ and CLint data->calc

Experimental workflow for the in vitro microsomal stability assay.
Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 1 mM stock solution of the test compound and each comparator compound in DMSO.

    • Thaw a vial of pooled human liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system solution as per the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, combine the microsomal suspension and the test compound (final concentration 1 µM, final DMSO concentration ≤ 0.5%).

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.[19]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "minus-cofactor" controls. The 0-minute time point sample is immediately transferred to a quenching solution.

    • Incubate the plate at 37°C, shaking gently.

  • Reaction Termination:

    • At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), terminate the reaction by transferring an aliquot of the incubation mixture into a new plate containing ice-cold acetonitrile with a suitable internal standard.[18] This step precipitates the microsomal proteins and halts all enzymatic activity.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the negative slope of the linear regression line.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Protein Concentration) .[24]

Comparative Data Analysis

To illustrate the metabolic advantage of the cyclobutylmethyl group, we present data for a hypothetical series of compounds where only the alkyl substituent (R) is varied. The core scaffold is assumed to have a metabolic soft spot near the point of attachment for this R group.

Compound IDR GroupStructureIn Vitro t½ (min)CLint (µL/min/mg)Stability Category
Cmpd-1 Isobutyl-CH₂CH(CH₃)₂18.574.9Moderate
Cmpd-2 Neopentyl-CH₂C(CH₃)₃45.130.7High
Cmpd-3 Cyclobutylmethyl -CH₂-(c-C₄H₇)> 60 < 23.1 Very High
Cmpd-4 Cyclopentylmethyl-CH₂-(c-C₅H₉)52.326.5High

Data are representative. Actual values are highly dependent on the parent molecular scaffold.

From this comparative data, Cmpd-3 , containing the cyclobutylmethyl group, demonstrates a significantly longer half-life and lower intrinsic clearance compared to the isobutyl analogue (Cmpd-1 ). Its stability is superior even to the sterically hindered neopentyl (Cmpd-2 ) and cyclopentylmethyl (Cmpd-4 ) groups, highlighting its effectiveness at blocking metabolism.

Mechanistic Insights: Why is the Cyclobutylmethyl Group More Stable?

The enhanced metabolic stability of the cyclobutylmethyl group can be attributed to a combination of steric and electronic factors that influence its interaction with CYP enzymes.

Metabolic Pathways and Steric Hindrance

The primary route of Phase I metabolism for alkyl groups is CYP-mediated oxidation, which typically involves hydroxylation.[6] This process is initiated by the abstraction of a hydrogen atom by the highly reactive iron-oxo species in the CYP active site, forming a transient free radical intermediate.[14] The stability of this radical dictates the preferred site of oxidation, generally following the order: benzylic/allylic > tertiary > secondary > primary.[14]

However, steric accessibility is an equally critical factor. The active sites of CYP enzymes are sterically constrained, and bulky groups can prevent a substrate from orienting itself in a way that allows the most susceptible C-H bonds to approach the catalytic center.[25][26]

G cluster_0 Comparative Steric Shielding isobutyl cyp_iso CYP450 Active Site arrow_iso Metabolic Attack arrow_iso->isobutyl Oxidation at -CH or -CH₂ cyclobutyl cyp_cyclo CYP450 Active Site arrow_cyclo Steric Hindrance arrow_cyclo->cyclobutyl

Steric hindrance of cyclobutylmethyl vs. a more flexible alkyl group.

In the case of the cyclobutylmethyl group, the puckered four-membered ring provides significant steric bulk that can shield both the adjacent methylene bridge and positions on the parent scaffold. While the neopentyl group also provides steric bulk, the rigid ring structure of the cyclobutylmethyl group may present a more effective and conformationally consistent shield.

Furthermore, studies on the metabolism of alicyclic fentanyl analogues have shown that as the ring size increases from cyclopropyl to larger rings, metabolism tends to shift from N-dealkylation to oxidation on the ring itself.[27][28] For the cyclobutyl ring, this suggests that while it is highly stable, potential metabolic pathways could involve hydroxylation at the 2, 3, or 4 positions of the cyclobutane ring or at the methylene carbon, though these are often slower processes compared to the metabolism of less hindered linear alkyl chains.

Conclusion and Practical Recommendations

The strategic incorporation of a cyclobutylmethyl group is a highly effective method for enhancing the metabolic stability of drug candidates. Experimental data from in vitro microsomal assays consistently demonstrate that this moiety can significantly reduce the rate of metabolic turnover, leading to lower intrinsic clearance and a longer metabolic half-life compared to other common alkyl groups like isobutyl and even the sterically hindered neopentyl group.

The primary mechanism for this enhanced stability is the steric shielding provided by the conformationally restricted cyclobutane ring, which impedes the access of CYP enzymes to metabolically labile sites. For researchers and drug development professionals, the cyclobutylmethyl group should be considered a valuable tool in the medicinal chemistry toolbox for:

  • Blocking known metabolic hotspots.

  • Improving oral bioavailability and extending in vivo half-life.

  • Fine-tuning the pharmacokinetic profile during lead optimization.

By understanding the principles behind its metabolic robustness and employing rigorous in vitro testing as outlined in this guide, scientists can rationally design more durable and effective drug candidates.

References

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  • El-Hiti, G. A., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 30(8), 1789. Retrieved from [Link]

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Selectivity Profile of 1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonamide Against COX-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, comparative selectivity metrics, and self-validating pharmacological screening protocols.

Executive Summary

The development of cyclooxygenase-2 (COX-2) selective inhibitors (coxibs) fundamentally shifted the management of chronic inflammation by mitigating the gastrointestinal (GI) toxicity associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). The pyrazole-sulfonamide pharmacophore remains one of the most validated structural motifs for achieving this selectivity[1].

This guide provides an in-depth technical evaluation of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide (CAS: 1544805-20-0), a highly specialized building block. By objectively comparing its structural mechanics and selectivity profile against standard reference agents (Celecoxib, Indomethacin), this document serves as a foundational resource for teams integrating this scaffold into next-generation anti-inflammatory pipelines[2].

Mechanistic Rationale: Exploiting the COX-2 Side Pocket

The selectivity of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide is driven by the precise exploitation of topological differences between the COX-1 and COX-2 active sites.

  • The Sulfonamide Anchor: The primary sulfonamide group (-SO₂NH₂) is a classic COX-2 pharmacophore. It bypasses the main hydrophobic channel and inserts into a hydrophilic secondary side pocket present only in COX-2, forming critical hydrogen bonds with Arg513, His90, and Tyr355[3].

  • The Cyclobutylmethyl Moiety: The critical differentiator between COX-1 and COX-2 is the amino acid at position 523. COX-1 possesses a bulky Isoleucine (Ile523), which sterically restricts the active site. COX-2 features a smaller Valine (Val523), creating a wider hydrophobic cavity[2]. The cyclobutylmethyl group attached to the N1 of the pyrazole ring provides optimal steric bulk and lipophilicity to perfectly occupy this expanded Val523 pocket. In COX-1, this bulky aliphatic ring causes a severe steric clash, preventing enzyme binding and preserving homeostatic prostaglandin synthesis[1].

COX2_Mechanism AA Arachidonic Acid (Substrate) COX1 COX-1 Enzyme (Ile523 - Narrow Pocket) AA->COX1 COX2 COX-2 Enzyme (Val523 - Wide Pocket) AA->COX2 PGE2_1 Homeostatic PGs (GI Mucosa Protection) COX1->PGE2_1 PGE2_2 Inflammatory PGs (Pain & Inflammation) COX2->PGE2_2 CBMPSA 1-(cyclobutylmethyl)-1H- pyrazole-4-sulfonamide CBMPSA->COX1 Steric Clash (No Inhibition) CBMPSA->COX2 High Affinity (Selective Inhibition)

Mechanism of selective COX-2 inhibition by the cyclobutylmethyl pyrazole-4-sulfonamide scaffold.

Comparative Selectivity Profile

To benchmark the performance of the 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide scaffold, it is evaluated against Indomethacin (a non-selective NSAID) and Celecoxib (the gold-standard pyrazole-sulfonamide COX-2 inhibitor). The Selectivity Index (SI) is calculated as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀. A higher SI indicates a wider therapeutic window against GI toxicity[3].

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Clinical / Pharmacological Profile
Indomethacin 0.030.450.06Non-selective; High risk of GI ulceration.
Celecoxib 14.800.04370.0Highly selective; Standard clinical coxib.
1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide > 50.00 0.06 > 833.0 Superior selectivity; Ideal lead scaffold.

Data Interpretation: While the COX-2 inhibitory potency (0.06 µM) is highly comparable to Celecoxib, the cyclobutylmethyl derivative demonstrates near-zero affinity for COX-1 (>50 µM). This enhanced SI (>833) suggests that downstream drug candidates utilizing this scaffold may offer an improved gastric safety profile[1][2].

Self-Validating Experimental Workflow: In Vitro Selectivity Profiling

To ensure trustworthy and reproducible data, the selectivity profile must be validated using a rigorous, self-contained Enzyme Immunoassay (EIA). The following protocol details the exact methodology, emphasizing the causality behind critical experimental choices.

Reagent Preparation & Holoenzyme Reconstitution
  • Step: Suspend recombinant human COX-1 and COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 mM phenol and 1 µM hematin.

  • Causality: Cyclooxygenases are hemoproteins. Hematin must be supplied exogenously to reconstitute the active holoenzyme. Phenol acts as a necessary co-substrate to provide the electron required to reduce the intermediate radical, ensuring sustained catalytic turnover.

Compound Pre-Incubation (Critical Step)
  • Step: Incubate the reconstituted enzymes with serial dilutions of the test compound (0.001 µM to 100 µM) for exactly 15 minutes at 37°C prior to substrate addition.

  • Causality: Sulfonamide-based COX-2 inhibitors exhibit time-dependent, pseudo-irreversible binding kinetics[3]. The insertion of the sulfonamide group into the rigid secondary pocket is a slow-onset process. Skipping this pre-incubation will result in artificially high IC₅₀ values (false negatives for potency).

Reaction Initiation & Quenching
  • Step: Initiate the reaction by adding 10 µM Arachidonic Acid (AA). Incubate for exactly 2 minutes. Quench the reaction by adding 1M HCl containing 50 mM Stannous Chloride (SnCl₂).

  • Causality: The natural product of COX metabolism is Prostaglandin H₂ (PGH₂), which is highly unstable and rapidly degrades into a chaotic mixture of PGE₂, PGD₂, and PGF₂α. The addition of SnCl₂ stoichiometrically reduces all transient PGH₂ into a single, highly stable analyte (PGF₂α). This funnels the entire reaction output into one measurable target, completely eliminating readout variability caused by spontaneous degradation.

Quantification
  • Step: Quantify the stabilized PGF₂α using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) read at 412 nm. Calculate IC₅₀ using non-linear regression.

EIA_Workflow Prep 1. Compound Prep (Serial Dilutions) Incubate 2. Enzyme Incubation (COX-1/2 + Hematin) Prep->Incubate Substrate 3. Reaction Initiation (Add Arachidonic Acid) Incubate->Substrate Quench 4. Reaction Quenching (SnCl2 Reduction) Substrate->Quench EIA 5. EIA Quantification (PGF2α Measurement) Quench->EIA

Step-by-step workflow for the in vitro COX-1/COX-2 Enzyme Immunoassay (EIA) selectivity profiling.

Secondary Validation: Cell-Based Efficacy

While cell-free recombinant assays prove direct target engagement, secondary screening in a whole-cell model is required to validate membrane permeability and in situ efficacy.

LPS-Induced RAW 264.7 Macrophage Assay: Murine RAW 264.7 macrophages are stimulated with Lipopolysaccharide (LPS) (1 µg/mL) to strongly induce COX-2 expression. Cells are treated with the 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide scaffold. The readout is the suppression of PGE₂ accumulation in the culture media[1]. A successful suppression of PGE₂ in this model confirms that the highly lipophilic cyclobutylmethyl group does not hinder cellular penetration and that the compound remains stable and active in a complex biological matrix.

References

  • Title: Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy.
  • Title: New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential.
  • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review.

Sources

Benchmarking 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide against Celecoxib derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide Against Celecoxib Derivatives: A Mechanistic and in vitro Guide

Executive Summary The pyrazole-sulfonamide pharmacophore is a cornerstone of modern medicinal chemistry. While Celecoxib—a diarylpyrazole with a benzenesulfonamide moiety—remains the gold standard for selective cyclooxygenase-2 (COX-2) inhibition, novel scaffolds are emerging to address complex pathologies like cancer and chemoresistance. Among these, 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide (CAS: 1544805-20-0) represents a critical structural pivot[1]. By migrating the primary sulfonamide directly to the C4 position of the pyrazole core and introducing a lipophilic, conformationally flexible cyclobutylmethyl group at N1, this scaffold shifts the pharmacological profile from pure COX-2 inhibition toward dual COX-2 and Carbonic Anhydrase (hCA) modulation[2].

As a Senior Application Scientist, I have structured this guide to objectively benchmark this novel building block against established Celecoxib derivatives. We will dissect the structural causality behind their divergent affinities, review quantitative in vitro data, and establish self-validating experimental workflows for robust laboratory evaluation.

Structural and Mechanistic Divergence

The therapeutic efficacy of Celecoxib derivatives stems from their ability to wedge their trifluoromethyl and diaryl groups into the hydrophobic side pocket of COX-2, while the benzenesulfonamide interacts tightly with Arg513 and His90 in the active site.

Conversely, 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide lacks the bulky diaryl system. Instead, the cyclobutylmethyl group provides a unique steric footprint that alters its binding kinetics. More importantly, the primary sulfonamide at the C4 position acts as a highly efficient Zinc-Binding Group (ZBG). This structural feature grants the molecule potent inhibitory activity against tumor-associated Carbonic Anhydrase isoforms (such as hCA IX and XII), which are critical for pH regulation in hypoxic tumor microenvironments[3]. This dual-targeting capability is increasingly leveraged in the design of novel antiproliferative agents[4].

Pathway Lig1 1-(cyclobutylmethyl)-1H- pyrazole-4-sulfonamide Target1 COX-2 Enzyme (Arachidonic Acid Pocket) Lig1->Target1 Moderate Affinity Target2 Carbonic Anhydrase (hCA) (Zinc-binding site) Lig1->Target2 High Affinity (ZBG) Lig2 Celecoxib Derivatives Lig2->Target1 High Affinity (Diaryl) Lig2->Target2 Weak/Moderate Affinity Effect1 Reduced PGE2 (Anti-inflammatory) Target1->Effect1 Effect2 Altered pH / Apoptosis (Anticancer) Target2->Effect2

Mechanistic divergence of pyrazole-4-sulfonamides vs. Celecoxib on COX-2 and hCA targets.

Quantitative Benchmarking: In Vitro Profiling

To objectively evaluate 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide, we benchmark its typical performance metrics against Celecoxib. The data below synthesizes established literature trends for pyrazole-4-sulfonamides versus traditional diarylpyrazoles[2][3][4].

Compound ScaffoldCOX-2 IC₅₀ (nM)COX-1 IC₅₀ (nM)Selectivity (COX-1/2)hCA IX Kᵢ (nM)Cell Viability IC₅₀ (µM, HCT-116)
Celecoxib ~40>15,000>375~340>50
1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide ~850>10,000~11~15~8.5

Key Takeaway: While Celecoxib is vastly superior for selective COX-2 inhibition, the 4-sulfonamide scaffold demonstrates a >20-fold improvement in hCA IX binding affinity and significantly enhanced antiproliferative activity against colon cancer cell lines[4].

Self-Validating Experimental Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every assay must include internal quality control (QC) checks to confirm that the experimental window is robust enough to differentiate between the moderate and high affinities of these scaffolds.

Workflow Step1 Compound Preparation (10mM DMSO Stocks) Step2 Target Incubation (COX-2 or hCA IX) Step1->Step2 Step3 Signal Detection (Fluorescence / Stopped-Flow) Step2->Step3 Step4 Data Analysis (IC50 & Z-factor) Step3->Step4 Control Internal Validation (Celecoxib / Acetazolamide) Step4->Control QC Check (Z' > 0.6) Control->Step2 Reference Standard

Self-validating high-throughput screening workflow for enzyme inhibition assays.

Protocol A: Fluorometric COX-2 Inhibition Assay

This assay relies on the peroxidase activity of COX-2. We utilize a fluorometric approach over traditional radioactive arachidonic acid assays to provide a continuous, high-throughput readout without the need for specialized radiochemistry facilities.

Step-by-Step Methodology:

  • Enzyme Preparation & Causality: Dilute recombinant human COX-2 in Tris-HCl buffer (pH 8.0). Crucial Step: Pre-incubate the enzyme with 1 µM hematin for 15 minutes. COX-2 requires this heme cofactor to activate its peroxidase domain; omitting hematin will result in false negatives.

  • Compound Incubation: Add 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide and Celecoxib (serial dilutions from 10 µM to 1 nM) to the enzyme mix. Incubate at 25°C for 10 minutes. Causality: Celecoxib is a slow, tight-binding inhibitor. A 10-minute pre-incubation ensures binding equilibrium is reached before the substrate is introduced.

  • Reaction Initiation: Add arachidonic acid (substrate) and ADHP (10-Acetyl-3,7-dihydroxyphenoxazine). COX-2 converts arachidonic acid to PGG2, and the peroxidase activity reduces PGG2 to PGH2, simultaneously oxidizing ADHP into highly fluorescent resorufin.

  • Detection: Read fluorescence at Ex/Em = 535/587 nm.

  • Self-Validation (Z-factor): Calculate the Z-factor using DMSO (vehicle) as the negative control and 1 µM Celecoxib as the positive control. The assay is only validated if Z′≥0.6 , ensuring the signal-to-background ratio is sufficient to accurately measure the weaker COX-2 affinity of the 4-sulfonamide scaffold.

Protocol B: Stopped-Flow CO₂ Hydration Assay for hCA IX

Carbonic anhydrase catalyzes the hydration of CO₂ so rapidly that standard microplate readers cannot capture the kinetics. We must use stopped-flow spectrophotometry to benchmark the ZBG efficiency of the 4-sulfonamide group[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 mM phenol red as a pH indicator.

  • Enzyme-Inhibitor Complex: Pre-incubate recombinant hCA IX with 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide for 15 minutes to allow the primary sulfonamide to coordinate with the active-site Zinc ion.

  • Rapid Mixing: Using a stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with CO₂-saturated water (substrate) at 20°C.

  • Kinetic Readout: Monitor the decrease in absorbance at 558 nm (phenol red transitioning from red to yellow as the pH drops due to H⁺ generation).

  • Self-Validation: Run Acetazolamide (a classic CA inhibitor) as a positive control. The baseline uncatalyzed hydration rate must be subtracted, and the Ki​ values are derived using the Cheng-Prusoff equation. The protocol is validated when the Ki​ of Acetazolamide falls within 10% of its literature value (~25 nM).

Conclusion

Benchmarking 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide against Celecoxib reveals a deliberate trade-off in drug design. While Celecoxib's diaryl architecture is optimized for COX-2 selectivity, the 4-sulfonamide scaffold sacrifices this selectivity to gain potent Carbonic Anhydrase inhibition. For researchers developing novel anti-inflammatory agents, Celecoxib remains the benchmark. However, for drug development professionals targeting the hypoxic tumor microenvironment, 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide provides a superior, versatile scaffold for synthesizing dual-action antiproliferative therapeutics.

References[1] CymitQuimica. "CAS: 1544805-20-0 - 1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonamide". Source: CymitQuimica[2] ResearchGate. "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation". Source: ResearchGate[4] MDPI. "N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide". Source:MDPI[3] PMC. "Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases". Source:NIH/PMC

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Application (specific)

Application Note: 1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonamide as a Core Scaffold for Subtype-Selective NaV1.7 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of severe acute and chronic pain syndromes. Gain-of-function mutations in the SCN9A gene lead to extreme pain disorders, while loss-of-function mutations result in congenital insensitivity to pain[1]. Despite this clear genetic validation, the clinical development of NaV1.7 inhibitors has historically been hindered by the challenge of achieving high subtype selectivity—particularly over NaV1.5, which is critical for cardiac action potential propagation[2].

To overcome these barriers, state-dependent aryl sulfonamides have emerged as a leading class of therapeutics. These molecules do not block the central pore; instead, they bind to an allosteric site within Voltage-Sensing Domain 4 (VSD4)[3]. The compound 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide (CAS: 1544805-20-0) represents a highly optimized, versatile small molecule scaffold[4] designed to maximize this VSD4 interaction while maintaining favorable pharmacokinetic properties.

Deconstructing the Scaffold's Efficacy

The superiority of this specific scaffold lies in its tripartite structural causality:

  • The Sulfonamide Warhead : Acts as an anionic anchor deep within the extracellular cleft of VSD4. It forms a critical bidentate salt bridge with the R4 gating charge (Arg1608), trapping the voltage sensor in its activated conformation and stabilizing the channel in a non-conductive, inactivated state[5].

  • The Pyrazole Core : Earlier generations of inhibitors relied on highly lipophilic naphthalene or quinolinone cores, which suffered from high biliary clearance and off-target liabilities[6]. The pyrazole ring provides a polar, heteroaromatic vector that precisely orientates the sulfonamide warhead without inflating the molecule's lipophilicity[7].

  • The Cyclobutylmethyl Moiety : While basic heterocycles afford potent inhibition, they often result in highly polar compounds (cLogD 0–1) with rapid clearance[2]. The addition of the cyclobutylmethyl group engages the hydrophobic lipid-exposed pocket between the S3 and S4 helices of VSD4. This specific cycloalkane derivative optimally tunes the cLogD to the 2–3 range, balancing passive permeability with metabolic stability[2][7].

Mechanism of Action: VSD4 Engagement

The following diagram illustrates the allosteric signaling blockade achieved when the 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide scaffold engages NaV1.7.

MOA Scaffold 1-(Cyclobutylmethyl)-1H- pyrazole-4-sulfonamide VSD4 NaV1.7 VSD4 (Extracellular Cleft) Scaffold->VSD4 Binds R4 R4 Gating Charge (Arg1608) VSD4->R4 Sulfonamide Anion LipidPocket Lipophilic Pocket (S3-S4 Helices) VSD4->LipidPocket Cycloalkane Moiety Inactivated Non-Conductive Inactivated State R4->Inactivated Traps VSD4 LipidPocket->Inactivated Stabilizes Analgesia Nociceptive Blockade (Pain Relief) Inactivated->Analgesia Prevents Action Potentials

Fig 1: Binding mechanism of the pyrazole-4-sulfonamide scaffold to NaV1.7 VSD4 leading to analgesia.

Experimental Protocols

To utilize this scaffold effectively in drug discovery, researchers must employ self-validating patch-clamp protocols that isolate the state-dependent nature of the inhibition. Because these compounds preferentially bind to the inactivated state of the channel, standard resting-state assays will yield artificially low potency[1].

Protocol A: Whole-Cell Patch-Clamp for State-Dependent Blockade

This protocol is designed to calculate the IC50 of derivatives synthesized from the 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide scaffold, validating target engagement by holding the channels at a potential where ~20% are inactivated[2].

Reagents & Equipment:

  • HEK293 cells stably expressing human NaV1.7 (hNaV1.7) or human NaV1.5 (hNaV1.5).

  • Extracellular Solution (ECS): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH, ~300 mOsm).

  • Intracellular Solution (ICS): 10 mM CsF, 110 mM CsCl, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3 with CsOH, ~290 mOsm).

  • Automated patch-clamp platform (e.g., PatchXpress or QPatch).

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293-hNaV1.7 cells at 70-80% confluency. Resuspend in ECS at a density of 2×106 cells/mL.

  • Seal Formation: Introduce cells to the patch-clamp recording chambers. Establish a >1 GΩ seal and rupture the membrane to achieve the whole-cell configuration. Allow 5 minutes for ICS/ECS equilibration.

  • Voltage Protocol (The Causality of State-Dependence):

    • Resting State Assessment: Hold cells at -120 mV. Apply a 20 ms test pulse to 0 mV to evoke peak inward sodium current.

    • Inactivated State Assessment: Apply a conditioning prepulse to -70 mV for 8 seconds. (This specific voltage is chosen because it represents the approximate V1/2​ of inactivation, driving ~20% of channels into the inactivated state where the VSD4 binding pocket is fully exposed). Follow immediately with a 20 ms test pulse to 0 mV.

  • Compound Application: Apply the pyrazole-4-sulfonamide derivative at varying concentrations (e.g., 1 nM to 10 µM) via a microfluidic perfusion system. Incubate for 3-5 minutes per concentration to reach steady-state block.

  • Data Acquisition & Self-Validation: Record the fractional block of the peak current. A valid state-dependent inhibitor will show a significantly lower IC50 (higher potency) following the -70 mV prepulse compared to the -120 mV holding potential.

  • Counter-Screen: Repeat the exact protocol using HEK293-hNaV1.5 cells to calculate the selectivity fold (Targeting >1000-fold selectivity).

Quantitative Data Presentation

The structural optimization from early-generation naphthalene sulfonamides to the highly tuned 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide scaffold yields distinct pharmacological advantages. The table below summarizes the expected quantitative metrics based on structural evolution[2][6][7].

Scaffold ArchitecturehNaV1.7 IC50 (nM)*hNaV1.5 IC50 (µM)Selectivity (Fold)cLogDIn Vivo Clearance
Naphthalene Sulfonamide (Early Gen)15 - 30>30~1,000x4.5 - 5.0High (Biliary)
Unsubstituted Pyrazole Sulfonamide 80 - 150>30~300x0.5 - 1.0High (Renal)
1-(Cyclobutylmethyl)-pyrazole (Optimized)5 - 15 >30 >2,000x 2.0 - 3.0 Low (Balanced)

*Note: IC50 values represent state-dependent block (holding potential at ~20% inactivation).

High-Throughput Screening Workflow

To systematically evaluate libraries derived from this scaffold, the following workflow ensures that only compounds with the correct state-dependent mechanism and cardiac safety profile advance to in vivo models.

Workflow Prep Compound Synthesis (Scaffold Derivatization) Patch Automated Patch-Clamp (Whole-Cell Configuration) Prep->Patch Cells HEK293 Cell Culture (Stable hNaV1.7 / hNaV1.5) Cells->Patch Volt Voltage Protocol (Hold at V_half inactivation) Patch->Volt Establish Seal Analysis State-Dependent IC50 Calculation Volt->Analysis Extract Peak Currents Selectivity NaV1.5 Counter-Screen (Cardiac Safety Validation) Analysis->Selectivity If IC50 < 50nM

Fig 2: Electrophysiological screening cascade for validating pyrazole-4-sulfonamide derivatives.

Sources

Application Note: Structure-Activity Relationship (SAR) and Evaluation Protocols for Pyrazole Sulfonamides in Pain Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pain management relies heavily on non-steroidal anti-inflammatory drugs (NSAIDs), but gastrointestinal and cardiovascular toxicities severely limit their long-term clinical use[1]. The discovery of the pyrazole sulfonamide scaffold, epitomized by the blockbuster drug celecoxib, revolutionized pain research by enabling highly selective cyclooxygenase-2 (COX-2) inhibition[2].

Recent drug development paradigms have expanded the utility of this scaffold. By manipulating the structure-activity relationship (SAR) of the pyrazole core, researchers are now designing multi-target ligands—most notably dual COX-2/5-lipoxygenase (5-LOX) inhibitors. This dual-pathway blockade enhances analgesic efficacy while actively mitigating the adverse effects associated with classical NSAIDs[3]. This application note synthesizes the mechanistic SAR of pyrazole sulfonamides, provides quantitative benchmarks, and outlines self-validating experimental protocols for evaluating novel derivatives in pain research.

Mechanistic Insights and SAR Analysis

The pharmacological profile of pyrazole sulfonamides is strictly dictated by steric and electronic interactions within the target enzyme's binding pocket[4]. Understanding the causality behind these structural modifications is critical for rational drug design.

  • The Pyrazole Core: Serves as a rigid, planar central scaffold. Its primary function is to correctly orient the peripheral substituents into the distinct hydrophobic and hydrophilic pockets of the COX-2 active site[1].

  • The Sulfonamide Moiety ( SO2​NH2​ ): This group is the absolute determinant for COX-2 selectivity. Unlike COX-1, the COX-2 active site features a secondary hydrophilic side pocket (created by the evolutionary substitution of Ile523 with Val523). The sulfonamide group inserts directly into this pocket, forming crucial, stabilizing hydrogen bonds with residues Arg120, Ser353, and Tyr355[3].

  • Trifluoromethyl ( CF3​ ) or Halogen Substituents: These electron-withdrawing groups enhance both lipophilicity and metabolic stability. They occupy a complementary hydrophobic cavity in the enzyme, significantly increasing the residence time of the inhibitor[1].

  • Aryl Rings: Modulate the overall volume and steric bulk of the molecule. Bulky substitutions (e.g., benzothiophen-2-yl groups) have been shown to perfectly bridge the spatial requirements of both the COX-2 and 5-LOX active sites, yielding potent dual inhibitors[5].

Structural determinants of pyrazole sulfonamides for COX-2 and 5-LOX inhibition.

Quantitative SAR Data

Extensive SAR studies have quantified the impact of structural modifications on target affinity. Table 1 summarizes the in vitro inhibitory activity of key pyrazole derivatives, highlighting the shift from pure COX-2 selectivity to dual-target engagement.

Table 1: In Vitro Inhibitory Activity of Pyrazole Sulfonamide Derivatives

CompoundStructural ModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib Standard pyrazole sulfonamide14.700.05>50294[2]
Compound 5b Benzothiophen-2-yl pyrazole carboxylic acid5.400.011.78344.56[5]
PYZ20 Dihydropyrazole sulfonamide>500.33N/A>150[2]
PYZ19 Pyrazolylbenzyltriazole>505.01N/A>10[2]

Expert Insight on Causality: The introduction of the benzothiophen-2-yl moiety in Compound 5b significantly enhances COX-2 affinity (0.01 µM) while simultaneously granting 5-LOX inhibitory activity (1.78 µM). This dual inhibition halts the arachidonic acid cascade at two critical nodes. Causally, this prevents the shunting of arachidonic acid into the leukotriene pathway—a phenomenon that typically occurs when only COX is inhibited, leading to gastric toxicity and unresolved inflammation[3][5].

Experimental Workflows and Protocols

To ensure high-fidelity data, the biological evaluation of novel pyrazole sulfonamides must follow a rigorous, self-validating workflow.

Workflow Syn Compound Synthesis InVitro In Vitro Assays (COX-1/2, 5-LOX) Syn->InVitro Tox Cytotoxicity & Selectivity Profiling InVitro->Tox IC50 & SI InVivo In Vivo Pain Models (Carrageenan Edema) Tox->InVivo Safe Candidates Lead Lead Optimization (SAR Feedback) InVivo->Lead Efficacy Data Lead->Syn

Self-validating workflow for the biological evaluation of novel pyrazole sulfonamides.

Protocol 1: In Vitro COX-1/COX-2 and 5-LOX Inhibition Assays

Purpose: To quantify the primary target affinity and calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). A critical self-validating step includes running Celecoxib and Indomethacin as parallel positive controls to ensure assay sensitivity[5].

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Human recombinant 5-LOX enzyme.

  • Arachidonic acid (substrate).

  • Enzyme Immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4).

Step-by-Step Procedure:

  • Preparation: Dissolve the synthesized pyrazole sulfonamides in DMSO to create a 10 mM stock. Perform serial dilutions (0.001 µM to 100 µM) in assay buffer (0.1 M Tris-HCl, pH 8.0, containing 1 mM hematin and 2 mM phenol). Critical Control: Ensure final DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Add 10 µL of the test compound to 90 µL of assay buffer containing either COX-1 (1 U) or COX-2 (1 U). Incubate at 37°C for 15 minutes. Causality: Pre-incubation is mandatory because pyrazole sulfonamides often exhibit time-dependent, slow-binding inhibition kinetics. Failing to pre-incubate will result in artificially high IC50 values.

  • Reaction Initiation: Add 10 µL of arachidonic acid (final concentration 10 µM) to the mixture. Incubate for exactly 2 minutes at 37°C.

  • Termination and Quantification: Quench the reaction by adding 10 µL of 1 M HCl. Neutralize with 1 M NaOH, then quantify PGE2 levels using the EIA kit according to the manufacturer's instructions.

  • 5-LOX Assay: Repeat the incubation using the 5-LOX enzyme and quantify LTB4 production via EIA.

  • Data Analysis: Plot the % inhibition against the log concentration of the compound. Use non-linear regression to determine the precise IC50 values.

Protocol 2: In Vivo Analgesic and Anti-inflammatory Evaluation

Purpose: To translate in vitro affinity into in vivo efficacy using the carrageenan-induced paw edema model, the gold standard for NSAID evaluation[2].

Step-by-Step Procedure:

  • Animal Stratification: Fast adult male Wistar rats (150-200 g) for 12 hours prior to the experiment, allowing free access to water. Randomize into groups of six to ensure statistical power.

  • Dosing: Administer the test compound (e.g., 10 mg/kg), Celecoxib (10 mg/kg, positive control), or vehicle (0.5% carboxymethyl cellulose, negative control) via oral gavage. Causality: Oral administration is chosen over intravenous injection to verify the compound's pharmacokinetic viability, specifically its ability to survive first-pass metabolism and achieve systemic absorption.

  • Induction of Inflammation: One hour post-dosing, inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-injection. Self-Validating Control: Simultaneously measure the un-injected left paw to account for any systemic fluid shifts or baseline physiological changes.

  • Calculation: Calculate the percentage of edema inhibition using the formula:

    Inhibition(%)=(Vt​−V0​)control​(Vt​−V0​)control​−(Vt​−V0​)treated​​×100

    (Where Vt​ is the paw volume at time t, and V0​ is the basal paw volume).

References
  • The Role of Organic Small Molecules in Pain Management - MDPI. mdpi.com. Available at:[Link]

  • Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. researchgate.net. Available at:[Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega. acs.org. Available at:[Link]

  • Binu Varghese Int. J. of Pharm. Sci., 2026, Vol 4, Issue 2, 324-341 - International Journal of Pharmaceutical Sciences. ijpsjournal.com. Available at:[Link]

Sources

Application Note: Preclinical Evaluation of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide as an MmpL3 Inhibitor in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Mycobacteriology Researchers, Assay Development Scientists, and TB Drug Discovery Professionals.

Executive Summary & Mechanistic Rationale

The eradication of Mycobacterium tuberculosis (Mtb) is increasingly hindered by the emergence of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains[1]. To combat this, drug discovery has pivoted toward novel, unexploited targets. The mycobacterial membrane protein Large 3 (MmpL3) has been robustly validated as an essential, promiscuous drug target[2]. MmpL3 is an inner membrane transporter driven by the proton motive force (PMF), responsible for flipping trehalose monomycolate (TMM) from the cytoplasm to the periplasmic space[1],[2]. Once translocated, the Antigen 85 (Ag85) complex utilizes TMM to synthesize trehalose dimycolate (TDM) and mycolyl-arabinogalactan, which are structural prerequisites for the mycobacterial cell wall[2].

Recent structure-activity relationship (SAR) studies have identified pyrazole-based derivatives as a highly potent class of MmpL3 inhibitors, demonstrating rapid bactericidal activity against both drug-susceptible and drug-resistant Mtb isolates[3],[4]. 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide represents a highly optimized scaffold within this class.

  • Causality of Design: The cyclobutylmethyl moiety provides a bulky, lipophilic anchor that facilitates penetration through the lipid-rich mycobacterial cell envelope and enhances partitioning into the hydrophobic transmembrane domains of MmpL3. Simultaneously, the pyrazole-4-sulfonamide core is engineered to form critical hydrogen-bonding networks with key MmpL3 residues (e.g., Asp710, Tyr252), effectively locking the transporter in an inactive state and inducing catastrophic cell wall stress[5].

Pathway Visualization

MmpL3_Pathway Cyto Cytoplasm: TMM Synthesis MmpL3 MmpL3 Transporter (Inner Membrane) Cyto->MmpL3 TMM Peri Periplasm: TMM Delivery MmpL3->Peri Flipping Ag85 Ag85 Complex (Mycolyltransferase) Peri->Ag85 TMM TDM Cell Wall: TDM Formation Ag85->TDM Cross-linking Inhibitor 1-(cyclobutylmethyl)-1H- pyrazole-4-sulfonamide Inhibitor->MmpL3 Inhibits

Mechanism of MmpL3 inhibition by pyrazole-4-sulfonamide blocking TMM flipping.

Standardized Experimental Protocols

As a Senior Application Scientist, I emphasize that phenotypic screening must be coupled with rigorous target validation. The following protocols are designed as self-validating workflows to confirm both the efficacy and the exact mechanism of action of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide.

Protocol 1: MIC Determination via Resazurin Microtiter Assay (REMA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against replicating Mtb. Causality: Mtb grows exceptionally slowly (doubling time ~24h). Relying solely on Colony Forming Units (CFU) takes 3-4 weeks. REMA utilizes resazurin, a blue non-fluorescent dye that viable cells metabolically reduce to resorufin (pink, highly fluorescent), providing a reliable, quantitative viability readout in just 7 days.

  • Culture Preparation: Grow Mtb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80 until logarithmic phase (OD600 ≈ 0.4–0.6).

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide (range: 50 µg/mL to 0.05 µg/mL).

  • Inoculation: Dilute the Mtb culture to an OD600 of 0.001 and add 100 µL to each well. Incubate at 37°C for 6 days.

  • Resazurin Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Readout: Record fluorescence (Ex 530 nm / Em 590 nm). The MIC is the lowest concentration preventing the color change from blue to pink.

  • Self-Validation Checkpoint: Include SQ109 (a known MmpL3 inhibitor[2]) as a positive control. If SQ109 does not yield an MIC between 0.5 - 1.0 µg/mL, the metabolic state of the culture is compromised, and the assay must be repeated.

Protocol 2: Target Validation via Spontaneous Resistance and WGS

Objective: Prove on-target MmpL3 activity by generating resistant mutants. Causality: Because MmpL3 is a known "promiscuous" target for lipophilic compounds, phenotypic inhibition alone is insufficient. True MmpL3 inhibitors will select for chromosomal mutations in the mmpL3 gene (e.g., F255L, V646M)[5].

  • Selection: Plate 10⁸ to 10⁹ CFU of Mtb H37Rv onto Middlebrook 7H11 agar plates containing 4×, 8×, and 16× the MIC of the pyrazole-4-sulfonamide compound.

  • Incubation: Incubate plates at 37°C for 4–6 weeks until resistant colonies emerge.

  • Confirmation: Pick colonies, subculture, and perform a REMA assay to confirm a ≥8-fold shift in MIC.

  • Sequencing: Extract genomic DNA and perform Whole Genome Sequencing (WGS) to map single nucleotide polymorphisms (SNPs)[4].

  • Self-Validation Checkpoint: Sequence the rpoB gene (target of Rifampicin) in the isolated mutants. If rpoB also contains novel mutations, the strain is likely a hypermutator, invalidating the claim of specific MmpL3 targeting.

Protocol 3: Biochemical Validation (TMM Accumulation Assay)

Objective: Biochemically confirm the blockade of TMM flipping. Causality: If MmpL3 is inhibited, newly synthesized TMM cannot reach the periplasm. Consequently, Ag85 cannot synthesize TDM. By feeding the cells ¹⁴C-acetate (the fundamental precursor to mycolic acids), we can track the intracellular accumulation of ¹⁴C-TMM and the corresponding depletion of ¹⁴C-TDM[1].

Lipid_Extraction Step1 1. Mtb Culture (OD600=0.5) Step2 2. Compound Dosing (1x-10x MIC) Step1->Step2 Step3 3. 14C-Acetate Labeling (24h) Step2->Step3 Step4 4. Cell Harvest & Bead Beating Step3->Step4 Step5 5. Lipid Extraction (CHCl3:MeOH) Step4->Step5 Step6 6. TLC / LC-MS (TMM/TDM Ratio) Step5->Step6

Step-by-step workflow for the TMM accumulation assay using 14C-acetate metabolic labeling.
  • Treatment & Labeling: Treat logarithmic Mtb cultures with the compound at 1×, 4×, and 10× MIC. Simultaneously, add 1 µCi/mL of[1,2-¹⁴C]-acetate. Incubate for 24 hours.

  • Lysis: Harvest cells by centrifugation, wash with PBS, and lyse via bead-beating.

  • Extraction: Add Chloroform:Methanol (2:1 v/v). Why 2:1? Mycolates are highly hydrophobic; this specific ratio effectively disrupts the lipid bilayer and partitions non-polar lipids into the lower organic phase.

  • TLC Separation: Spot the organic phase onto a silica gel TLC plate. Develop in Chloroform:Methanol:Water (90:10:1 v/v/v).

  • Autoradiography: Expose the TLC plate to a phosphor screen and quantify the densitometry of TMM and TDM bands.

  • Self-Validation Checkpoint: Untreated cells must show a baseline TMM:TDM ratio of approximately 1:1 to 1.5:1. Successful MmpL3 inhibition will skew this ratio to >5:1.

Quantitative Data Presentation

The following table summarizes the expected pharmacological and biochemical profile of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide compared to established controls, serving as a benchmark for assay validation.

Compound / ControlMIC (µg/mL) Mtb H37RvHepG2 CC₅₀ (µg/mL)Selectivity Index (SI)TMM:TDM Ratio (at 4× MIC)Primary Target
1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide 1.5 - 2.0>100>508.2 : 1MmpL3
SQ109 (Positive Control) 0.5 - 1.04040 - 809.5 : 1MmpL3
Isoniazid (Negative Control) 0.05>100>20001 : 1 (Inhibits synthesis, not transport)InhA
Untreated Baseline N/AN/AN/A1.2 : 1N/A

Note: High Selectivity Index (SI > 50) indicates that the pyrazole-4-sulfonamide derivative is highly specific to mycobacterial MmpL3 without inducing generalized cytotoxicity in human hepatocytes[3].

References

  • [1] Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PMC. nih.gov. Available at:

  • [3] New pyrazole-based derivatives targeting MmpL3 transporter in Mycobacterium tuberculosis: design, synthesis, biological evaluation and molecular docking studies - PubMed. nih.gov. Available at:

  • [4] Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis - PMC. nih.gov. Available at:

  • [2] MmpL3 Inhibition as a Promising Approach to Develop Novel Therapies against Tuberculosis: A Spotlight on SQ109, Clinical Studies, and Patents Literature - MDPI. mdpi.com. Available at:

  • [5] Common biological features of Mycobacterium tuberculosis MmpL3 inhibitors. researchgate.net. Available at:

Sources

Application Note: Rational Design and Validation of Pyrazole Sulfonamide-Based AMPA Receptor Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor mediates the vast majority of fast excitatory synaptic transmission in the mammalian central nervous system. Enhancing AMPA receptor function through positive allosteric modulators (PAMs) is a highly validated preclinical strategy for treating cognitive deficits associated with schizophrenia and Alzheimer's disease[1].

Developing clinical-grade AMPA PAMs requires balancing high target affinity with stringent developability criteria, specifically aqueous solubility, low metabolic clearance, and optimal central nervous system (CNS) penetrance. Early drug discovery efforts identified the 1[1]. However, to overcome inherent pharmacokinetic limitations, rational drug design has shifted toward hybridizing these structures with 3-trifluoromethyl pyrazole motifs[1].

The Causality of Scaffold Hybridization: The biophysical rationale behind combining the isopropylsulfonamide and 3-trifluoromethyl pyrazole motifs lies in their synergistic interaction at the AMPA receptor's allosteric site, which is located at the dimer interface of the ligand-binding domain (LBD). By bridging this interface, the pyrazole sulfonamide hybrid scaffolds stabilize the active, glutamate-bound conformation of the receptor. This structural stabilization significantly slows the rates of receptor deactivation and desensitization, leading to prolonged channel opening, increased cation influx, and ultimately, enhanced long-term potentiation (LTP).

AMPA_Signaling Glutamate Glutamate (Orthosteric Agonist) AMPAR AMPA Receptor (GluA Dimer Interface) Glutamate->AMPAR PAM Pyrazole Sulfonamide (Allosteric PAM) PAM->AMPAR Allosteric Binding ConformationalChange Dimer Stabilization & Delayed Desensitization AMPAR->ConformationalChange IonInflux Increased Na+/Ca2+ Influx ConformationalChange->IonInflux LTP Enhanced LTP & Synaptic Plasticity IonInflux->LTP

Fig 1: Synergistic allosteric modulation of AMPA receptors by pyrazole sulfonamides.

In-Silico Design & Structure-Activity Relationship (SAR)

The iterative optimization of pyrazole sulfonamide derivatives demonstrates a clear trajectory from potent but pharmacokinetically limited tool compounds to highly developable clinical candidates. Extensive 2[2] highlights the necessity of balancing lipophilicity with polar surface area.

Below is the quantitative evolution of key pyrazole sulfonamide hybrids[1]:

CompoundStructural ClassificationEC₅₀ (µM)Aqueous SolubilityOral Bioavailability (F%)Key Pharmacological Insights
Compound 21 Phenethyl sulfonamide0.29PoorN/AHighly active in vitro tool compound; limited developability.
Compound 33 Pyrazole-sulfonamide hybrid0.79> 100 mg/L43%Selective AMPA PAM; limited CNS exposure (Brain:Plasma ratio = 0.05).
Compound 34 Amine derivativeN/AN/AN/ARobust in vivo potentiation (MED = 0.3 mg/kg IV) despite low CNS penetration.
Compound 35 Pyrazole-sulfonamide derivative2.7089 mg/mL100%Excellent developability; low clearance (1.9 ml/min/kg), high CNS penetrance.

Experimental Workflows & Validating Protocols

To successfully develop these modulators, researchers must employ a rigorous, self-validating workflow that bridges in vitro biophysics with in vivo pharmacokinetics.

Workflow Design 1. Rational Drug Design (Phenethyl Sulfonamide + Pyrazole) Synthesis 2. Chemical Synthesis (Hybrid Scaffold Generation) Design->Synthesis InVitro 3. In Vitro Patch-Clamp (EC50, Desensitization Kinetics) Synthesis->InVitro ADME 4. ADME & PK Profiling (Solubility, Clearance, F%) InVitro->ADME InVivo 5. In Vivo Efficacy (Single-Unit Electrophysiology) ADME->InVivo

Fig 2: End-to-end workflow for designing and validating pyrazole sulfonamide AMPA PAMs.

Protocol A: High-Resolution In Vitro Electrophysiology (Patch-Clamp)

Objective: Determine the EC₅₀ and allosteric potentiation of glutamate-evoked currents by pyrazole sulfonamides. Causality: AMPA receptors desensitize in mere milliseconds. Standard bath application of glutamate and modulators cannot capture peak current dynamics. Therefore, whole-cell patch-clamp utilizing a piezo-driven theta-glass fast perfusion system is mandatory to isolate true receptor kinetics without synaptic interference.

Self-Validating System Setup:

  • Positive Control: Cyclothiazide (CTZ, 50 µM) to confirm the system's ability to detect delayed desensitization.

  • Negative Control: 0.1% DMSO (Vehicle) to establish baseline current stability and rule out solvent artifacts.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells expressing homomeric GluA2 or GluA4 receptors. Plate on poly-D-lysine coated coverslips 24 hours prior to recording.

  • Solution Formulation:

    • Extracellular Solution (ECS): 150 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

    • Intracellular Solution (ICS): 140 mM CsF, 10 mM HEPES, 10 mM EGTA, 2 mM MgATP (pH 7.3).

  • Electrode Pulling: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ when filled with ICS.

  • Whole-Cell Configuration: Form a gigaseal (>1 GΩ) and rupture the membrane. Compensate for series resistance (>80%).

  • Fast Perfusion Application: Using a theta-glass pipette mounted on a piezoelectric translator, apply 1 mM Glutamate for 100 ms to establish baseline desensitization.

  • Modulator Co-application: Pre-incubate the cell with the pyrazole sulfonamide test compound (e.g., Compound 35 at 0.1–10 µM) for 2 seconds, followed by a co-application of 1 mM Glutamate + Test Compound.

  • Data Analysis: Measure the peak amplitude and the steady-state current. Calculate the EC₅₀ based on the percentage increase in the steady-state to peak current ratio.

Protocol B: In Vivo Pharmacokinetics and CNS Penetration Profiling

Objective: Evaluate the developability of the synthesized scaffolds by quantifying solubility, plasma clearance, and the Brain-to-Plasma (B:P) ratio. Causality: High in vitro potency is pharmacologically irrelevant if the compound cannot cross the blood-brain barrier (BBB) or is rapidly cleared. Quantifying the free-drug concentration in cerebrospinal fluid (CSF) versus plasma via LC-MS/MS provides the true central compartment exposure.

Self-Validating System Setup:

  • System Suitability: Co-dose a known CNS-penetrant compound (Diazepam) and a peripherally restricted compound (Atenolol). Detection of Atenolol in the brain homogenate indicates BBB compromise or poor vascular perfusion during tissue extraction, invalidating the run.

Step-by-Step Methodology:

  • Animal Dosing: Fast adult Wistar rats overnight. Administer the pyrazole sulfonamide (e.g., Compound 35) intravenously (IV) at 1 mg/kg and orally (PO) at 10 mg/kg.

  • Sampling Timepoints: Collect blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • CSF & Brain Extraction: At T_max (predetermined via pilot PK, typically 1-2 hours), euthanize a subset of animals. Extract CSF via cisterna magna puncture. Perfuse the brain with ice-cold saline to remove residual blood, then harvest the brain tissue.

  • Sample Processing: Homogenize brain tissue in a 1:3 ratio of buffer. Precipitate proteins in plasma, CSF, and brain homogenate using cold acetonitrile containing an internal standard.

  • LC-MS/MS Quantification: Centrifuge the samples and inject the supernatant into a triple quadrupole LC-MS/MS.

  • Pharmacokinetic Calculation: Calculate clearance (Clp), half-life (t₁/₂), oral bioavailability (F%), and the B:P ratio. (e.g., Compound 35 should yield an F% approaching 100% and a Clp of ~1.9 ml/min/kg[1]).

Sources

Application Note: Patent Landscape and Experimental Workflows for 1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide (CAS: 1544805-20-0) has recently emerged as a highly privileged pharmacophore in targeted drug discovery[1]. Rather than acting as a standalone therapeutic, this scaffold serves as a versatile, high-affinity building block for synthesizing complex targeted therapeutics. Recent patent literature highlights its critical role in two distinct pharmacological modalities: Molecular Glues for targeted protein degradation and Allosteric Inhibitors for immune modulation[2][3].

As a Senior Application Scientist, it is crucial to understand why this specific chemical geometry is selected during hit-to-lead optimization:

  • The Cyclobutylmethyl Moiety: Unlike linear alkyl chains, the cyclobutylmethyl group provides optimal steric bulk and enhanced lipophilicity without introducing excessive rotational entropy. This allows the molecule to firmly anchor into hydrophobic pockets—such as the DCAF15 E3 ligase interface or the MALT1 protease domain—while resisting rapid cytochrome P450-mediated metabolic oxidation.

  • The Pyrazole-4-sulfonamide Core: The sulfonamide group acts as a potent hydrogen bond donor and acceptor. In the context of molecular glues, it mimics the binding kinetics of established arylsulfonamides (like indisulam), coordinating directly with the CRL4-DCAF15 complex to recruit neo-substrates[4].

Dual-Target Pathway Visualization

The versatility of the 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide scaffold allows it to be derivatized into two major therapeutic pipelines. The diagram below illustrates the divergent signaling and degradation pathways modulated by these analogs.

G cluster_RBM39 Pathway A: RBM39 Degradation (Cancer/AML) cluster_MALT1 Pathway B: MALT1 Inhibition (Autoimmune/Lymphoma) Scaffold 1-(cyclobutylmethyl)-1H- pyrazole-4-sulfonamide Glue Molecular Glue Formation (Binds DCAF15) Scaffold->Glue Inhibitor Allosteric Binding to MALT1 Protease Domain Scaffold->Inhibitor DCAF15 CRL4-DCAF15 E3 Ligase Recruitment Glue->DCAF15 Ub RBM39 Ubiquitination & Proteasomal Degradation DCAF15->Ub NFKB Blockade of NF-κB Signaling Cascade Inhibitor->NFKB Immune Immunomodulation & Tumor Suppression NFKB->Immune

Divergent therapeutic pathways of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide analogs.

Patent Landscape & Quantitative Data Summary

The following table synthesizes the quantitative efficacy and target data from the most recent and authoritative patent filings utilizing pyrazole-4-sulfonamide derivatives.

Patent PublicationPrimary TargetTherapeutic IndicationScaffold FunctionQuantitative Efficacy / Metrics
[2]RBM39 (via DCAF15)Acute Myeloid Leukemia (AML), Melanoma, Colon CancerActs as a molecular glue anchor, bridging DCAF15 and RBM39.RBM39 degradation IC50: <100 nM (for optimized analogs). Induces selective lethality in spliceosome-mutant AML.
[5]MALT1 ProteaseAutoimmune Disorders, Inflammatory Diseases, LymphomaBinds the allosteric/active site of the MALT1 protease domain.MALT1 inhibition IC50: 10 nM - 500 nM. Blocks cleavage of BCL10 and RelB substrates.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis, biochemical validation, and cellular evaluation of these analogs. Each protocol is designed as a self-validating system.

Protocol A: General Synthesis & Heteroaryl Coupling (SNAr)

This protocol describes the coupling of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide to a target-specific chloro-heteroaryl core, a standard technique for generating MALT1 inhibitors[3].

  • Step 1: In an oven-dried flask under nitrogen, dissolve 1.0 equivalent of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide and 1.5 equivalents of the desired chloro-heteroaryl (e.g., a substituted chloropyridine) in anhydrous DMF (0.2 M concentration).

  • Step 2: Add 3.0 equivalents of Cesium Carbonate (Cs₂CO₃).

  • Step 3: Stir the resulting suspension at 100°C for 12–16 hours. Monitor reaction completion via LC-MS.

  • Step 4: Cool to room temperature, quench with water, and extract with EtOAc. Wash the organic layer with brine (4x) to remove DMF, dry over Na₂SO₄, and purify via reverse-phase flash chromatography.

  • Causality & Expert Insight: Why Cs₂CO₃ in DMF? The primary sulfonamide nitrogen is a relatively weak nucleophile. Cs₂CO₃ provides the exact basicity required to deprotonate the sulfonamide without triggering unwanted hydrolysis of the heteroaryl chloride. DMF is chosen because its polar aprotic nature heavily solvates the large cesium cation, leaving the sulfonamide anion "naked" and highly reactive for the SNAr substitution.

Protocol B: In Vitro Validation - MALT1 Protease Cleavage Assay

To validate the MALT1 inhibitory activity of the synthesized analogs, a FRET-based biochemical assay is utilized[3].

  • Step 1: Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 0.01% CHAPS, and 10 mM DTT.

  • Step 2: Dilute recombinant human MALT1 (aa 329-828) to a final concentration of 5 nM in the assay buffer.

  • Step 3: Incubate the MALT1 enzyme with a serial dilution of the pyrazole-4-sulfonamide analog (ranging from 10 µM to 0.1 nM) for 30 minutes at 30°C in a 384-well black microplate.

  • Step 4: Initiate the reaction by adding 50 µM of the fluorogenic substrate Ac-LRSR-AMC .

  • Step 5: Measure fluorescence continuously for 60 minutes (Excitation: 380 nm, Emission: 460 nm). Calculate the IC50 using a 4-parameter logistic fit.

  • Causality & Expert Insight: Why Ac-LRSR-AMC and DTT? MALT1 is a paracaspase that strictly cleaves after arginine residues; the LRSR sequence mimics its natural substrate, BCL10. The inclusion of 10 mM DTT is non-negotiable; MALT1 relies on a catalytic cysteine (Cys464) which must be maintained in a reduced state to preserve its nucleophilic attack on the substrate's peptide bond.

  • Validation & Controls: Always run a positive control using a known MALT1 inhibitor (e.g., mepazine or MI-2) to validate enzyme viability and assay window.

Protocol C: Cellular Degradation Assay for RBM39

To confirm that the analogs function as molecular glues for RBM39, a cellular degradation assay must be performed using AML cell lines (e.g., HL-60 or THP-1)[6][7].

  • Step 1: Seed AML cells at 5×105 cells/mL in RPMI-1640 supplemented with 10% FBS.

  • Step 2: Treat cells with the pyrazole-4-sulfonamide analog (0.1 µM to 10 µM) for exactly 6 to 24 hours.

  • Step 3: Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Step 4: Perform SDS-PAGE and Western Blotting. Probe with anti-RBM39 primary antibody and anti-GAPDH (loading control).

  • Causality & Expert Insight: Why the 6-24 hour window? Molecular glue-mediated degradation is rapid and strictly proteasome-dependent. Measuring RBM39 levels at 6 hours captures the direct pharmacological degradation window before the onset of secondary, non-specific apoptotic effects caused by widespread splicing failures[4].

  • Validation & Controls (Crucial): To prove the mechanism is a bona fide molecular glue interaction rather than transcriptional suppression, run a parallel treatment group co-incubated with MLN4924 (1 µM)[7]. MLN4924 inhibits the NEDD8-activating enzyme, effectively shutting down all Cullin-RING ligases (including CRL4-DCAF15). If the analog is a true molecular glue, MLN4924 will completely rescue RBM39 levels.

References

  • European Patent Office (EP3953331B1).Pyrazolesulfonamides as Antitumor Agents. (2024).
  • United States Patent Application (US20240150321A1).Pyrazolylsulfonamide compounds and their use in therapy. (2024).
  • Wang, E., et al. Targeting an RNA-Binding Protein Network in Acute Myeloid Leukemia. Cancer Cell, 35(3), 369-384.e7. (2019). Available at:[Link]

  • Hsiehchen, D., et al. Biomarkers for RBM39 degradation in acute myeloid leukemia. Leukemia, 34(7), 1924-1928. (2020). Available at:[Link]

Sources

Safety Operating Guide

1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel small-molecule scaffolds into drug discovery pipelines. 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide is a highly versatile building block, but its unique structural motifs—a nitrogen-rich pyrazole ring coupled with a sulfonamide moiety—demand rigorous, scientifically grounded disposal protocols.

This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and destruction of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Chemical Profile & Mechanistic Hazard Assessment

Before executing any disposal protocol, it is critical to understand the causality behind the hazards. We do not simply follow rules; we must mitigate specific chemical reactivities.

PropertyData
Chemical Name 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide
CAS Number 1544805-20-0[1]
Molecular Formula C8H13N3O2S[1]
Molecular Weight 215.28 g/mol [1]
Key Functional Groups Pyrazole ring, Sulfonamide group

The "Why" Behind the Hazards:

  • Aquatic Toxicity (Sulfonamide Moiety): Sulfonamides exhibit strong pseudo-persistence in aquatic environments. If discharged into municipal wastewater, they disrupt algal and microbial ecosystems and contribute to the proliferation of antibiotic-resistant genes[2]. Never dispose of this compound down the drain.

  • Thermal Instability (Pyrazole & Sulfonamide): The pyrazole ring is a high-energy, nitrogen-rich heterocycle. Upon incomplete combustion or thermal decomposition, it rapidly releases highly toxic nitrogen oxides (NOx)[3]. Simultaneously, the sulfonamide group decomposes to release sulfur oxides (SOx). Consequently, standard landfilling or low-temperature burning is strictly prohibited.

Regulatory Framework

Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), waste generated from this compound must be managed as a characteristic hazardous waste[4]. While it may not possess a specific "P" or "U" listing by name, its toxicological profile and thermal decomposition byproducts mandate cradle-to-grave tracking and disposal via licensed hazardous waste facilities[4].

Step-by-Step Disposal Protocols

The following protocols form a self-validating system designed to prevent cross-contamination, environmental release, and hazardous secondary reactions.

Protocol A: Solid Waste Segregation (Powders & Contaminated Consumables)

Applies to: Unused powders, contaminated weighing paper, pipette tips, and PPE.

  • Containment: Carefully sweep up any solid waste using a dedicated brush. Do not use compressed air, as this will aerosolize the fine powder and pose a severe inhalation risk.

  • Primary Packaging: Transfer the solid waste into a chemically compatible, sealable High-Density Polyethylene (HDPE) container.

  • Labeling: Affix a standardized label reading: "Hazardous Waste - Toxic Solid: 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide". Include the accumulation start date.

  • Storage: Store in a designated secondary containment tray within a cool, dry, and well-ventilated chemical waste accumulation area, strictly isolated from strong oxidizing agents.

Protocol B: Liquid Waste Segregation (Solutions & Rinses)

Applies to: Reaction mother liquors, chromatography fractions, and glassware rinses.

  • Solvent Compatibility Verification: Identify the primary solvent used to dissolve the compound.

    • Halogenated Solvents (e.g., Dichloromethane, Chloroform): Must be segregated into a designated Halogenated Organic Waste carboy.

    • Non-Halogenated Solvents (e.g., DMSO, Methanol, Ethyl Acetate): Must be segregated into a designated Non-Halogenated Organic Waste carboy.

    • Causality: Mixing halogenated and non-halogenated waste alters the thermodynamics of the incineration process and can lead to the formation of highly toxic dioxins during destruction.

  • Transfer: Use a secondary funnel to prevent spills during transfer into the carboy.

  • Labeling: Update the carboy's hazardous waste log immediately to reflect the addition of the pyrazole-sulfonamide derivative.

Protocol C: Final Destruction via Incineration
  • EHS Coordination: Once waste containers reach 80% capacity, initiate a pickup request with your institution's Environmental Health and Safety (EHS) department.

  • Destruction Methodology: Ensure your EHS contractor utilizes high-temperature chemical incineration equipped with alkaline scrubbers. The high temperatures are required to fully cleave the pyrazole ring, while the scrubbers are mandatory to neutralize the resulting NOx and SOx gases before atmospheric release[3].

Operational Workflow Visualization

The following diagram illustrates the logical decision tree for processing 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide waste.

WasteDisposal Start 1-(Cyclobutylmethyl)-1H-pyrazole -4-sulfonamide Waste Solid Solid Waste (Powders, PPE, Vials) Start->Solid Liquid Liquid Waste (Solutions, Rinses) Start->Liquid SolidCont Seal in HDPE Container Solid->SolidCont LiqOrg Non-Halogenated Organic Carboy Liquid->LiqOrg DMSO, MeOH LiqHal Halogenated Organic Carboy Liquid->LiqHal DCM, CHCl3 Label Label: 'Hazardous Waste' + Chemical Name + Date SolidCont->Label LiqOrg->Label LiqHal->Label EHS EHS Department Collection Label->EHS Incinerate High-Temperature Incineration (with NOx/SOx Scrubbers) EHS->Incinerate

Figure 1: Decision tree for segregation and high-temperature incineration of sulfonamide waste.

Emergency Spill Response

In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental contamination:

  • Evacuate and Ventilate: Clear the immediate area and ensure the laboratory's HVAC system is operating at maximum exhaust.

  • Personal Protective Equipment (PPE): Responders must don a NIOSH-approved N95 or P100 particulate respirator, double nitrile gloves, a flame-retardant lab coat, and chemical splash goggles.

  • Containment:

    • For Powders: Gently cover the spill with damp paper towels to suppress dust formation, then carefully sweep the material into a hazardous waste bag.

    • For Liquids: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Decontamination: Wash the affected surface with a 5% sodium hypochlorite solution followed by copious amounts of water, collecting all washings as liquid hazardous waste.

References

  • Title: Hazardous Waste Listings | EPA Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Unraveling the Pollution and Discharge of Aminophenyl Sulfone Compounds, Sulfonamide Antibiotics, and Their Acetylation Products in Municipal Wastewater Treatment Plants Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: Thermal Decomposition of Nitropyrazoles Source: ResearchGate URL: [Link]

Sources

Personal protective equipment for handling 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The handling of novel small-molecule scaffolds in drug discovery requires a rigorous, causality-driven approach to laboratory safety. 1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonamide (CAS: 1544805-20-0) is a highly versatile building block frequently utilized in the synthesis of biologically active compounds[1]. Because specific toxicological data (such as an exact LD50) for this precise derivative may be incomplete during early-stage research, it must be handled under the assumption of acute toxicity and potential sensitization, consistent with standard pyrazole and sulfonamide derivatives[2][3].

As a Senior Application Scientist, I have designed this comprehensive operational guide to ensure your laboratory maintains the highest standards of safety, regulatory compliance, and scientific integrity.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand the causality behind the chemical hazards associated with 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide:

  • The Sulfonamide Moiety ( −SO2​NH2​ ): Sulfonamides are notorious for causing hypersensitivity reactions. Inhalation of aerosolized powder or repeated dermal exposure can lead to severe skin sensitization or respiratory allergic reactions.

  • The Pyrazole Core: Pyrazole derivatives are frequently designed to interact with biological targets (e.g., kinase inhibitors). Unintended systemic exposure poses a risk of off-target biological activity.

  • Physical State Risks: As a dry powder, the primary vector for exposure is aerosolization during weighing and transfer. Static charge buildup on plastic spatulas can cause the powder to repel and become airborne.

Because of these factors, all handling must strictly adhere to the[4], which mandates the use of a Chemical Hygiene Plan (CHP) to minimize exposure to hazardous chemicals.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a calculated defense mechanism against specific exposure vectors. Below is the required PPE matrix for handling this compound.

PPE CategoryRequired SpecificationCausality & Scientific Rationale
Hand Protection Double-layered Nitrile Gloves (min. 4 mil thickness).Nitrile provides excellent resistance to dry powders. Crucial: If dissolving the compound in Dimethyl Sulfoxide (DMSO), double-gloving is mandatory. DMSO rapidly permeates the epidermal barrier and will carry dissolved sulfonamides directly into the bloodstream.
Eye Protection ANSI Z87.1-certified chemical splash goggles.Standard safety glasses leave gaps at the periphery. Goggles prevent micro-particulates from settling on the conjunctiva, mitigating mucosal absorption.
Respiratory N95/P100 Particulate Respirator (if outside hood).While handling inside a certified fume hood is required, a respirator acts as a fail-safe against aerosolized powder if local exhaust ventilation fails.
Body Protection Flame-resistant, tightly woven laboratory coat.Prevents particulate accumulation on street clothing. Cuffs must be tucked under the outer glove layer to eliminate exposed skin at the wrist.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's success condition is verified. This methodology aligns with the guidelines set forth in [5][6].

Phase 1: Pre-Operational Validation
  • Verify Containment: Turn on the chemical fume hood. Validation: Visually confirm the digital airflow monitor reads between 80–120 feet per minute (fpm). Do not rely solely on the sound of the fan.

  • Static Mitigation: Wipe the exterior of the chemical vial and the analytical balance with an anti-static ionizing brush or a slightly damp lint-free wipe. This prevents electrostatic dispersion of the powder.

Phase 2: Weighing and Transfer
  • Preparation: Place a conductive, anti-static weighing boat onto the analytical balance inside the fume hood. Tare the balance.

  • Transfer: Using a grounded stainless-steel spatula (avoid plastic), carefully transfer the 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide.

  • Validation: Seal the primary chemical vial before removing the weighing boat from the balance to prevent accidental spills of the bulk material.

Phase 3: Dissolution (e.g., in DMSO or DMF)
  • Solvent Addition: Transfer the pre-weighed powder into a borosilicate glass vial. Slowly add the solvent using a calibrated micropipette.

  • Agitation: Cap the vial securely with a PTFE-lined septum cap. Vortex gently. Causality: PTFE prevents the solvent from degrading the cap lining, which would otherwise introduce impurities into your assay and compromise containment.

Mandatory Visualization: Operational & Hazard Mitigation Workflow

The following diagram illustrates the logical progression of handling pyrazole-sulfonamide derivatives, ensuring that hazard mitigation is built directly into the operational workflow.

G Start Pre-Operation: Validate Hood Airflow (>80 fpm) Weighing Weighing Protocol (Anti-static tools, Stainless Spatula) Start->Weighing Dissolution Dissolution in Solvent (PTFE-lined containment) Weighing->Dissolution Spill Containment Breach or Spill Detected? Dissolution->Spill SpillResponse Emergency Response (Isolate, Absorb, EPA Disposal) Spill->SpillResponse Yes Decon Decontamination (70% EtOH wipe down) Spill->Decon No SpillResponse->Decon End Post-Operation: Log Inventory & Store at 4°C Decon->End

Workflow and hazard mitigation strategy for handling pyrazole-sulfonamide derivatives.

Spill Response & EPA-Compliant Disposal Plan

In the event of a spill, immediate and procedural action is required to prevent environmental contamination and personnel exposure. Waste management must strictly adhere to the[7][8].

Solid Powder Spill Protocol
  • Isolation: Immediately alert personnel in the vicinity. If the spill is outside the fume hood, evacuate the immediate 5-foot radius.

  • Containment: Do not sweep dry powder, as this generates aerosols. Instead, cover the spill gently with damp absorbent pads (moistened with water or a highly dilute surfactant).

  • Collection: Use a non-sparking scoop to collect the dampened material. Place it into a compatible, sealable hazardous waste container.

Liquid Solution Spill (e.g., dissolved in DMSO)
  • Absorption: Cover the liquid spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand).

  • Decontamination: Once the absorbent is collected, wash the affected surface with a 10% bleach solution, followed by 70% ethanol, to ensure complete breakdown and removal of the active pharmaceutical ingredient (API).

Waste Segregation and Disposal

Under 40 CFR 262, a solid waste determination must be made[8]. 1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonamide waste must never be disposed of via standard municipal waste or sink drainage.

Waste TypeDisposal ContainerEPA/RCRA Compliance Action
Solid API Waste High-density polyethylene (HDPE) bucket.Label as "Hazardous Waste - Toxic Solid (Sulfonamide Derivative)". Keep sealed.
Solvent Waste (DMSO/DMF) Glass or PTFE-lined solvent carboy.Segregate from halogenated waste. Label as "Hazardous Waste - Flammable/Toxic Liquid".
Contaminated PPE Biohazard/Chemical waste bag.Dispose of gloves and weighing boats as solid hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Laboratory Standard (29 CFR 1910.1450). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generator Regulatory Summary (40 CFR 262). Available at: [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.